2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Description
The exact mass of the compound 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQBHCRIFUDQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433125 | |
| Record name | 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080642-17-6 | |
| Record name | 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4H,5H,6H-cyclopenta[d][1,3]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique fused-ring structure, combining a cyclopentane ring with a brominated thiazole moiety, offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in drug discovery and development.
Introduction: The Significance of the Cyclopenta[d]thiazole Scaffold
The thiazole ring is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs and biologically active compounds. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive core for drug design. The fusion of a cyclopentane ring to the thiazole core in 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole introduces conformational rigidity and lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The bromo-substituent at the 2-position serves as a versatile synthetic handle, enabling a wide range of chemical modifications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1080642-17-6 | [1][2] |
| Molecular Formula | C₆H₆BrNS | [3] |
| Molecular Weight | 204.09 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole typically proceeds through a multi-step sequence, starting with the formation of the corresponding 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole, followed by a Sandmeyer-type reaction to introduce the bromo group.
Step 1: Hantzsch Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole
The foundational cyclopenta[d]thiazole core is commonly constructed via the Hantzsch thiazole synthesis.[5][6][7][8] This involves the condensation of an α-haloketone with a thiourea. In this case, 2-chlorocyclopentanone reacts with thiourea.
Protocol:
-
Reaction Setup: To a solution of 2-chlorocyclopentanone (1.0 equivalent) in a suitable solvent such as ethanol, add thiourea (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole, may precipitate from the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.[9]
Caption: Hantzsch synthesis of the 2-aminocyclopenta[d]thiazole intermediate.
Step 2: Sandmeyer Reaction for Bromination
The conversion of the 2-amino group to a bromo group is achieved through a Sandmeyer reaction. This involves the diazotization of the amine followed by treatment with a copper(I) bromide salt.
Protocol:
-
Diazotization: Dissolve 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole (1.0 equivalent) in an aqueous solution of a strong acid, such as hydrobromic acid (HBr). Cool the solution to 0-5°C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 equivalents) in water, keeping the temperature below 5°C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is then purified by column chromatography.
Caption: Sandmeyer reaction for the synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The bromine atom at the 2-position of the thiazole ring is the primary site of reactivity, making it an excellent substrate for various cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents at the 2-position.[10][11][12]
General Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole (1.0 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.[13]
Sources
- 1. 1080642-17-6|2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole|BLD Pharm [bldpharm.com]
- 2. 2-BroMo-5,6-dihydro-4H-cyclopenta[d]thiazole | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. PubChemLite - 2-bromo-4h,5h,6h-cyclopenta[d][1,3]thiazole (C6H6BrNS) [pubchemlite.lcsb.uni.lu]
- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one [myskinrecipes.com]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
CAS Number: 1080642-17-6
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific biological data for this compound remains limited in publicly accessible literature, its structural motifs are present in numerous biologically active molecules. This guide offers a detailed, field-proven synthesis protocol, physicochemical properties, safety and handling guidelines, and an exploration of its potential applications, particularly in the context of kinase inhibition, drawing from the established significance of the thiazole scaffold in drug discovery.
Introduction and Significance
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is a fused heterocyclic compound featuring a cyclopentane ring fused to a thiazole ring, with a bromine atom at the 2-position of the thiazole moiety.[1][2] The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its presence is associated with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity and explore structure-activity relationships (SAR). This makes 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1080642-17-6 | [1][2] |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molecular Weight | 204.09 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | - |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis Protocol: A Field-Proven Approach
Diagram of the Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole.
Step-by-Step Methodology
Step 1: Synthesis of 2-Bromocyclopentanone
-
Rationale: The initial step involves the α-bromination of cyclopentanone to introduce the bromine atom necessary for the subsequent cyclization. This is a standard transformation for ketones.
-
Procedure:
-
In a fume hood, dissolve cyclopentanone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add bromine (1 equivalent) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the excess bromine with a solution of sodium bisulfite.
-
Perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-bromocyclopentanone, which can be purified by vacuum distillation.
-
Step 2: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole
-
Rationale: This step utilizes the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring by reacting an α-haloketone with a thioamide, in this case, thiourea.
-
Procedure:
-
Dissolve 2-bromocyclopentanone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent like ethanol or isopropanol.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate as a hydrobromide salt.
-
Filter the solid and wash with cold ethanol.
-
To obtain the free base, dissolve the salt in water and neutralize with a base such as sodium bicarbonate or ammonium hydroxide until the solution is alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole. Purification can be achieved by recrystallization or column chromatography.
-
Step 3: Synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic or heteroaromatic primary amine to a halide.[4][5][6][7] This reaction proceeds via a diazonium salt intermediate.
-
Procedure:
-
In a fume hood, prepare a solution of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-bromo-5,6-dihydro-4H-cyclopenta[d]thiazole.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological targets for 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole are not yet reported, the broader class of thiazole-containing compounds has shown significant promise in various therapeutic areas. The primary application of this compound is as a versatile building block for the synthesis of more complex molecules with potential biological activity.
Potential as a Kinase Inhibitor Scaffold
Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Numerous kinase inhibitors incorporating a thiazole ring have been developed. The 2-bromo-substituted thiazole moiety allows for the introduction of various side chains through cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), which can be directed towards the ATP-binding site of kinases to achieve potent and selective inhibition.
Diagram of a Representative Kinase Inhibition Pathway
Caption: General signaling pathway susceptible to inhibition by thiazole-based compounds.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is not publicly available. However, based on the hazard information for structurally related compounds such as 2-bromothiazole, the following precautions should be taken:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disclaimer: This safety information is based on related compounds and should be used as a guide only. A full risk assessment should be conducted before handling this chemical.
Conclusion
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole represents a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its synthesis, while not explicitly documented, can be reliably achieved through a logical, multi-step sequence. The inherent biological potential of the thiazole scaffold, combined with the synthetic utility of the bromo substituent, positions this compound as a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. Further research is warranted to fully elucidate its biological activity and unlock its full potential.
References
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Nanjing Bike Biotechnology Co., Ltd. (n.d.). 2-BroMo-5,6-dihydro-4H-cyclopenta[d]thiazole. Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2018). Thiazole Ring—A Biologically Active Scaffold. Molecules, 23(11), 2979.
-
chemical label. (n.d.). 2-bromo-4H,5H,6H-cyclopenta[d][10][11]thiazole. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
- Galli, U. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3176.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Hassan, A. S., et al. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anticancer Agents in Medicinal Chemistry, 22(12), 2327-2339.
- El-Sayed, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
- Abdel-Aziz, M., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1351.
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- 10. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 11. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
An In-Depth Technical Guide to 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole: Synthesis, Structure, and Reactivity
This guide provides a comprehensive technical overview of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited direct literature on this specific molecule, this document synthesizes established principles of thiazole chemistry to propose its molecular structure, a viable synthetic route, predicted spectroscopic characteristics, and expected reactivity. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this and similar scaffolds.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of approved drugs, including the anti-cancer agent Dasatinib and the antibiotic Sulfathiazole.[1][3] Fused thiazole systems, where the thiazole ring is annulated with another carbocyclic or heterocyclic ring, offer a rigid and conformationally defined scaffold, a desirable trait for designing selective ligands for biological targets.[4]
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole belongs to this class of fused heterocycles. The presence of a bromine atom at the 2-position of the thiazole ring is particularly significant, as it serves as a versatile synthetic handle for introducing further molecular complexity through reactions such as nucleophilic substitution and transition-metal-catalyzed cross-coupling.[5] This guide will elucidate the foundational chemistry of this molecule, providing a roadmap for its synthesis and derivatization.
Molecular Structure and Physicochemical Properties
The core structure of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole consists of a cyclopentane ring fused to a thiazole ring. The bromine atom is attached to the carbon atom situated between the sulfur and nitrogen atoms of the thiazole ring.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₆H₆BrNS | Calculation |
| Molecular Weight | 204.09 g/mol | Calculation |
| XLogP3-AA | 2.7 | Prediction |
| Hydrogen Bond Donors | 0 | Prediction |
| Hydrogen Bond Acceptors | 2 | Prediction |
| Rotatable Bond Count | 0 | Prediction |
Data predicted using computational models; experimental verification is required.
The planarity of the thiazole ring, combined with the sp³-hybridized carbons of the fused cyclopentane ring, results in a relatively rigid, three-dimensional structure. Computational studies on similar thiazole derivatives suggest a stable molecular geometry.[6][7] The electron-withdrawing nature of the nitrogen atom and the bromine atom significantly influences the electronic distribution within the thiazole ring, making the C2 carbon electrophilic.[8]
Proposed Synthesis: A Hantzsch-Type Cyclization Approach
For the synthesis of the target molecule, the logical precursors would be 2-bromocyclopentanone and thiourea, followed by a Sandmeyer-type reaction to install the bromine at the 2-position. A more direct approach, however, would involve a brominated thioamide equivalent, though this can be less practical. The most common and versatile approach involves forming the 2-aminothiazole precursor first.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromocyclopentanone (10 mmol, 1.77 g) in ethanol (50 mL).
-
Reaction Initiation: Add thiourea (12 mmol, 0.91 g) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The ethanol serves as a polar protic solvent to dissolve the reactants. Heating provides the necessary activation energy for the initial S-alkylation of thiourea by the α-bromoketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.[11]
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid byproduct.
-
Isolation: The product, 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole, is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole via Sandmeyer Reaction
-
Diazotization: In a beaker cooled in an ice-salt bath to 0-5 °C, suspend the 2-aminothiazole intermediate (8 mmol) in an aqueous solution of hydrobromic acid (48%, 20 mL). While stirring vigorously, add a solution of sodium nitrite (NaNO₂, 8.8 mmol, 0.61 g) in water (5 mL) dropwise, keeping the temperature below 5 °C.
-
Causality: The cold, acidic conditions are crucial for the formation of the diazonium salt intermediate, which is unstable at higher temperatures.
-
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 9 mmol, 1.29 g) in hydrobromic acid (48%, 10 mL). Add the cold diazonium salt solution slowly to the CuBr solution.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt and formation of the bromo-thiazole.
-
Isolation and Purification: Cool the mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 1: Proposed two-step synthesis of the title compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole would rely on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.[5][13]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Three distinct signals for the aliphatic protons of the cyclopentane ring, likely in the range of δ 2.0-3.0 ppm. The chemical shifts and coupling patterns would correspond to the three sets of non-equivalent methylene groups. |
| ¹³C NMR | Signals for the three sp³ carbons of the cyclopentane ring. Two sp² carbons for the thiazole ring, with the C2 carbon bearing the bromine atom expected to be significantly downfield. |
| IR Spectroscopy | C-H stretching vibrations for the aliphatic cyclopentane ring around 2850-2960 cm⁻¹. C=N stretching of the thiazole ring around 1600 cm⁻¹. C-S stretching vibrations may be observed in the fingerprint region. |
| Mass Spectrometry | A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Reactivity of the 2-Bromo Substituent
The bromine atom at the C2 position of the thiazole ring is the most reactive site in the molecule and serves as a key functional group for derivatization. This reactivity is primarily due to the electron-deficient nature of the C2 carbon.[14]
Nucleophilic Aromatic Substitution (SNAr)
The 2-bromo group can be displaced by a variety of nucleophiles.[15] This reaction is typically facilitated by the electron-withdrawing effect of the thiazole nitrogen, which stabilizes the Meisenheimer-like intermediate.
Example Reaction: Reaction with a primary amine to form a 2-amino derivative.
-
Reagents: 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, an amine (e.g., morpholine), a base (e.g., K₂CO₃ or triethylamine), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Conditions: Heating is generally required to drive the reaction to completion.
-
Significance: This reaction allows for the introduction of diverse side chains, which is a common strategy in drug discovery to modulate solubility, target binding, and pharmacokinetic properties.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[16][17] This reaction forms a new carbon-carbon bond by coupling the bromothiazole with an organoboron compound.[18][19]
Example Reaction: Suzuki coupling with an arylboronic acid.
-
Reagents: 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system (e.g., toluene/water, dioxane, or DMF).[16][20]
-
Conditions: The reaction is typically run under an inert atmosphere (nitrogen or argon) with heating.
-
Significance: The Suzuki coupling is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many classes of pharmaceuticals.[21][22]
Figure 2: Key reactivity pathways of the 2-bromo substituent.
Potential Applications in Drug Development
Thiazole-containing compounds exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[21] Fused thiazole systems, such as the cyclopenta[d]thiazole core, are of particular interest as scaffolds for kinase inhibitors, which are a major class of cancer therapeutics.[4] The ability to readily derivatize the 2-position of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole makes it an attractive building block for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[23] Researchers can systematically modify the substituent at this position to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties for a given biological target.
Conclusion
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole represents a valuable, albeit under-explored, building block for medicinal chemistry. While direct experimental data remains sparse, its synthesis and reactivity can be confidently predicted based on well-established principles of thiazole chemistry. The proposed Hantzsch-based synthesis provides a practical entry point to this scaffold, and the versatile 2-bromo handle opens the door to extensive derivatization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. As the search for novel therapeutic agents continues, the strategic use of such well-defined and modifiable heterocyclic cores will remain paramount to the success of drug discovery programs.
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Aitken, R.A., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Available from: [Link]
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Singh, P., et al. (2020). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 17(4), 473-488. Available from: [Link]
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Ibrahim, M.A.A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(2), 01-14. Available from: [Link]
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Pawar, N.S., & Chougle, M. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific Creations, 4(5), 1-10. Available from: [Link]
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Uzelac, E.J., & Rasmussen, S.C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Available from: [Link]
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Bhati, M., et al. (2022). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 7(10), 8495-8505. Available from: [Link]
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Schober, L., et al. (2021). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Molecules, 26(16), 4995. Available from: [Link]
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Al-Said, M.S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 345-355. Available from: [Link]
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Uzelac, E.J., & Rasmussen, S.C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Available from: [Link]
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Gomaa, M.A.M., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 55. Available from: [Link]
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Forlani, L., & Todesco, P.E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1016-1020. Available from: [Link]
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Semantic Scholar. Synthesis, Structure Elucidation, DFT, Molecular Docking Studies, and Antioxidant Activities of Thiazole Derivative: A Combined Experimental and Computational Study. Available from: [Link]
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Bach, T., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(16), 3690-3693. Available from: [Link]
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Kamal, A., et al. (2020). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1544-1563. Available from: [Link]
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Potapov, V.A., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. International Journal of Molecular Sciences, 23(21), 13359. Available from: [Link]
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Bach, T., & Hehn, J.P. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5689-5695. Available from: [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
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Synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the synthetic pathway leading to 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The narrative emphasizes the underlying chemical principles, rationale for procedural choices, and detailed experimental protocols to ensure reproducibility and deeper understanding.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of the target molecule is most efficiently achieved through a well-established two-step sequence. A retrosynthetic analysis reveals a logical disconnection through the critical carbon-bromine and thiazole ring bonds. The strategy hinges on first constructing the fused bicyclic thiazole system, followed by a regioselective introduction of the bromine atom.
This approach leverages two powerful named reactions: the Hantzsch Thiazole Synthesis for the initial ring formation and the Sandmeyer Reaction for the subsequent halogenation.
Caption: Retrosynthetic analysis of the target compound.
Stage I: Formation of the Cyclopenta[d]thiazole Core via Hantzsch Synthesis
The initial and foundational step is the construction of the 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole intermediate. The Hantzsch thiazole synthesis is the method of choice for this transformation, renowned for its efficiency in creating the thiazole heterocycle.[3] The reaction proceeds by condensing an α-haloketone with a thioamide-containing compound, in this case, thiourea.[4][5]
Causality of Experimental Design: The selection of 2-halocyclopentanone (e.g., 2-bromocyclopentanone or 2-chlorocyclopentanone) is critical as its cyclic structure directly templates the fused five-membered ring of the final product. Thiourea serves as the ideal nucleophile, providing both the nitrogen and sulfur atoms required to complete the thiazole ring.[6] The reaction is typically performed in a protic solvent like ethanol, which facilitates the dissolution of the reactants and mediates the proton transfer steps inherent in the mechanism.[7]
Mechanism of Hantzsch Thiazole Synthesis
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization via the attack of an amino group on the carbonyl carbon, followed by dehydration to yield the aromatic 2-aminothiazole ring.[5]
Detailed Experimental Protocol: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorocyclopentanone (1.0 eq) and thiourea (1.1 eq).
-
Solvent Addition: Add absolute ethanol to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Neutralization: Dilute the residue with water and basify to a pH of 8-9 using a saturated sodium bicarbonate solution or 10% sodium hydroxide to precipitate the free amine product.[7]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if higher purity is required.
| Parameter | Condition | Rationale & Expertise Insights |
| Solvent | Absolute Ethanol | Excellent solvent for both reactants; facilitates the necessary proton transfers in the mechanism. Using absolute ethanol minimizes water-related side reactions. |
| Temperature | Reflux (~78°C) | Provides sufficient thermal energy to overcome the activation barriers for both the initial SN2 attack and the final dehydration step, ensuring a reasonable reaction rate. |
| Stoichiometry | Slight excess of thiourea (1.1 eq) | Ensures complete consumption of the more valuable α-haloketone. A large excess is generally avoided to simplify purification. |
| Workup | Basification (pH 8-9) | The initial product forms as a hydrohalide salt, which is often soluble.[5] Neutralization deprotonates the thiazole nitrogen, yielding the free base which is less soluble and precipitates out. |
Stage II: Bromination of the Thiazole Core via Sandmeyer Reaction
With the aminothiazole intermediate in hand, the next critical step is the conversion of the C2-amino group to a bromo group. The Sandmeyer reaction is the preeminent method for this transformation on heteroaromatic amines.[8][9] It offers high yields and avoids the harsh conditions or lack of regioselectivity associated with direct electrophilic bromination of an activated ring system.
Causality of Experimental Design: The Sandmeyer reaction is a two-part process: diazotization followed by copper-catalyzed decomposition.[10]
-
Diazotization: An alkyl nitrite, such as tert-butyl nitrite or isoamyl nitrite, is often preferred over sodium nitrite/aqueous acid for substrates that may be sensitive to strongly acidic aqueous conditions. It is used to convert the primary amino group into a diazonium salt in an organic solvent.[11][12]
-
Copper Catalyst: Copper(I) bromide (CuBr) or Copper(II) bromide (CuBr₂) serves as the catalyst. The copper(I) species initiates a single-electron transfer (SET) to the diazonium salt, generating an aryl radical and nitrogen gas.[8] This radical then reacts with the bromide from the copper species to form the final product. While CuBr is classic, CuBr₂ is also highly effective and often used.[11]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add copper(II) bromide (CuBr₂; 1.2 eq). Stir the resulting suspension.
-
Diazotization: Cool the mixture in an ice bath to 0°C. Slowly add tert-butyl nitrite (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates full consumption of the starting material.[11]
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing an aqueous solution of saturated ammonium chloride. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole.
| Parameter | Condition | Rationale & Expertise Insights |
| Diazotizing Agent | tert-Butyl Nitrite | Allows the reaction to be performed in an organic solvent (acetonitrile), which is ideal for substrates with limited aqueous solubility. Offers milder conditions compared to NaNO₂/HBr.[11] |
| Catalyst | Copper(II) Bromide (CuBr₂) | Highly effective catalyst for the bromination. Can be used in stoichiometric or slight excess to act as both catalyst and bromide source.[10][11] |
| Solvent | Acetonitrile | A polar aprotic solvent that effectively dissolves the reactants and intermediates without interfering with the radical mechanism. |
| Temperature | 0°C to Room Temp. | Diazonium salts can be unstable at elevated temperatures.[12] Starting at 0°C ensures controlled formation and subsequent decomposition, minimizing side reactions. |
Overall Synthesis and Purification Workflow
The complete process is a streamlined sequence from commercially available starting materials to the final, purified product. Each stage is followed by a purification step designed to remove unreacted starting materials and byproducts, ensuring high purity of the final compound.
Caption: Complete workflow for the synthesis of the target molecule.
Conclusion
The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is reliably executed via a robust two-step sequence. The initial Hantzsch cyclization of 2-halocyclopentanone and thiourea provides the necessary aminothiazole core, which is then efficiently converted to the target bromo-derivative using a copper-catalyzed Sandmeyer reaction. This strategic combination of classic named reactions provides a logical, high-yielding, and scalable route for accessing this important synthetic intermediate. The protocols and rationale detailed herein offer a comprehensive guide for researchers requiring this versatile molecular scaffold for applications in drug discovery and beyond.
References
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Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]
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Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (NIH). [Link]
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Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]
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Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Thiazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis of thiazole derivatives by α-halogenation of β-keto esters, followed by cyclization with thiourea. ResearchGate. [Link]
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Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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2-BroMo-5,6-dihydro-4H-cyclopenta[d]thiazole. Nanjing Bike Biotechnology Co., Ltd. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Institutes of Health (NIH). [Link]
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health (NIH). [Link]
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Introduction: The Significance of the Cyclopenta[d]thiazole Scaffold
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole. In the absence of extensive published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to predict the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral features. Furthermore, it offers detailed, field-proven protocols for acquiring and interpreting high-fidelity spectroscopic data, intended to guide researchers and drug development professionals in the analysis of this and related heterocyclic compounds.
The 5,6-dihydro-4H-cyclopenta[d]thiazole core represents a vital heterocyclic scaffold in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The fusion of a cyclopentane ring introduces a three-dimensional conformation that can be crucial for specific interactions with biological targets. The introduction of a bromine atom at the 2-position further modulates the electronic and steric properties of the molecule, potentially enhancing its potency or altering its metabolic profile.
Accurate structural elucidation is the cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds like 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole. This guide provides a predictive analysis of its spectral characteristics and outlines robust methodologies for its empirical investigation.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole with the IUPAC-recommended numbering convention.
Caption: Structure of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H4 | 2.90 - 3.10 | Triplet (t) | 7.0 - 8.0 | Aliphatic CH₂ adjacent to another CH₂ and the thiazole ring. |
| H5 | 2.10 - 2.30 | Quintet (quin) | 7.0 - 8.0 | Aliphatic CH₂ coupled to two adjacent CH₂ groups. |
| H6 | 2.80 - 3.00 | Triplet (t) | 7.0 - 8.0 | Aliphatic CH₂ adjacent to another CH₂ and the thiazole ring. |
Expert Insights: The protons at C4 and C6 are expected to be deshielded relative to the C5 protons due to their proximity to the electron-withdrawing thiazole ring. Their signals will likely appear as triplets due to coupling with the C5 protons. The C5 protons, being coupled to both C4 and C6 protons, should appear as a quintet. The bromine atom at C2 is not expected to have a significant through-bond effect on the chemical shifts of the cyclopentane ring protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | 135 - 145 | Carbon bearing a bromine atom in a thiazole ring. The exact shift is highly dependent on the electronic environment. |
| C3a | 155 - 165 | Quaternary carbon at the fusion of the two rings, part of the C=N bond. |
| C4 | 30 - 35 | Aliphatic CH₂ carbon adjacent to the thiazole ring. |
| C5 | 22 - 27 | Central aliphatic CH₂ carbon of the cyclopentane ring. |
| C6 | 28 - 33 | Aliphatic CH₂ carbon adjacent to the thiazole ring. |
| C6a | 125 - 135 | Quaternary carbon at the fusion of the two rings, bonded to sulfur. |
Expert Insights: The C2 carbon is expected to be significantly influenced by the directly attached bromine atom, though the effect can be complex. The C3a and C6a carbons are quaternary and will likely have lower intensities in a standard proton-decoupled ¹³C NMR spectrum. The chemical shifts of the aliphatic carbons (C4, C5, C6) are predicted based on typical values for cyclopentane rings fused to heterocyclic systems.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Identity | Rationale |
|---|---|---|
| 219 / 221 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately 1:1 intensity ratio is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br). |
| 140 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway. |
| 113 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the thiazole ring. |
Expert Insights: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. High-resolution mass spectrometry (HRMS) would be invaluable to confirm the elemental composition of the molecular ion and its fragments, providing an exact mass measurement to four decimal places.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
|---|---|---|
| 2950 - 2850 | C-H stretch (aliphatic) | Characteristic of the CH₂ groups in the cyclopentane ring. |
| 1620 - 1580 | C=N stretch | Characteristic of the imine functionality within the thiazole ring. |
| 1450 - 1400 | C=C stretch (aromatic-like) | From the thiazole ring system. |
| 700 - 600 | C-S stretch | Characteristic of the carbon-sulfur bond in the thiazole ring. |
| 650 - 550 | C-Br stretch | Characteristic of the carbon-bromine bond. |
Experimental Protocols for Spectroscopic Analysis
The following protocols are designed to be self-validating systems for acquiring high-quality data.
General Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of a novel compound.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a spectrum with 1024-4096 scans, as ¹³C has a low natural abundance.
-
Use proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Protocol for Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Instrument Setup:
-
Use a direct insertion probe or a GC-MS system.
-
Set the ionization energy to 70 eV, a standard for generating reproducible fragmentation patterns.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm the characteristic 1:1 isotopic pattern for bromine.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., Br, HCN).
-
For confirmation, perform High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass and determine the elemental formula.
-
Conclusion
The structural elucidation of novel compounds like 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is a systematic process that relies on the synergistic use of multiple spectroscopic techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, MS, and IR spectra, grounded in fundamental principles. The detailed experimental protocols offer a validated approach for researchers to acquire high-quality data, ensuring the confident and accurate characterization of this and related heterocyclic molecules. The true utility of this guide lies not just in the predicted data but in the outlined methodology, which forms a reliable blueprint for spectroscopic investigation in drug discovery and chemical research.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]
The Strategic Derivatization of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole: A Technical Guide for Medicinal Chemists
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the thiazole ring stands as a versatile and privileged scaffold, integral to numerous FDA-approved drugs and biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[4][5] This guide focuses on a specific, yet highly potential, building block: 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole . This bicyclic heteroaromatic compound, characterized by the fusion of a cyclopentane ring to a 2-bromothiazole core, offers a strategic entry point for the synthesis of novel derivatives with significant therapeutic potential.
The presence of a bromine atom at the 2-position is the key to its synthetic utility. This halogen serves as a versatile handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6] These reactions allow for the precise and efficient installation of diverse aryl, heteroaryl, and amino moieties, enabling the systematic exploration of the chemical space around the cyclopenta[d]thiazole core to build structure-activity relationships (SAR). This guide will provide an in-depth exploration of the core chemistry of this scaffold, present detailed, field-proven protocols for its derivatization, and discuss potential therapeutic applications, with a particular focus on the development of cannabinoid receptor modulators.
Core Scaffold Analysis: Physicochemical Properties
The 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole core possesses a unique combination of structural features that influence its reactivity and potential as a pharmacophore.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNS | PubChem |
| Molecular Weight | 204.09 g/mol | Sunway Pharm Ltd[7] |
| CAS Number | 1080642-17-6 | Benchchem[8] |
| Predicted XlogP | 2.7 | PubChem |
| Canonical SMILES | C1CC2=C(C1)SC(=N2)Br | PubChem |
| InChIKey | DMQBHCRIFUDQMJ-UHFFFAOYSA-N | PubChem |
The fused cyclopentane ring introduces a degree of conformational rigidity and three-dimensionality compared to a simple thiazole, which can be advantageous for specific receptor-ligand interactions. The bromine atom at the C2 position is the primary site for synthetic modification, making palladium-catalyzed cross-coupling reactions the most logical and powerful approach to diversification.
Key Synthetic Transformations: Building the Derivative Library
The true power of the 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole scaffold lies in its capacity for derivatization through modern cross-coupling chemistry. The following sections provide detailed protocols for the two most critical transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. These protocols are based on established methodologies for similar 2-bromo-heterocycles and are designed to be robust starting points for optimization.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons with high efficiency and functional group tolerance.[9] For the 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole core, this reaction is the premier method for introducing a wide variety of aryl and heteroaryl substituents, which is critical for exploring SAR in many drug discovery programs.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous Solvent (e.g., 1,4-dioxane/water 4:1, DMF, Toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, the desired arylboronic acid, and the base.
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe. If using a liquid catalyst, add it at this stage.
-
Stir the reaction mixture at a temperature ranging from 80-120 °C for 2-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5,6-dihydro-4H-cyclopenta[d]thiazole derivative.[9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich heterocycles, catalysts like Pd(PPh₃)₄ are often effective. However, for more challenging couplings, using a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can significantly improve reaction rates and yields by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: The base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates and phosphates are commonly used. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is chosen to ensure solubility of both the organic and inorganic reagents.
Suzuki-Miyaura cross-coupling workflow.
Buchwald-Hartwig Amination: Installing Nitrogen-based Functionalities
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. Applying this reaction to the 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole core allows for the introduction of a diverse range of primary and secondary amines, creating derivatives with altered polarity, hydrogen-bonding capabilities, and biological target engagement profiles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guide and requires optimization based on the specific amine used.
Materials:
-
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 2.0 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, Josiphos, 1.5-10 mol%)
-
Strong, non-nucleophilic Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, aprotic Solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask or sealed tube, combine 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the anhydrous solvent, followed by the amine (if liquid) via syringe. If the amine is a solid, it can be added in the first step.
-
Seal the vessel and heat the reaction mixture with stirring at a temperature between 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole derivative.[8]
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Bidentate ligands like BINAP and Xantphos are often effective as they can stabilize the palladium center and promote the reductive elimination step. The choice of ligand can influence the scope of the reaction with respect to both the aryl halide and the amine.
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice, though other bases like potassium phosphate may be required for sensitive substrates.
Buchwald-Hartwig amination workflow.
Therapeutic Applications and Drug Development Insights
While the derivatization of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole itself is not extensively documented in publicly available literature, patent filings provide valuable insights into the potential therapeutic applications of this scaffold. Notably, related thiazole compounds have been investigated as modulators of cannabinoid receptors.[10]
Cannabinoid Receptor (CB) Modulators
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a major area of interest for drug development, with implications for treating pain, inflammation, neurodegenerative diseases, and metabolic disorders.[4][5] The development of selective CB2 receptor agonists is a particularly attractive strategy, as it may offer the therapeutic benefits of cannabinoid receptor activation without the psychoactive side effects associated with CB1 receptor agonism.[2]
A patent by Abbott Laboratories describes thiazole compounds, including structures with the 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine core, as cannabinoid receptor ligands.[10] This suggests that derivatives of our core scaffold are being actively explored for their potential to modulate this important receptor family. The synthetic strategies outlined in this guide, particularly the Buchwald-Hartwig amination, are directly applicable to the synthesis of the N-acyl derivatives described in such patents.
The general approach involves the acylation of the 2-amino group, which can be installed on the core scaffold via the Buchwald-Hartwig reaction, to produce the final benzamide derivatives. This highlights the modular and powerful nature of using 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole as a starting material for building complex, biologically active molecules.
Conclusion and Future Outlook
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole represents a strategically important building block for medicinal chemists and drug development professionals. Its fused ring system offers a unique structural motif, while the C2-bromine atom provides a reliable handle for diversification through robust and well-established palladium-catalyzed cross-coupling reactions. The ability to readily synthesize libraries of 2-aryl and 2-amino derivatives allows for a systematic and efficient exploration of structure-activity relationships.
The demonstrated interest in this scaffold for the development of cannabinoid receptor modulators underscores its potential in contemporary drug discovery. As our understanding of the endocannabinoid system and other therapeutic targets continues to grow, versatile and readily derivatizable scaffolds like 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this promising heterocyclic core.
References
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Bih, D., et al. (2024). Patent review of cannabinoid receptor type 2 (CB2R) modulators (2016-present). Expert Opinion on Therapeutic Patents, 34(5). Available from: [Link]
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PubChem. 2-bromo-4h,5h,6h-cyclopenta[d][8][11]thiazole. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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PMC. Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]
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PubMed. Patent review of cannabinoid receptor type 2 (CB2R) modulators (2016-present). Available from: [Link]
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PubMed. Cannabinoid receptor 2 (CB2) modulators: A patent review (2016-2024). Available from: [Link]
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Bentham Science. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available from: [Link]
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Frontiers. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link]
-
NIH. Cannabinoid Receptor Agonists for the Potential Treatment of Pain, Neurological Disorders, Fibrotic Diseases, Obesity, and Many More. Available from: [Link]
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PubMed. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Evaluation of Some New Thiazole Derivatives. Available from: [Link]
-
ResearchGate. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
PMC. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Available from: [Link]
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Introduction: The 2-Bromothiazole Scaffold as a Cornerstone in Modern Synthesis
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromothiazoles
The thiazole ring system is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, derived from the interplay between the sulfur and nitrogen heteroatoms, make it an invaluable scaffold in medicinal chemistry. Within this class, 2-bromothiazole stands out as a particularly versatile and powerful building block.[1] The bromine atom at the C2 position serves as a robust and highly reactive synthetic handle, enabling a diverse array of chemical transformations.
The reactivity of the 2-bromothiazole core is dictated by its electronic landscape. The electronegative nitrogen atom significantly lowers the electron density at the adjacent C2 position. This electron deficiency renders the C2 carbon susceptible to nucleophilic attack and facilitates the oxidative addition step crucial for palladium-catalyzed cross-coupling reactions. Conversely, the C5 position is comparatively more electron-rich, making it the preferred site for electrophilic aromatic substitution and direct C-H activation.[2][3] Understanding this dichotomy is paramount for designing selective and efficient synthetic strategies.
This guide provides a comprehensive exploration of the reactivity of the bromine atom in 2-bromothiazoles, offering field-proven insights into the key reaction classes, mechanistic underpinnings, and practical experimental considerations for researchers in organic synthesis and drug development.
Caption: Key reaction pathways for the functionalization of 2-bromothiazole.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and 2-bromothiazole is an excellent substrate for these transformations.[4] The electron-deficient nature of the C2 position facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used methods for synthesizing biaryl and heteroaryl-aryl structures.[4][5]
Mechanism and Causality: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A crucial aspect of this reaction is the activation of the organoboron species (typically a boronic acid) with a base.[6] This activation forms a more nucleophilic boronate complex, which is essential for the transmetalation step where the organic group is transferred from boron to the palladium center. The choice of ligand on the palladium catalyst is critical; phosphine ligands are commonly employed to stabilize the palladium intermediates and modulate their reactivity. However, in some cases, ligand-free conditions have proven effective, potentially relying on the thiazole nitrogen to coordinate with the palladium center.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole
This protocol demonstrates the regioselective coupling at the more reactive C-I bond, a principle that underscores the fine control possible with halogenated heterocycles. The C-Br bond remains available for subsequent transformations.[8][9]
-
Setup: To an oven-dried Schlenk flask, add 2-bromo-5-iodothiazole (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 2-bromo-5-arylthiazole derivative.[8]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[10][11] This reaction is notable for its mild conditions, often proceeding at room temperature, which is made possible by a dual catalytic system.[11][12]
Mechanism and Causality: The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[12][13] The palladium cycle mirrors that of other cross-coupling reactions. Simultaneously, the copper(I) species reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate.[13][14] This copper acetylide is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle towards reductive elimination to yield the final alkynylated product.[15] The order of halide reactivity (I > Br > Cl) is particularly useful, allowing for selective alkynylation at one position while leaving a less reactive halide for further chemistry.[16]
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Potential Applications of Fused Thiazole Derivatives in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fused thiazole derivatives constitute a class of heterocyclic compounds of significant interest in medicinal chemistry. Their rigid, planar structures and diverse functionalities make them "privileged scaffolds" capable of interacting with a wide range of biological targets.[1] This technical guide offers a comprehensive overview of the therapeutic potential of fused thiazole systems, including thiazolopyrimidines, thiazolopyridines, and benzothiazoles. We will explore their applications in key disease areas, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and relevant experimental methodologies. The content is designed to provide drug development professionals with actionable insights into leveraging this versatile chemical scaffold for novel therapeutic discovery.
The Fused Thiazole Scaffold: A Foundation for Diverse Pharmacology
The thiazole ring is a fundamental component in numerous natural products, such as Vitamin B1 (Thiamine), and clinically approved drugs, including the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[2] When a thiazole ring is fused with another carbocyclic or heterocyclic ring system (e.g., benzene, pyrimidine, pyridine), the resulting bicyclic structure inherits a unique combination of electronic and steric properties.[3] This fusion often enhances biological activity by constraining the molecule into a conformationally favorable orientation for target binding, thereby improving potency and selectivity. The diverse pharmacological profiles of these fused systems underscore their importance as core structures in modern drug design.[3][4]
Therapeutic Area Focus: Key Applications
Fused thiazole derivatives have demonstrated significant potential across multiple therapeutic areas. Their versatility allows them to be tailored to interact with a wide array of biological targets, from enzymes to receptors.
Anticancer Activity: Targeting Malignant Processes
The development of novel anticancer agents is a primary focus for the application of fused thiazole derivatives.[3] These compounds have been shown to inhibit cancer cell growth through various mechanisms.[5]
-
Kinase Inhibition: Many fused thiazoles act as potent inhibitors of protein kinases, which are crucial mediators of oncogenic signaling pathways. For example, the thiazolopyrimidine scaffold, being a bio-isostere of the purine nucleus, is particularly effective at targeting ATP-binding sites in kinases like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR), which regulate cell cycle progression and angiogenesis, respectively.[6][7]
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The Cyclopenta[d]thiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopenta[d]thiazole scaffold, a unique bicyclic heteroaromatic system, has emerged as a significant pharmacophore in medicinal chemistry. This technical guide provides a comprehensive overview of the biological significance of this privileged core, delving into its synthesis, chemical characteristics, and diverse pharmacological activities. With a focus on anticancer, antimicrobial, and anti-inflammatory applications, this document synthesizes current research to offer field-proven insights for professionals in drug discovery and development. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic explorations are presented to equip researchers with the foundational knowledge required to leverage the therapeutic potential of cyclopenta[d]thiazole derivatives.
Introduction: The Emergence of a Versatile Scaffold
The thiazole ring is a well-established cornerstone in the architecture of numerous biologically active compounds, contributing to the therapeutic efficacy of a wide array of approved drugs.[1][2] Its fusion with a cyclopentane ring to form the cyclopenta[d]thiazole system introduces unique conformational constraints and physicochemical properties. This structural amalgamation can enhance molecular interactions with biological targets, improve pharmacokinetic profiles, and unlock novel mechanisms of action. The growing body of research on fused thiazole systems underscores their potential in addressing significant unmet medical needs, positioning the cyclopenta[d]thiazole core as a promising frontier in the design of next-generation therapeutics.[3]
This guide will navigate the landscape of cyclopenta[d]thiazole chemistry and biology, offering a detailed exploration of its synthesis and a thorough examination of its most promising therapeutic applications.
Synthetic Strategies: Constructing the Cyclopenta[d]thiazole Core
The construction of the cyclopenta[d]thiazole scaffold and its derivatives predominantly relies on the principles of established heterocyclic chemistry, with the Hantzsch thiazole synthesis being a cornerstone methodology.[4] This versatile reaction allows for the condensation of a thiourea or thioamide with an α-haloketone to form the thiazole ring.
General Synthetic Workflow
A common and effective approach to synthesize cyclopenta[d]thiazole derivatives, specifically cyclopentylidenehydrazinyl-thiazoles, involves a two-part process. This begins with the formation of a key intermediate, cyclopentanone thiosemicarbazone, which is subsequently cyclized to yield the target scaffold.[4]
Caption: General workflow for the synthesis of cyclopentylidenehydrazinyl-thiazole derivatives.
Detailed Experimental Protocol: Synthesis of Cyclopentylidenehydrazinyl-Thiazoles
The following protocol is a detailed, step-by-step methodology for the synthesis of 2-(2-cyclopentylidenehydrazinyl)-4-aryl-thiazoles, adapted from established procedures.[4]
Part 1: Synthesis of Cyclopentanone Thiosemicarbazone
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of thiosemicarbazide in 50 mL of ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Addition of Ketone: While stirring at room temperature, add 10 mmol of cyclopentanone dropwise to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Precipitation and Collection: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water followed by a small amount of cold ethanol.
-
Drying: Dry the resulting white to off-white solid to obtain cyclopentanone thiosemicarbazone.[4]
Part 2: Synthesis of 2-(2-cyclopentylidenehydrazinyl)-4-aryl-thiazole
-
Suspension: Suspend 5 mmol of the synthesized cyclopentanone thiosemicarbazone in 30 mL of ethanol in a round-bottom flask.
-
Addition of α-Haloketone: Add the corresponding α-bromoacetophenone (5 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(2-cyclopentylidenehydrazinyl)-4-aryl-thiazole.[4]
-
Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).[4]
Anticancer Activity: A Promising Avenue for New Therapeutics
The thiazole scaffold is a constituent of several clinically approved anticancer drugs, and its derivatives have been extensively investigated for their cytotoxic properties.[3][5][6] The fusion of a cyclopentane ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced and selective anticancer activity.
Mechanistic Insights
Derivatives of the broader thiazole family have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Targeting key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and B-Raf.[7][8]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5]
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.[8]
While specific mechanistic studies on cyclopenta[d]thiazoles are emerging, it is hypothesized that they may share these mechanisms of action.
In Vitro Evaluation of Anticancer Activity
The preliminary assessment of the anticancer potential of newly synthesized cyclopenta[d]thiazole derivatives typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized cyclopenta[d]thiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following table summarizes the cytotoxic activity of representative thiazole derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of cyclopenta[d]thiazole analogs.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazoles | HeLa (Cervical) | 6.5 ± 0.56 | [1] |
| Imidazo[2,1-b]thiazoles | A549 (Lung) | 8.9 ± 0.46 | [1] |
| Thiazolyl-pyrazoles | HepG2 (Liver) | 8.49 | [1] |
| Thiazolyl-pyrazoles | Hela (Cervical) | 0.86 | [1] |
| Thiazole-based heterocycles | MCF-7 (Breast) | 4 | [10] |
| Thiazole-based heterocycles | HCT-116 (Colon) | 7 | [10] |
Antimicrobial and Antifungal Potential
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. The thiazole scaffold is a key component of many antimicrobial drugs, and its derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[2][11][12]
Structure-Activity Relationship (SAR) Insights
SAR studies on various thiazole derivatives have revealed key structural features that influence their antimicrobial potency. For instance, the nature and position of substituents on the thiazole ring and any fused ring systems can significantly impact activity.[13][14] The introduction of a cyclopentane ring in the cyclopenta[d]thiazole scaffold can alter the lipophilicity and steric bulk of the molecule, which may enhance its ability to penetrate microbial cell membranes.
Caption: A typical workflow for establishing the structure-activity relationship of new antimicrobial agents.
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial efficacy of cyclopenta[d]thiazole derivatives is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain to be tested.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following table presents the MIC values of representative thiazole derivatives against various microbial strains, illustrating the potential antimicrobial spectrum of cyclopenta[d]thiazole compounds.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(2-pyrazolin-1-yl)-thiazoles | S. aureus | 16-32 | [14] |
| 2-(2-pyrazolin-1-yl)-thiazoles | E. coli | 16-32 | [14] |
| 2-(2-pyrazolin-1-yl)-thiazoles | C. albicans | 32 | [14] |
| Thiazole-triazole-pyrazoles | S. aureus | 50 | [14] |
| Thiazole-triazole-pyrazoles | K. pneumoniae | 50 | [14] |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | C. albicans | 0.008–7.81 | [15] |
Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority in drug discovery. Thiazole derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[16][17][18]
Targeting Inflammatory Pathways
The anti-inflammatory activity of thiazole-containing compounds is often attributed to their ability to modulate pro-inflammatory signaling pathways. The arachidonic acid pathway, which involves the enzymes lipoxygenase (LOX) and cyclooxygenase (COX), is a primary target for many anti-inflammatory drugs.[16] By inhibiting these enzymes, thiazole derivatives can reduce the production of inflammatory mediators like prostaglandins and leukotrienes.
Conclusion and Future Directions
The cyclopenta[d]thiazole scaffold represents a promising and versatile core for the development of novel therapeutic agents. Its unique structural features offer opportunities for fine-tuning pharmacological activity and improving drug-like properties. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of the broader thiazole family provides a strong rationale for the continued exploration of cyclopenta[d]thiazole derivatives.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and biological evaluation of a wider range of cyclopenta[d]thiazole analogs with diverse substitution patterns.
-
In-depth Mechanistic Studies: Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.
-
Structure-Based Drug Design: Utilization of computational modeling and structural biology to guide the rational design of more selective and effective inhibitors.
-
In Vivo Efficacy and Safety Profiling: Advancement of lead compounds into preclinical animal models to assess their therapeutic potential and safety.
By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational sciences, the full therapeutic potential of the cyclopenta[d]thiazole scaffold can be unlocked, paving the way for the development of innovative medicines to address a range of human diseases.
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A Technical Guide to the Synthetic Routes of Fused Thiazole Systems
Executive Summary
Fused thiazole systems represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Their prevalence stems from their ability to act as versatile pharmacophores and bioisosteres, capable of modulating biological targets with high affinity and specificity.[5][6] This technical guide provides an in-depth review of the principal synthetic strategies for constructing key fused thiazole scaffolds. Moving beyond a simple recitation of reactions, this document elucidates the mechanistic underpinnings and causal logic behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the synthesis of prominent systems such as Thiazolo[3,2-a]benzimidazoles, Imidazo[2,1-b]thiazoles, and Thiazolo-pyridines/quinolines, presenting detailed protocols, comparative data, and visual workflows to empower the rational design and execution of novel synthetic campaigns.
The Strategic Importance of Fused Thiazoles in Drug Discovery
The thiazole ring, whether as a standalone moiety or fused to another heterocyclic or carbocyclic system, is a "privileged scaffold" in drug design.[3][7] Its aromatic nature, combined with the presence of nitrogen and sulfur heteroatoms, allows for a rich array of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and metal coordination.
Bioisosteric Replacement: A key strategy in lead optimization is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile. Fused thiazoles are often employed as bioisosteres for purine, benzimidazole, or indole moieties, offering a distinct electronic and steric profile that can enhance target binding, improve metabolic stability, or circumvent existing patents.[6][8][9] The successful application of this strategy has led to the development of potent and selective kinase inhibitors, receptor antagonists, and enzyme inhibitors.[6][10]
Foundational Synthetic Strategies for Thiazole Annulation
The construction of a fused thiazole system typically involves the formation of the five-membered thiazole ring onto a pre-existing molecular framework. While numerous methods exist, many are variations of a few foundational, name-brand reactions.
The Hantzsch Synthesis: A Cornerstone of Thiazole Formation
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[11] The classical reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[12][13] In the context of fused systems, the thioamide functionality is often part of an existing heterocyclic ring, such as a 2-mercaptobenzimidazole or a 2-aminothiazole (which exists in tautomeric equilibrium with its iminothiazoline form). This strategy allows for the direct annulation of the thiazole ring. While robust, the reaction regioselectivity can be influenced by reaction conditions; acidic conditions have been shown to alter the site of initial nucleophilic attack, leading to different isomers.[14]
Synthesis of Key Fused Thiazole Scaffolds
The following sections detail the synthesis of specific, high-value fused thiazole systems, providing mechanistic insights, process workflows, and actionable experimental protocols.
Thiazolo[3,2-a]benzimidazoles
This scaffold is of significant interest due to its structural similarity to purines, leading to compounds with potent anticancer and neuroprotective activities.[15] The most prevalent synthetic approach involves the annulation of a thiazole ring onto a 2-mercaptobenzimidazole core.[16]
Synthetic Route: From 2-Mercaptobenzimidazoles
The primary route involves a two-step sequence: S-alkylation of 2-mercaptobenzimidazole with an α-haloketone, followed by an acid-catalyzed intramolecular cyclization and dehydration.[16] The choice of the α-haloketone is critical as it directly installs the substituent at the C2-position of the final fused product. The cyclization step is typically promoted by strong dehydrating acids like polyphosphoric acid (PPA) or a mixture of acetic anhydride and pyridine.[16]
A more recent and advantageous route builds the benzimidazole ring in the final step from a preformed thiazolium salt.[17] This method avoids handling the often poorly soluble 2-mercaptobenzimidazole and provides high yields, demonstrating an evolution in synthetic strategy toward greater efficiency.[17]
Caption: Synthesis of Thiazolo[3,2-a]benzimidazoles.
Experimental Protocol: Synthesis of 2-phenylthiazolo[3,2-a]benzimidazole (Representative)
This protocol is adapted from established literature procedures.[16]
-
Step 1: S-Alkylation. To a solution of 2-mercaptobenzimidazole (1.50 g, 10 mmol) in ethanol (50 mL), add 2-bromoacetophenone (1.99 g, 10 mmol).
-
Reflux the mixture for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The precipitated solid, 2-(benzimidazol-2-ylthio)acetophenone, is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Cyclization. Add the dried intermediate (2.68 g, 10 mmol) to polyphosphoric acid (PPA) (20 g).
-
Heat the mixture at 140-150 °C for 2 hours with occasional stirring.
-
Cool the reaction mass and pour it into a beaker of ice-cold water (200 mL).
-
Neutralize the solution carefully with aqueous ammonia or sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylthiazolo[3,2-a]benzimidazole.
Imidazo[2,1-b]thiazoles
The imidazo[2,1-b]thiazole core is present in compounds with a vast array of biological activities, including anthelmintic, anti-inflammatory, and anticancer properties.[18][19] Its synthesis is well-established through several efficient routes.
Synthetic Route 1: From 2-Aminothiazoles
The classical and most direct synthesis involves the reaction of a 2-aminothiazole derivative with an α-haloketone.[20][21] The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. Subsequent dehydration yields the aromatic fused system. The choice of solvent (typically ethanol) and the use of a base or catalyst (like basic alumina) can significantly influence reaction times and yields.[20]
Caption: Classical synthesis of Imidazo[2,1-b]thiazoles.
Synthetic Route 2: Groebke–Blackburn–Bienaymé Multicomponent Reaction (GBBR)
Reflecting modern trends towards efficiency and green chemistry, multicomponent reactions (MCRs) provide a powerful alternative. The GBBR is a one-pot synthesis that combines a 2-aminoazole, an aldehyde, and an isocyanide to rapidly generate the imidazo[2,1-b]thiazole scaffold.[18] This approach offers significant advantages in terms of operational simplicity, atom economy, and the ability to quickly generate a library of diverse analogs by simply varying the input components. The reaction proceeds under relatively mild conditions, often requiring only heating in a suitable solvent like toluene.[18]
Table 1: Substrate Scope for the GBBR Synthesis of Imidazo[2,1-b]thiazoles [18]
| Entry | Isocyanide (R-NC) | Product | Yield (%) |
| 1 | Cyclohexyl isocyanide | 4a | 78 |
| 2 | tert-Butyl isocyanide | 4b | 75 |
| 3 | Benzyl isocyanide | 4c | 74 |
| 4 | Ethyl isocyanoacetate | 4d | 76 |
| 5 | Tosylmethyl isocyanide | 4e | 77 |
| Reaction Conditions: 2-amino-thiazole derivative, 3-formylchromone, and isocyanide in toluene at 100 °C for 30 min. |
Experimental Protocol: One-Pot GBBR Synthesis of Imidazo[2,1-b]thiazole Derivative 4a [18]
-
To a sealed reaction vial, add the 2-aminothiazole derivative (1.0 mmol), 3-formylchromone (1.0 mmol), and cyclohexyl isocyanide (1.2 mmol).
-
Add dry toluene (5 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C with stirring for 30 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate) to yield the pure product.
Thiazolo-fused Pyridines and Quinolines
This class of compounds, including isomers like thiazolo[5,4-b]pyridines and thiazolo[4,5-c]quinolines, are prominent in medicinal chemistry, with applications as kinase inhibitors and anticancer agents.[1][10] Their synthesis often requires multi-step sequences to construct the requisite precursors.
Synthetic Route: Cyclocondensation and Modern Cross-Coupling Strategies
A classical approach involves the cyclocondensation of an ortho-functionalized aminopyridine or aminoquinoline. For example, thiazolo[4,5-c]quinoline can be synthesized by refluxing 3-amino-4-mercapto-quinoline with formic acid.[22] In this reaction, the formic acid serves as the source for the C2 carbon of the newly formed thiazole ring.
More contemporary methods leverage the power of transition-metal-catalyzed cross-coupling reactions to build complexity before the final cyclization. The synthesis of thiazolo[5,4-b]pyridine kinase inhibitors, for instance, can be achieved through a sequence starting with a dihalopyridine.[10] Key steps include the formation of an aminothiazole, protection of the amino group, a Suzuki coupling to install a substituted phenyl ring, deprotection, and final cyclization to yield the fused scaffold.[10] This modular approach is highly valued in drug discovery as it allows for late-stage diversification.
Caption: Modern workflow for Thiazolo[5,4-b]pyridine synthesis.
Experimental Protocol: Synthesis of Thiazolo[4,5-c]quinoline [22]
-
In a round-bottom flask, place 3-amino-4-mercapto-quinoline (17.62 g, 0.1 mole).
-
Add 100% formic acid (150 mL) and sodium pyrosulfite (1.5 g).
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture and dilute it with a solution of water (800 mL) and concentrated hydrochloric acid (40 mL).
-
Make the solution alkaline to pH 10 by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with benzene (3 x 200 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary. Yield: ~80%.
Conclusion and Future Outlook
The synthesis of fused thiazole systems is a mature yet continuously evolving field. Classical methods, particularly the Hantzsch synthesis and related cyclocondensations, remain the workhorses for accessing core scaffolds like thiazolo[3,2-a]benzimidazoles and imidazo[2,1-b]thiazoles. These methods are valued for their reliability and the ready availability of starting materials.
The future of this field is geared towards increasing efficiency, molecular diversity, and sustainability. The adoption of multicomponent reactions like the GBBR exemplifies this trend, offering rapid access to complex molecules in a single, atom-economical step.[18] Furthermore, the integration of modern synthetic tools, such as transition-metal-catalyzed cross-coupling reactions, into multi-step sequences allows for a more modular and flexible approach to scaffold construction, which is invaluable for generating focused libraries in drug discovery programs.[10] As the demand for novel, potent, and selective therapeutic agents grows, the development of new synthetic routes to access unprecedented fused thiazole architectures will continue to be a priority for synthetic and medicinal chemists.
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2020). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 42(5), 2095-2109. Retrieved January 17, 2026, from [Link]
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Kamal, A., Reddy, M. K., & Kumar, G. B. (2017). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. MedChemComm, 8(11), 2059-2065. Retrieved January 17, 2026, from [Link]
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Kim, J., Lee, J. H., & Park, C. H. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(11), 2748. Retrieved January 17, 2026, from [Link]
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THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. (n.d.). Retrieved January 17, 2026, from [Link]
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Chapman, R. F., & Parnell, E. W. (1967). THIAZOLOISOQUINOLINES: I. THE SYNTHESIS OF THIAZOLO[4,5-c]ISOOUINOLINE. Canadian Journal of Chemistry, 45(23), 2903-2912. Retrieved January 17, 2026, from [Link]
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Alam, S., Afzal, O., & Samim, M. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. Retrieved January 17, 2026, from [Link]
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Thiazole formation through a modified Gewald reaction. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]
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Mogilaiah, K., & Kumar, B. S. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Journal of Heterocyclic Chemistry, 50(S1), E235-E242. Retrieved January 17, 2026, from [Link]
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Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Kufa University Journal for Engineering and Computer, 30(5), 1-10. Retrieved January 17, 2026, from [Link]
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El-Gazzar, A. B. A., & Gaafar, A. M. (2007). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2631-2642. Retrieved January 17, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2023). RSC Advances, 13(45), 31696-31701. Retrieved January 17, 2026, from [Link]
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Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. (2023). Bioorganic Chemistry, 132, 106346. Retrieved January 17, 2026, from [Link]
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Stanovnik, B., & Svete, J. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 6(8), 657-665. Retrieved January 17, 2026, from [Link]
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Thiazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2024). ChemistrySelect, 9(25), e202401149. Retrieved January 17, 2026, from [Link]
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An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved January 17, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Lunn, G., & Wierenga, W. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(12), 4101-4109. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocol for the Suzuki Coupling of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Introduction: The Significance of the Fused Thiazole Scaffold
The 5,6-dihydro-4H-cyclopenta[d]thiazole core is a significant heterocyclic scaffold in medicinal chemistry and materials science. This fused bicyclic system, featuring a thiazole ring fused with a cyclopentane ring, is a key structural motif in a variety of biologically active compounds. The ability to introduce diverse substituents at the 2-position of this scaffold via robust and versatile cross-coupling methodologies is paramount for the exploration of new chemical space in drug discovery and the development of novel organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and provide insights into troubleshooting and optimization strategies.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole) to a palladium(0) complex. This step is often the rate-determining step and results in the formation of a palladium(II) intermediate.[1] The electron-rich nature of the thiazole ring can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][2][4] The choice of base is critical and can significantly impact the reaction's efficiency.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
This protocol provides a robust starting point for the Suzuki coupling of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation (Example) | Purity |
| 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole | 1080642-17-6 | BLDpharm, Nanjing Bike Biotechnology | >95% |
| Arylboronic Acid | Varies | Sigma-Aldrich, Combi-Blocks | >97% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Strem Chemicals, Sigma-Aldrich | >97% |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Strem Chemicals, Sigma-Aldrich | >98% |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Fisher Scientific, Sigma-Aldrich | >98% |
| 1,4-Dioxane | 123-91-1 | Acros Organics, Sigma-Aldrich | Anhydrous |
| Water | 7732-18-5 | - | Degassed, Deionized |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) and add them to the reaction flask against a positive pressure of inert gas. The use of bulky, electron-rich phosphine ligands like SPhos is often beneficial for the coupling of heteroaryl halides.[5]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of the limiting reagent between 0.1 and 0.5 M.[6]
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-5,6-dihydro-4H-cyclopenta[d]thiazole.
Caption: A step-by-step workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and proper inert gas technique.[7]- Consider a different solvent system (e.g., toluene, DMF) or increasing the reaction temperature to improve solubility.[8] |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading or temperature | - Rigorously exclude oxygen from the reaction mixture.[6]- Screen lower catalyst loadings and reaction temperatures. |
| Protodeborylation | - Excess water- Strong basic conditions | - Use anhydrous reagents and solvents where possible.[7]- Consider a milder base such as K₂CO₃ or Cs₂CO₃.[7] |
| Incomplete Reaction | - Sterically hindered substrates- Deactivated catalyst | - Switch to a more active catalyst system, such as a palladacycle or a catalyst with a more electron-rich, bulky ligand (e.g., XPhos).[5]- Increase the reaction time or temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the functionalization of the 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole scaffold. The protocol outlined in this application note provides a solid foundation for the synthesis of a diverse library of 2-aryl substituted analogs. As with any chemical transformation, careful attention to experimental detail, particularly the exclusion of oxygen and the quality of reagents, is paramount for success. The provided troubleshooting guide should serve as a valuable resource for overcoming common challenges and optimizing the reaction for specific substrates.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2213. Available from: [Link]
-
Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 242, 1-43. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]
-
Nanjing Bike Biotechnology Co., Ltd. 2-BroMo-5,6-dihydro-4H-cyclopenta[d]thiazole. Available from: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole. This fused heterocyclic scaffold is of significant interest in medicinal chemistry, and its functionalization via modern cross-coupling techniques is paramount for library synthesis and lead optimization. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings, moving beyond simple step-by-step instructions to explain the underlying mechanistic rationale and strategic considerations for experimental design. This guide is structured to empower scientists to not only replicate these methods but also to intelligently adapt and troubleshoot them for their specific molecular targets.
Introduction: The Strategic Importance of the 5,6-dihydro-4H-cyclopenta[d]thiazole Scaffold
The fusion of a cyclopentane ring with a thiazole core creates the 5,6-dihydro-4H-cyclopenta[d]thiazole system, a heterocyclic motif of growing importance in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The rigid, bicyclic nature of the cyclopenta[d]thiazole scaffold provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The bromine atom at the 2-position of the thiazole ring serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.
The ability to efficiently and reliably functionalize the 2-position of this scaffold is therefore a critical capability in drug discovery programs targeting this chemotype. This guide focuses on three of the most powerful and widely utilized palladium-catalyzed C-C bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6][7]
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions fundamentally unite two organic fragments, an electrophile (typically an organohalide) and a nucleophile (an organometallic or olefinic partner), with the aid of a palladium catalyst.[8] The general catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the electrophile, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki & Sonogashira) or Migratory Insertion (for Heck): The organic moiety from the nucleophilic partner is transferred to the palladium center (transmetalation), or the alkene inserts into the Pd-C bond (migratory insertion).
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Suzuki-Miyaura Coupling: Arylation and Heteroarylation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C(sp²)–C(sp²) bonds, owing to the stability, commercial availability, and low toxicity of boronic acid and ester coupling partners.[9][10]
Scientific Rationale & Experimental Design
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] An aqueous solution of a carbonate (Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is typically used. The choice of base can influence reaction rates and suppress side reactions like protodeboronation.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is common. This facilitates the dissolution of both the organic-soluble substrate/catalyst and the water-soluble inorganic base.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Materials:
-
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial or flask, add 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, the boronic acid, Pd(OAc)₂, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the organic solvent (e.g., dioxane) and degassed water (typically a 4:1 to 10:1 organic:water ratio) via syringe.
-
Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd(OAc)₂ / PdCl₂(dppf) | Air-stable precatalysts that form active Pd(0) in situ. |
| Ligand | SPhos / XPhos | Bulky, electron-rich ligands effective for challenging heteroaryl couplings.[11] |
| Base | K₃PO₄ | Stronger base, often effective for less reactive boronic acids. |
| Solvent | Dioxane / H₂O (4:1) | Good balance of solubility for organic and inorganic components. |
| Temperature | 90 °C | A good starting point to ensure sufficient reaction rate without decomposition. |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, linking our thiazole core to a terminal alkyne.[13][14] This reaction is distinguished by its use of a copper(I) co-catalyst.[7][15]
Scientific Rationale & Experimental Design
-
Dual Catalysis: The reaction operates through two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-couplings. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence allows the reaction to proceed under much milder conditions (often room temperature) than copper-free variants.[16]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HBr byproduct and often acts as the solvent.
Protocol: Sonogashira Coupling of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Materials:
-
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (used as solvent or co-solvent with THF/DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent (e.g., THF), followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[13]
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A reliable, commercially available catalyst for Sonogashira reactions.[16] |
| Copper Co-catalyst | CuI (5 mol%) | Accelerates the reaction, allowing for milder conditions.[13] |
| Base | Et₃N | Acts as both base and often as a co-solvent. |
| Solvent | THF or DMF | Good general solvents for dissolving a wide range of substrates. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient and minimize side reactions like alkyne homocoupling. |
Heck-Mizoroki Reaction: Vinylation of the Thiazole Core
The Heck reaction couples the bromo-thiazole with an alkene to form a substituted alkene, providing a direct route to vinylated derivatives.[5][17][18]
Scientific Rationale & Experimental Design
-
Mechanism: The key steps following oxidative addition are migratory insertion of the alkene into the Pd-aryl bond, followed by a β-hydride elimination to release the product and a hydrido-palladium species.[19] The base then regenerates the Pd(0) catalyst.
-
Regioselectivity: For unsymmetrical alkenes, the insertion typically occurs to place the aryl group on the less sterically hindered carbon of the double bond.
-
Base: A hindered organic base like triethylamine or an inorganic base like NaOAc or K₂CO₃ is used to neutralize the acid generated and facilitate catalyst turnover.
-
Additives: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction, particularly with inorganic bases in polar aprotic solvents like DMF.
Protocol: Heck Reaction of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Materials:
-
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
P(o-tol)₃ or PPh₃ (4-10 mol%)
-
Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)
-
Anhydrous DMF or Acetonitrile
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine the 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, Pd(OAc)₂, and the phosphine ligand (if used).
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous solvent, the base, and the alkene via syringe.
-
Seal the tube tightly and heat to the reaction temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ | A common and effective precatalyst for Heck reactions.[8] |
| Ligand | P(o-tol)₃ | A classic ligand for Heck reactions, often providing good results. |
| Base | Et₃N | A common organic base that also helps solubilize reaction components. |
| Solvent | DMF | A polar aprotic solvent that is effective for many Heck reactions. |
| Temperature | 100 °C | Higher temperatures are often required to drive the reaction to completion. |
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions detailed herein represent powerful and reliable strategies for the functionalization of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole. The Suzuki-Miyaura, Sonogashira, and Heck reactions provide access to a vast chemical space of arylated, alkynylated, and vinylated derivatives, respectively. The protocols and rationales provided in this guide serve as a robust starting point for any drug discovery program leveraging this valuable heterocyclic scaffold. Researchers are encouraged to use these notes not as fixed recipes, but as a framework for intelligent optimization based on the specific electronic and steric properties of their chosen coupling partners.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Valdiosera, A. F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11259-11266. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Yadav, P., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Current Organic Synthesis, 20(1), 1-20. Retrieved from [Link]
-
Pharmapproaches. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS One, 12(12), e0189237. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 52(65), 10024-10027. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
MDPI. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8724. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed reaction mechanism for the C‐S cross‐coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Nishimura, Y., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances, 12(43), 27961-27969. Retrieved from [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Journal of University of Mosul. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 2-Aryl-5,6-dihydro-4H-cyclopenta[d]thiazoles via Hantzsch Thiazole Synthesis
Abstract
The 2-aryl-5,6-dihydro-4H-cyclopenta[d]thiazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug development.[1][2][3][4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5] This document provides a comprehensive guide for the synthesis of this valuable compound class, focusing on the robust and high-yielding Hantzsch thiazole synthesis.[6][7][8] We present a detailed, step-by-step protocol for the reaction between an aryl-thioamide and 2-chlorocyclopentanone. This guide explains the underlying reaction mechanism, offers expert insights into critical experimental parameters, and provides a framework for product purification, characterization, and troubleshooting. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure reproducible and efficient synthesis.
Introduction and Strategic Overview
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[6] Among these, the thiazole ring is a recurring feature in numerous FDA-approved drugs.[3] The fusion of a thiazole ring with a cyclopentane moiety to form the 5,6-dihydro-4H-cyclopenta[d]thiazole system creates a rigid, three-dimensional structure with significant potential for targeted biological interactions.
The primary synthetic strategy detailed in this guide is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[7] This classic condensation reaction is renowned for its reliability, simplicity, and generally high yields.[6][8] The core transformation involves the reaction of an α-haloketone with a thioamide.[7][9] For our target molecule, this translates to the reaction between 2-chlorocyclopentanone (the α-haloketone) and a substituted aryl-thioamide.
Causality of Reagent Selection:
-
2-Chlorocyclopentanone: This α-haloketone provides the five-membered carbocyclic ring and the electrophilic carbon center necessary for the initial reaction with the thioamide. Its cyclic nature pre-organizes the structure for the fused ring system.
-
Aryl-thioamide: This reagent serves as the source for the thiazole's sulfur and nitrogen atoms and introduces the desired aryl substituent at the 2-position of the final product. The electronic nature of the substituents on the aryl ring can influence reaction rates but the Hantzsch synthesis is generally robust to this variation.
Reaction Mechanism: Hantzsch Thiazole Synthesis
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The synthesis proceeds through a well-established sequence of nucleophilic substitution, cyclization, and dehydration.[6][9][10]
-
S-Alkylation (SN2 Attack): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the α-carbon of 2-chlorocyclopentanone. This SN2 reaction displaces the chloride leaving group, forming an isothioamide salt intermediate.[6][11]
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic ring, resulting in a hemiaminal-like intermediate (4,5-dihydro-4-hydroxy-cyclopentathiazole).[6]
-
Dehydration and Aromatization: The final step is the acid- or base-catalyzed elimination of a water molecule from this intermediate. The removal of the hydroxyl group and an adjacent proton results in the formation of a double bond, yielding the stable, aromatic thiazole ring fused to the dihydro-cyclopentane ring.[11] The formation of this aromatic system is a significant thermodynamic driving force for the reaction.[11]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative 2-aryl-5,6-dihydro-4H-cyclopenta[d]thiazole. Researchers should adapt molar equivalents and purification methods based on the specific aryl-thioamide used.
3.1. Materials and Reagents
-
Aryl-thioamide (e.g., Thiobenzamide) (1.0 eq)
-
2-Chlorocyclopentanone (1.1 eq)
-
Ethanol (ACS Grade, anhydrous)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
3.2. Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl-thioamide (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration relative to the thioamide). Stir the mixture at room temperature until the thioamide is fully dissolved.
-
Reagent Addition: Add 2-chlorocyclopentanone (1.1 eq) to the solution in a single portion.
-
Expert Insight: A slight excess of the α-haloketone ensures complete consumption of the more valuable thioamide starting material.
-
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation Check: A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting thioamide. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[6] The reaction mixture will be acidic due to the formation of HCl. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
3.4. Purification and Characterization
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate, is generally effective.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: Can be used to assess purity.[6]
-
Data Presentation and Expected Results
The following table summarizes expected outcomes for the synthesis of 2-phenyl-5,6-dihydro-4H-cyclopenta[d]thiazole as a representative example.
| Parameter | Expected Result |
| Appearance | White to pale yellow solid |
| Yield | 75-90% |
| Melting Point | Varies with aryl substituent |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.9 (m, 2H), 7.3-7.5 (m, 3H), 3.0-3.1 (t, 2H), 2.8-2.9 (t, 2H), 2.4-2.5 (p, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165, 158, 134, 130, 129, 127, 125, 33, 31, 24 |
| MS (ESI+) m/z | Calculated [M+H]⁺, found to match |
Overall Experimental Workflow
The entire process from starting materials to a fully characterized product can be visualized in the following workflow diagram.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive α-haloketone; insufficient heating; incorrect stoichiometry. | Verify the quality of 2-chlorocyclopentanone. Ensure the reaction reaches and maintains reflux temperature. Double-check molar calculations. |
| Multiple Spots on TLC | Incomplete reaction; formation of side products. | Increase reflux time. If side products persist, consider lowering the reaction temperature or using a milder base for work-up. |
| Difficulty in Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Try a different solvent system (e.g., Dichloromethane/Methanol). |
| Product is an Oil, not a Solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. Re-purify via chromatography if necessary. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all steps in a well-ventilated fume hood.
-
Reagent Handling: 2-Chlorocyclopentanone is a lachrymator and irritant. Handle with care. Thioamides can be toxic; avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Banu, H., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
-
AllChem. Synthesis of thiazoles. YouTube. Available from: [Link]
-
Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]
-
Wang, Z., et al. (2019). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available from: [Link]
-
Al-Ostath, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available from: [Link]
-
Al-Wahaibi, L. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. Available from: [Link]
-
Al-Wahaibi, L. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. Available from: [Link]
-
Kashyap, A., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
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Application Notes and Protocols: Strategic Functionalization of the Thiazole Ring in Cyclopenta[d]thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclopenta[d]thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The cyclopenta[d]thiazole core, a fused heterocyclic system integrating a cyclopentane and a thiazole ring, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The thiazole ring, a well-known pharmacophore, imparts a unique combination of electronic properties and hydrogen bonding capabilities to molecules.[1][2] Its fusion with a cyclopentane ring introduces a three-dimensional character that can be crucial for optimizing steric interactions with biological targets. The ability to strategically functionalize the thiazole moiety of this scaffold is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.[1]
This comprehensive guide provides detailed application notes and protocols for the key functionalization reactions of the thiazole ring within the cyclopenta[d]thiazole framework. As a Senior Application Scientist, the following sections will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Understanding the Reactivity of the Fused Thiazole Ring
The electronic nature of the thiazole ring is characterized by a π-electron system with significant aromaticity. The nitrogen atom acts as an electron-withdrawing group, influencing the electron density around the ring. Calculated π-electron densities suggest that the C5 position is the primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack. However, in a fused system like cyclopenta[d]thiazole, the electronic and steric influence of the fused cyclopentane ring must be considered. While specific experimental data on cyclopenta[d]thiazole is limited, we can extrapolate from the reactivity of analogous fused thiazole systems to predict its behavior.
I. Electrophilic Halogenation: Gateway to Further Functionalization
Electrophilic halogenation, particularly bromination, is a fundamental strategy for introducing a versatile handle onto the thiazole ring. A halogenated cyclopenta[d]thiazole can subsequently be subjected to a wide array of metal-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices:
Direct halogenation of electron-deficient heterocyclic systems can be challenging.[3][4] The choice of a potent electrophilic halogenating agent is crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds due to its ability to provide a low concentration of bromine in situ, minimizing side reactions. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or chloroform to facilitate the dissolution of the substrate and reagents.
Experimental Workflow: Electrophilic Bromination
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Application Notes and Protocols: Characterizing the 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole Scaffold for Kinase Inhibitor Discovery
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] Consequently, kinases have become one of the most important classes of therapeutic targets.[3] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs due to its unique electronic properties and ability to form key hydrogen bonds within enzyme active sites.[4][5] Thiazole derivatives have been successfully developed as inhibitors against a wide range of kinases, including cyclin-dependent kinases (CDKs), PI3K, and Glycogen Synthase Kinase 3β (GSK-3β).[1][6] This document introduces 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole , a novel scaffold for the design of next-generation kinase inhibitors. These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to screen, characterize, and validate the inhibitory activity of compounds derived from this scaffold, bridging the gap from initial hit identification to cellular proof-of-concept.
The Cyclopenta[d]thiazole Scaffold: A Rationale for Kinase Targeting
The foundation of a successful inhibitor discovery program lies in the selection of a promising chemical scaffold. The 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole core combines the established kinase-binding properties of the thiazole ring with a fused, saturated carbocycle that provides a three-dimensional exit vector for chemical exploration.
Causality Behind the Scaffold Choice:
-
Thiazole Core: The nitrogen and sulfur heteroatoms of the thiazole ring are excellent hydrogen bond acceptors and donors, respectively. This allows for critical interactions with the "hinge" region of the kinase ATP-binding pocket, a common feature of many Type I and Type II kinase inhibitors.[7]
-
2-Bromo Position (R¹): The bromine atom at the C2 position serves as a versatile chemical handle. It can be readily displaced or modified via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of functional groups. This is the primary vector for modulating potency and exploring interactions deep within the ATP-binding site.
-
Cyclopentane Ring (R²): The fused cyclopentane ring imparts rigidity and a defined spatial arrangement to the scaffold. Substitutions on this ring can be used to improve physicochemical properties (e.g., solubility, metabolic stability) and achieve selectivity by exploiting differences in the solvent-exposed regions of different kinases.
Initial Screening Strategy: A Workflow for Hit Identification
The first critical step is to identify which of the 500+ human kinases are targeted by the scaffold. A broad, high-throughput screening approach is essential to cast a wide net before committing resources to more in-depth studies. The following workflow provides a robust and efficient path from initial library screening to validated hit confirmation.
Protocol 1: High-Throughput Kinase Panel Screening
Rationale: This initial screen aims to efficiently identify potential kinase targets from a large, diverse panel. A universal, luminescence-based assay that measures ADP production is ideal due to its high sensitivity, broad applicability to all kinases, and minimal interference from compound autofluorescence.[3] The ADP-Glo™ Kinase Assay is a widely used example.[8]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., "Compound-T") in 100% DMSO. Create a working solution by diluting the stock to 200 µM in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add 25 nL of the 200 µM compound working solution to the appropriate wells for a final assay concentration of 1 µM. Add 25 nL of DMSO to "no inhibitor" and "no enzyme" control wells.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control.
Hypothetical Screening Data:
| Kinase Target | Compound-T (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) | Classification |
| CDK2 | 98 | 99 | Hit |
| GSK3β | 85 | 97 | Hit |
| PI3Kα | 25 | 95 | No Hit |
| Aurora A | 15 | 98 | No Hit |
| SRC | 91 | 99 | Hit |
| MEK1 | 5 | 65 | No Hit |
In-Depth Characterization of Hits: Potency and Mechanism
Once primary hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure for comparing compounds and prioritizing them for further study.
Protocol 2: IC₅₀ Determination with Luminescence-Based Assay
Rationale: This protocol expands on the primary screen by using a range of inhibitor concentrations to generate a dose-response curve. Fitting this curve allows for the precise calculation of the IC₅₀ value. Maintaining a consistent DMSO concentration across all wells is critical to avoid solvent-induced artifacts.[9]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Create a 10-point, 1:3 serial dilution series of the test compound in DMSO, starting from 1 mM. This will create a concentration range to test.[8]
-
Assay Plate Preparation: Add 25 nL of each concentration from the serial dilution to a 384-well plate. Include DMSO-only controls.
-
Kinase Reaction & Detection: Follow steps 3-6 from Protocol 1 for the specific "hit" kinase (e.g., CDK2).
-
Data Analysis:
-
Plot the luminescence signal (or % inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Hypothetical IC₅₀ Data:
| Kinase Target | Compound-T IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| CDK2 | 25 | 8 |
| GSK3β | 150 | 12 |
| SRC | 88 | 6 |
Mechanism of Action (MoA)
Understanding how a compound inhibits a kinase is crucial. Most kinase inhibitors compete with the endogenous substrate, ATP. This can be determined by measuring the inhibitor's IC₅₀ at varying concentrations of ATP. An increase in IC₅₀ with increasing ATP concentration is characteristic of an ATP-competitive inhibitor.
Cellular Activity and Target Validation
A potent biochemical inhibitor is only useful if it can effectively engage its target in a complex cellular environment and elicit a desired biological response. Cell-based assays are the critical next step to validate a lead compound.
Protocol 3: Cellular Target Engagement Assay (TR-FRET)
Rationale: This assay confirms that the compound can cross the cell membrane and inhibit the kinase in its native environment. It measures the phosphorylation of a known downstream substrate of the target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive, antibody-based method suitable for this purpose.[10]
Methodology:
-
Cell Culture: Seed a relevant cancer cell line (e.g., COV318 ovarian cancer cells, which have amplified CDK2) in a 96-well plate and grow overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a pre-optimized time (e.g., 2 hours).
-
Cell Lysis: Remove the media and add a cell lysis buffer containing protease and phosphatase inhibitors.
-
Detection:
-
Transfer the cell lysates to a 384-well detection plate.
-
Add a TR-FRET antibody mix containing a Europium-labeled antibody against the total substrate protein and an Alexa Fluor 647-labeled antibody against the phosphorylated form of the substrate.
-
Incubate to allow antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the EC₅₀ (the concentration for half-maximal effect in cells).
Protocol 4: Cell Proliferation Assay
Rationale: This assay measures the functional outcome of kinase inhibition—specifically, the impact on cancer cell growth and survival. It is used to determine the GI₅₀ (the concentration for 50% growth inhibition).
Methodology:
-
Cell Seeding: Seed a relevant cancer cell line into a 96-well plate at a low density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (which measures cellular ATP levels) to each well.
-
Incubate briefly to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Plot the signal against inhibitor concentration to determine the GI₅₀.
Hypothetical Cellular Data (for Compound-T in COV318 cells):
| Assay Type | Parameter | Result (nM) |
| Target Engagement (p-Rb) | EC₅₀ | 120 |
| Cell Proliferation | GI₅₀ | 550 |
Safety and Handling
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole and its derivatives are research chemicals. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
The 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for identifying kinase targets, quantifying biochemical potency, and validating cellular activity. By systematically applying these biochemical and cell-based assays, research and drug discovery teams can efficiently characterize derivatives of this scaffold, paving the way for the development of potent and selective therapeutic candidates.
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Ghorab, M. M., et al. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. PubMed. [Link]
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S´lusarczyk, M., et al. (2020). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. National Institutes of Health. [Link]
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Application Note: A Robust Protocol for the Combinatorial Synthesis of a Cyclopenta[d]thiazole Analog Library
Abstract
This application note provides a comprehensive, field-tested protocol for the efficient synthesis of a diverse library of cyclopenta[d]thiazole analogs. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a streamlined, one-pot, multi-component reaction (MCR) strategy. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, in-process controls, and characterization techniques to ensure reproducibility and scientific rigor.
Introduction and Strategic Overview
The discovery of novel therapeutic agents often relies on the ability to rapidly generate and screen libraries of structurally diverse small molecules. The cyclopenta[d]thiazole core represents a compelling starting point for such endeavors. Its rigid, fused-ring structure presents a unique three-dimensional vector for substituent placement, making it an attractive scaffold for probing interactions with biological targets.
Traditional multi-step syntheses are often laborious and ill-suited for library production. To overcome this, we present a convergent and highly efficient multi-component synthesis based on the principles of the Hantzsch thiazole synthesis.[5][6][7] This one-pot approach combines three readily available building blocks to construct the core scaffold, allowing for the introduction of chemical diversity at two key positions in a single, atom-economical step.[7][8]
The overall workflow is designed for simplicity and scalability, enabling the parallel synthesis of numerous analogs for structure-activity relationship (SAR) studies.
Diagram 1: High-level workflow for the combinatorial synthesis of the cyclopenta[d]thiazole library.
Scientific Principle and Reaction Mechanism
The selected protocol is a variation of the classic Hantzsch thiazole synthesis, a robust method for forming the thiazole ring.[6] The reaction proceeds via a one-pot condensation of three components:
-
2-Chlorocyclopentanone: Forms the cyclopentane ring of the fused system.
-
Substituted Thiourea: Provides the nitrogen and sulfur atoms for the thiazole ring and introduces the first point of diversity (R¹).
-
α-Bromoacetophenone: Acts as the α-haloketone component and introduces the second point of diversity (R²).
Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbonyl carbon of the α-bromoacetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to form the highly aromatic and stable thiazole ring. The final step involves an intramolecular nucleophilic substitution where the thiazole nitrogen displaces the chlorine on the cyclopentyl ring to form the final fused bicyclic system.
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High-Throughput Screening of 2-Substituted Thiazole Libraries: An Application Note and Protocol
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically significant molecules due to its wide spectrum of biological activities.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 2-substituted thiazole libraries. We delve into the strategic considerations for assay development, present a detailed protocol for a fluorescence-based enzymatic assay, and outline a robust workflow for hit confirmation and validation. Our objective is to furnish a scientifically rigorous and practical framework to accelerate the discovery of novel therapeutic agents from this privileged chemical class.
Introduction: The Significance of 2-Substituted Thiazoles in Drug Discovery
The 2-substituted thiazole motif is a privileged scaffold in drug discovery, appearing in a diverse array of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][4][5] The versatility of the thiazole ring allows for facile chemical modification at the 2-position, enabling the generation of large and diverse chemical libraries for HTS campaigns.[6] High-throughput screening is a critical technology in modern drug discovery, allowing for the rapid evaluation of vast compound libraries to identify "hits"—compounds that exhibit a desired biological activity against a specific target.[7][8]
The successful prosecution of an HTS campaign against a 2-substituted thiazole library hinges on a meticulously planned and executed experimental strategy. This includes the selection of a biologically relevant target, the development of a robust and sensitive assay, and a systematic process for hit validation to eliminate false positives and prioritize promising candidates.[7][9][10]
Assay Development and Miniaturization for Thiazole Libraries
The choice of assay is paramount and is dictated by the biological target of interest. Both biochemical and cell-based assays are amenable to HTS formats.[8]
-
Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. Fluorescence-based readouts are particularly common in HTS due to their high sensitivity and compatibility with automation.[11][12][13][14] For instance, a fluorescence resonance energy transfer (FRET) assay can be employed to screen for inhibitors of a specific protease.[11]
-
Cell-Based Assays: These assays assess the effect of a compound on a cellular process or pathway within a living cell.[7] Reporter gene assays, where the expression of a reporter protein (e.g., luciferase) is linked to the activity of a target pathway, are widely used.[7] Cytotoxicity assays, such as the MTT assay, are fundamental for identifying compounds with potential anticancer activity.[2][15][16]
Miniaturization from 96-well to 384- or 1536-well plates is a crucial step to reduce reagent consumption and increase throughput.[17][18] This requires careful optimization of liquid handling and detection instrumentation.
Workflow for HTS Assay Development
Caption: A streamlined workflow for HTS assay development.
Protocol: Fluorescence-Based Screening for Kinase Inhibitors
This protocol details a representative fluorescence-based assay for identifying inhibitors of a specific kinase from a 2-substituted thiazole library. Kinases are a major class of drug targets, and fluorescence-based assays are a common method for their high-throughput screening.[12][13]
Materials:
-
Purified kinase
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
2-Substituted thiazole compound library (10 mM in DMSO)
-
Positive control inhibitor (e.g., staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, black microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Experimental Protocol:
-
Compound Plating:
-
Dispense 50 nL of each compound from the 2-substituted thiazole library into the wells of a 384-well plate using an automated liquid handler.
-
Dispense 50 nL of the positive control inhibitor into designated control wells.
-
Dispense 50 nL of DMSO into designated negative control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting the purified kinase to the desired concentration in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution by diluting the fluorescently labeled peptide substrate and ATP to their final desired concentrations in kinase assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the 2X enzyme solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes (or an optimized time).
-
-
Signal Detection:
-
Stop the reaction (if necessary, depending on the assay format, e.g., by adding a stop solution).
-
Read the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Determine Z-factor:
-
The Z-factor is a statistical measure of assay quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay.[17]
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Hit Confirmation and Validation
A critical phase of any HTS campaign is the rigorous validation of initial "hits" to eliminate false positives and confirm true activity.[9][10] This multi-step process ensures that resources are focused on the most promising compounds.
Hit Validation Cascade:
-
Hit Confirmation: Re-test the primary hits in the original assay to confirm their activity.
-
Dose-Response Analysis: Generate dose-response curves for confirmed hits to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Test the hits in a secondary, mechanistically distinct assay to confirm their on-target activity and rule out assay-specific artifacts.
-
Counter-Screening: Screen hits against related targets to assess their selectivity.
-
Preliminary Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the validated hits to identify common scaffolds and functional groups that contribute to activity.[17] This can guide the synthesis of analogs for lead optimization.
Workflow for Hit-to-Lead Progression
Caption: A typical workflow for progressing HTS hits to lead series.
Data Presentation: Representative Screening Data
The following table summarizes hypothetical data from a primary screen and subsequent hit validation for a 2-substituted thiazole library against a target kinase.
| Parameter | Value |
| Primary Screen | |
| Library Size | 100,000 compounds |
| Screening Concentration | 10 µM |
| Hit Cutoff | >50% Inhibition |
| Primary Hit Rate | 1.0% |
| Hit Validation | |
| Confirmed Hits | 850 (85% confirmation rate) |
| Hits with IC50 < 10 µM | 200 |
| Hits Confirmed in Orthogonal Assay | 150 |
| Selective Hits | 50 |
| Lead Series Identified | 3 |
Conclusion
The high-throughput screening of 2-substituted thiazole libraries is a powerful strategy for the identification of novel drug candidates. Success in this endeavor requires a multidisciplinary approach that combines robust assay development, meticulous execution, and a rigorous hit validation cascade. The protocols and workflows presented in this application note provide a solid foundation for researchers to design and implement effective HTS campaigns, ultimately accelerating the journey from a chemical library to a promising lead series. The inherent chemical tractability of the 2-substituted thiazole scaffold, coupled with the power of HTS, ensures its continued prominence in the landscape of modern drug discovery.
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). ACS Omega. Available at: [Link]
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sAR study of the thiopyrano[2,3-d][9][10]thiazoles. (n.d.). ResearchGate. Available at: [Link]
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Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (n.d.). Taylor & Francis Online. Available at: [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI. Available at: [Link]
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High Throughput Synthesis of 2,3,6-Trisubstituted-5,6-Dihydroimidazo[2,1-b]thiazole Derivatives. (n.d.). Tetrahedron Letters. Available at: [Link]
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Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Dove Medical Press. Available at: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega. Available at: [Link]
-
Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. (2022). Organic Letters. Available at: [Link]
-
Publications: High-Throughput Screening Core Facility. (n.d.). UT Southwestern. Available at: [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. High Throughput Synthesis of 2,3,6-Trisubstituted-5,6-Dihydroimidazo[2,1-b]thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. southernresearch.org [southernresearch.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 11. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromothiazoles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) concerning the Suzuki-Miyaura cross-coupling of 2-bromothiazoles. The thiazole moiety is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2][3] However, the unique electronic properties of the thiazole ring can present distinct challenges in achieving high-yield couplings. This guide is designed to provide you with the insights and practical steps needed to overcome these hurdles.
Troubleshooting Guide: From Low Conversion to Unwanted Byproducts
This section addresses specific, common issues encountered during the Suzuki coupling of 2-bromothiazoles, providing potential causes and actionable solutions.
Issue 1: Low to No Conversion of 2-Bromothiazole
Q: I am attempting a Suzuki coupling with a 2-bromothiazole derivative and an arylboronic acid, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
A: Low reactivity in couplings with 2-bromothiazoles is a common challenge. The electron-rich nature of the thiazole ring can make the oxidative addition step of the catalytic cycle sluggish.[4] Additionally, the nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[5] Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection are Critical: The choice of the palladium catalyst and phosphine ligand is paramount for activating the C-Br bond of the thiazole.
-
Underlying Cause: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-rich heteroaryl halide.[6] Oxidative addition is often the rate-limiting step, and a more electron-rich and sterically bulky ligand is required to facilitate this process.[7][8]
-
Recommended Solutions:
-
Switch to Buchwald Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for hindered and electron-rich substrates.[8] They create a more electron-rich and sterically demanding palladium center, which promotes oxidative addition.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be very effective for challenging couplings.[8][9] PEPPSI-type precatalysts are a good option to explore.[10]
-
Use Precatalysts: Buchwald G3 or G4 precatalysts, or PEPPSI systems, ensure the efficient generation of the active Pd(0) catalyst and can improve reproducibility.[7]
-
2. The Right Base in the Right Amount: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12]
-
Underlying Cause: An inappropriate or weak base may not efficiently form the boronate species required for the transmetalation step. Solubility of the base is also a key factor.
-
Recommended Solutions:
-
Stronger Bases: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[7][13]
-
Aqueous Conditions: A mixture of an organic solvent with water is often beneficial, as it can help dissolve inorganic bases and facilitate the formation of the active boronate species.[10][11] However, be mindful of potential protodeboronation of the boronic acid with excess water.[14]
-
Screening Bases: If yield is still low, a screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) is recommended.
-
3. Solvent and Temperature Optimization: The reaction environment significantly impacts solubility and reaction rates.
-
Underlying Cause: Poor solubility of reagents or suboptimal reaction temperatures can lead to incomplete reactions.[14] Excessive heat can cause degradation of the catalyst or starting materials.[14]
-
Recommended Solutions:
-
Solvent Choice: 1,4-Dioxane, THF, and toluene, often with a small amount of water, are common choices.[1][10][11] For solubility issues, DMF can be considered, but be aware it can be a source of hydride, leading to dehalogenation.[15]
-
Temperature Screening: While many Suzuki couplings are run at elevated temperatures (80-120 °C), it's crucial to find the optimal temperature.[1] Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring for product formation and potential degradation.[13]
-
Issue 2: Significant Formation of Side Products
Q: My reaction is proceeding, but I'm isolating significant amounts of homocoupled boronic acid and/or dehalogenated thiazole. How can I minimize these side reactions?
A: The formation of byproducts is a clear indicator of competing reaction pathways. Addressing these requires careful control of the reaction atmosphere and components.
1. Homocoupling of the Boronic Acid:
-
Underlying Cause: This side reaction is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote homocoupling.[10]
-
Recommended Solutions:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This can be achieved by several cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen) or by bubbling the inert gas through the solvent for an extended period.[7][14]
-
Maintain Inert Atmosphere: Use Schlenk techniques or a glovebox to maintain a positive pressure of inert gas throughout the reaction.[16]
-
2. Dehalogenation of 2-Bromothiazole:
-
Underlying Cause: The palladium catalyst can react with sources of hydride in the reaction mixture, leading to the replacement of the bromine with a hydrogen atom.[10][16] Common hydride sources include certain solvents (like DMF) or amine bases.
-
Recommended Solutions:
-
Solvent Choice: Avoid solvents that can act as hydride donors if dehalogenation is a problem.
-
Inert Conditions: As with homocoupling, stringent inert atmosphere techniques are crucial to minimize this side reaction.[16]
-
3. Protodeboronation of the Boronic Acid:
-
Underlying Cause: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile. It is often promoted by excess water or harsh basic conditions, especially with electron-rich or heteroaryl boronic acids.[7][14]
-
Recommended Solutions:
-
Use Anhydrous Conditions: If protodeboronation is significant, consider using anhydrous solvents and bases (e.g., anhydrous K₃PO₄).[7]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[10]
-
Control Water Content: If using aqueous conditions, carefully control the amount of water. A solvent-to-water ratio of 4:1 to 10:1 is a good starting point.[1][7]
-
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. Each step presents potential pitfalls that can be addressed by modifying reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][11][16]
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for my 2-bromothiazole coupling: Pd(0) or Pd(II)?
A1: While both Pd(0) and Pd(II) sources can be used, Pd(0) sources or precatalysts that readily generate Pd(0) are often preferred.[7] Pd(II) salts like Pd(OAc)₂ require an initial reduction step to enter the catalytic cycle. This reduction can sometimes be inefficient or lead to side reactions like the homocoupling of boronic acids.[10] Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or a modern precatalyst (e.g., a Buchwald G3 precatalyst), ensures a more direct and cleaner entry into the catalytic cycle.[7]
Q2: How much catalyst loading should I use?
A2: For initial optimizations, a catalyst loading of 1-5 mol% is typical.[1] For particularly challenging or sterically hindered substrates, you may need to increase the loading to 2-5 mol% to achieve a reasonable conversion.[8] However, always start with a lower loading (e.g., 1-2 mol%) as higher catalyst concentrations can sometimes promote side reactions.
Q3: Can I run the reaction open to the air?
A3: It is strongly discouraged. While some robust catalyst systems may tolerate trace amounts of air, the Suzuki-Miyaura coupling is generally sensitive to oxygen.[10] Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, and it promotes the undesirable homocoupling of the boronic acid.[10][14] For reproducible and high-yielding results, always perform the reaction under an inert atmosphere of nitrogen or argon.[16]
Q4: My boronic acid is not very stable. What are my options?
A4: Boronic acid instability, particularly protodeboronation, is a common cause of low yields.[10][15] Consider these alternatives:
-
Potassium Trifluoroborates (R-BF₃K): These are often more stable than their boronic acid counterparts and can be used directly in Suzuki couplings.
-
Boronate Esters: Pinacol (Bpin) or neopentyl glycol esters are significantly more stable and are excellent alternatives.[10] They may require slightly different activation conditions but often provide more consistent results.
-
MIDA Boronates: These are highly stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography. They are particularly useful in multi-step syntheses.[10]
Data-Driven Optimization: A Summary Table
The following table summarizes representative conditions that can serve as a starting point for optimizing the Suzuki coupling of 2-bromothiazoles.
| Parameter | Recommended Starting Conditions | Further Optimization Strategies | Rationale |
| Aryl Halide | 2-Bromothiazole derivative (1.0 equiv) | - | The electrophilic partner in the reaction. |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | Switch to boronate ester (Bpin) or trifluoroborate (BF₃K) | Using a slight excess of the nucleophile drives the reaction to completion. Esters/salts improve stability.[10] |
| Pd Source | XPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ (2 mol%) | Screen other Buchwald precatalysts (SPhos, RuPhos) or NHC precatalysts (PEPPSI) | Electron-rich, bulky ligands are crucial for activating the C-Br bond on the electron-rich thiazole ring.[8] |
| Ligand | XPhos (4 mol%, if using Pd₂(dba)₃) | Screen other biaryl phosphines or NHC ligands | The ligand choice is critical for catalyst stability and reactivity.[12] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Screen Cs₂CO₃, K₂CO₃ | A strong base is often required to facilitate transmetalation with challenging substrates.[13] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Screen THF/H₂O or anhydrous solvents (e.g., CPME, Toluene) | A polar, aprotic solvent, often with water, aids solubility of the base and promotes the reaction.[14][17] |
| Temperature | 80 - 110 °C | Screen a range of temperatures; microwave heating can sometimes be beneficial. | Higher temperatures are often needed to overcome the activation barrier for oxidative addition.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Ensure rigorous degassing of all reagents and solvents | Prevents catalyst oxidation and minimizes side reactions like homocoupling.[14] |
Experimental Protocol: A General Starting Point
This protocol provides a robust starting point for the Suzuki coupling of a generic 2-bromothiazole with an arylboronic acid.
Materials:
-
2-Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL, anhydrous)
-
Water (1 mL, degassed)
-
Oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the 2-bromothiazole derivative, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-arylthiazole.[1][16]
Troubleshooting Logic Flowchart
This diagram provides a logical workflow for diagnosing and solving common issues.
Caption: A step-by-step decision tree for troubleshooting Suzuki coupling reactions.
References
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole - Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- How to avoid side reactions in 2-Bromo-5-iodothiazole Suzuki coupling - Benchchem.
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF - ResearchGate. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]
-
Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a - ResearchGate. Available at: [Link]
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Benzyl 2-bromonicotinate with Boronic Acids - Benchchem.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Heterocyclic Bromides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the most powerful, yet sometimes frustrating, reactions in the synthetic chemist's toolbox: the Sonogashira coupling, especially when applied to challenging heterocyclic bromides.
The marriage of a terminal alkyne with a heteroaryl bromide is a cornerstone for the synthesis of countless pharmaceutical intermediates and advanced materials.[1][2] However, the unique electronic and coordinating properties of heterocycles can introduce a host of complications not typically seen with simple aryl halides. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a bromopyridine isn't working at all. I'm just recovering my starting materials. What are the most likely culprits?
When a Sonogashira reaction fails to initiate, the problem almost always lies with one of three areas: the catalyst's activity, the reaction conditions, or the purity of your reagents.[3]
-
Catalyst Inactivation by the Heterocycle: Nitrogen-containing heterocycles, like pyridines, are Lewis basic and can act as ligands themselves. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst poisoning or the formation of inactive complexes.[4] This prevents the palladium from entering the catalytic cycle.
-
Inactive Palladium Catalyst: The active catalyst in a Sonogashira reaction is a Pd(0) species.[5] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the reaction to begin.[1] This reduction is often facilitated by an amine base or phosphine ligands. If this reduction fails, the catalytic cycle never starts. Air-stable Pd(0) sources like Pd(PPh₃)₄ can also be used, but they are sensitive to oxidation if not handled under an inert atmosphere.[3]
-
Insufficient Temperature: Aryl bromides are inherently less reactive than the corresponding iodides in the rate-limiting oxidative addition step.[6] While some Sonogashira reactions can proceed at room temperature, many, especially with less reactive bromides, require heating to overcome the activation energy for oxidative addition.[5][7]
-
Reagent Quality: The purity of all components is paramount.
-
Solvents and Base: Ensure your solvents and amine base (e.g., triethylamine, diisopropylethylamine) are anhydrous and have been properly degassed to remove oxygen.[5] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also oxidize the active Pd(0) catalyst and any phosphine ligands.[3][8]
-
Copper(I) Co-catalyst: If you are using a traditional Sonogashira protocol, the Cu(I) source (typically CuI) can degrade over time. Use a fresh, high-quality source.
-
Q2: I'm seeing a lot of alkyne homocoupling (Glaser product) and very little of my desired cross-coupled product. How can I suppress this side reaction?
This is one of the most common side reactions in Sonogashira couplings and is almost always attributable to the copper co-catalyst in the presence of oxygen.[8][9]
-
The Role of Copper and Oxygen: The copper(I) co-catalyst is responsible for activating the alkyne, but it also promotes the oxidative dimerization of the alkyne to form a 1,3-diyne, known as the Glaser or Hay coupling product.[5][10] This process is significantly accelerated by the presence of molecular oxygen.
-
Solution 1: Rigorous Exclusion of Oxygen: The first and simplest approach is to ensure your reaction is completely anaerobic. This involves using properly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of inert gas throughout the reaction setup and duration.[8] Some studies have even shown that performing the reaction under a dilute hydrogen atmosphere can drastically reduce homocoupling.[9][10]
-
Solution 2: Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser homocoupling is to remove the copper co-catalyst entirely.[6][11] Copper-free Sonogashira reactions have become increasingly popular for this very reason, especially in pharmaceutical applications where copper contamination is a concern.[6][12][13] These protocols often require adjustments to other reaction parameters, such as the choice of ligand, base, or solvent, to achieve efficient coupling.[14]
Q3: My reaction is sluggish and gives low yields with an electron-deficient heterocyclic bromide. What adjustments should I make?
Electron-deficient heterocycles can be challenging substrates. While the electron-withdrawing nature of the heterocycle can sometimes facilitate oxidative addition, other factors can lead to low reactivity.
-
Ligand Selection is Critical: For challenging substrates, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective.[6][14] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more adept at undergoing oxidative addition with challenging halides.[6]
-
Base and Solvent Effects: The choice of base and solvent can have a significant impact. For electron-poor heterocycles, a stronger base may be required to facilitate the deprotonation of the alkyne. The solvent must also be able to dissolve all reaction components and may influence the stability and activity of the catalytic species.[15] In some cases, highly polar aprotic solvents like DMF or DMSO can be beneficial.[12][16]
-
Increase Reaction Temperature: As mentioned previously, increasing the reaction temperature is a common strategy to accelerate the rate-limiting oxidative addition step, especially for less reactive bromides.[5][7]
Q4: I'm observing decomposition of my catalyst, evidenced by the formation of a black precipitate. What's causing this and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition.[3] This indicates that the palladium has agglomerated and precipitated out of the solution, rendering it catalytically inactive.
-
Causes of Catalyst Decomposition:
-
Impurities: Impurities in reagents or solvents can poison the catalyst and lead to its decomposition.[3]
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. If the ligand is not robust enough or is used in an insufficient amount, the catalyst can become unstable and decompose, especially at higher temperatures.
-
High Temperatures: While heat can be necessary to drive the reaction, excessive temperatures can also lead to catalyst decomposition.[4]
-
-
Preventative Measures:
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and are properly dried and degassed.[3]
-
Optimize Ligand Choice: Employ robust, sterically demanding ligands that can effectively stabilize the palladium center throughout the catalytic cycle.[6][14]
-
Use Precatalysts: Modern, air-stable palladium precatalysts are often designed to generate the active Pd(0) species in a controlled manner in situ, which can minimize decomposition.[12]
-
Careful Temperature Control: Gradually increase the reaction temperature and monitor for signs of decomposition.
-
Q5: Can I use heterocyclic chlorides for Sonogashira couplings? They are often cheaper and more readily available.
While possible, using heterocyclic chlorides presents a significant step up in difficulty. The carbon-chlorine bond is much stronger than the carbon-bromine or carbon-iodine bonds, making the oxidative addition step far more challenging.[6]
-
Specialized Catalytic Systems: Standard Sonogashira conditions are typically ineffective for chlorides.[6] Successful coupling of heterocyclic chlorides requires highly active and specialized catalytic systems. This usually involves the use of very bulky and electron-rich phosphine ligands or specific N-heterocyclic carbene (NHC) ligands that can facilitate the difficult oxidative addition step.[13][14]
-
Forcing Conditions: Reactions with chlorides often require higher catalyst loadings, higher temperatures, and longer reaction times compared to their bromo or iodo counterparts.
Troubleshooting Workflow
When faced with a failed Sonogashira reaction involving a heterocyclic bromide, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and solve the problem.
Caption: A decision tree for troubleshooting failed Sonogashira reactions.
Key Parameter Optimization Tables
For a more quantitative approach, consider screening the following parameters.
Table 1: Catalyst and Ligand Selection Guide for Heterocyclic Bromides
| Substrate Type | Recommended Pd Source | Recommended Ligand Type | Example Ligands |
| Electron-rich/neutral (e.g., bromopyridine) | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Bulky, electron-rich phosphines | P(t-Bu)₃, XPhos, SPhos |
| Electron-deficient (e.g., bromo-nitro-pyridine) | Pd(OAc)₂, Pd₂(dba)₃ | N-Heterocyclic Carbenes (NHCs) | IPr, IMes |
| Sterically hindered | Air-stable precatalysts | Bulky phosphines or NHCs | G3-XPhos, PEPPSI-IPr |
Table 2: Common Solvents and Bases
| Solvent | Base | Typical Temperature Range (°C) | Comments |
| THF | Et₃N, DIPEA | 25 - 66 | Good general-purpose solvent, but can sometimes promote Pd black formation.[3] |
| Dioxane | Et₃N, K₂CO₃ | 25 - 101 | Often used in combination with water for Suzuki-type couplings, but can be effective here. |
| DMF | Et₃N, DIPEA | 25 - 120 | Good for substrates with poor solubility.[7] |
| Toluene | i-Pr₂NH, Et₃N | 25 - 110 | Less polar option, may require higher temperatures.[7] |
| Acetonitrile | Et₃N | 25 - 82 | Can be a good choice, but substrate solubility may be an issue.[9] |
| DMSO | TMP (2,2,6,6-Tetramethylpiperidine) | 25 - 100 | Excellent for challenging room-temperature, copper-free couplings.[12] |
General Protocol for a Copper-Free Sonogashira Coupling of a Heterocyclic Bromide
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reagent Addition: Add the heterocyclic bromide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the anhydrous, degassed solvent (e.g., dioxane).
-
Inerting: Subject the mixture to three cycles of vacuum backfilling with argon.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By systematically addressing potential points of failure—from catalyst activity and ligand choice to the rigorous exclusion of oxygen and water—most Sonogashira couplings with challenging heterocyclic bromides can be successfully optimized.
References
-
Driess, M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. American Chemical Society. Available at: [Link]
-
Košmrlj, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
-
Chen, J., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]
-
Colacot, T. J., et al. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry. Available at: [Link]
-
Gevorgyan, V., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved January 17, 2026, from [Link]
-
Müller, T. J. J., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]
-
Lu, Y., et al. (2012). Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. Advanced Synthesis & Catalysis. Available at: [Link]
-
Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. ResearchGate. Available at: [Link]
-
Nájera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]
-
Smith, M. K., et al. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. Molecules. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
Common side reactions in the functionalization of 2-bromothiazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 2-bromothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 2-bromothiazole as a key building block. Thiazole rings are prevalent scaffolds in pharmaceuticals, making their efficient and clean functionalization a critical task. However, the unique electronic properties of the thiazole ring, particularly the presence of both sulfur and nitrogen heteroatoms, can lead to a variety of challenging and often predictable side reactions.
This document moves beyond simple protocols to provide in-depth troubleshooting in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to help you optimize your reactions, minimize side products, and accelerate your research.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that can affect any functionalization attempt with 2-bromothiazoles.
Question: My reaction is sluggish or fails completely, regardless of the specific coupling reaction I'm trying. What are the first things to check?
Answer: When facing a general failure, it's crucial to rule out systemic issues before troubleshooting reaction-specific parameters. The thiazole moiety itself presents unique challenges.
-
Catalyst Poisoning by Sulfur: This is the most common culprit in palladium-catalyzed reactions. The lone pair of electrons on the thiazole's sulfur atom can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]
-
Troubleshooting:
-
Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial poisoning.
-
Choose Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable complexes with palladium, reducing the opportunity for the thiazole sulfur to coordinate.
-
Consider a Different Metal: For certain transformations, exploring alternative catalysts (e.g., Nickel or Copper-based systems) may circumvent the palladium-sulfur interaction issue.
-
-
-
Purity of 2-Bromothiazole: Commercial 2-bromothiazole can vary in quality. Impurities from its synthesis, such as residual acid or other brominated thiazoles, can interfere with subsequent reactions.[2][3]
-
Troubleshooting:
-
Re-purification: Purify the starting material by distillation or column chromatography before use.
-
QC Check: Confirm the purity of your starting material via ¹H NMR and GC-MS.
-
-
-
Solvent and Reagent Anhydrousness: Many functionalization reactions, especially those involving organometallics (Grignard, organolithiums) or sensitive catalysts, are highly susceptible to moisture. Protodebromination, where the bromine is replaced by a hydrogen atom, is a common side reaction in the presence of protic impurities.[4]
-
Troubleshooting:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Ensure all reagents, especially bases like K₃PO₄ or Cs₂CO₃, are anhydrous.
-
-
Troubleshooting Decision Workflow
Below is a general workflow to diagnose a failed 2-bromothiazole functionalization.
Caption: General workflow for initial troubleshooting.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
This section covers issues common to Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
FAQ: Suzuki-Miyaura Coupling
Question: My Suzuki reaction is producing a significant amount of homocoupled boronic acid (R-R from R-B(OH)₂). How can I suppress this?
Answer: Boronic acid homocoupling is a frequent side reaction, often driven by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[5][6]
-
Causality: The mechanism can involve the oxidation of Pd(0) to Pd(II) by residual oxygen. This Pd(II) species can then undergo transmetalation with two boronic acid molecules, leading to reductive elimination of the homocoupled product.[5][7]
-
Troubleshooting Protocol:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. A freeze-pump-thaw cycle (3x) is even more effective for removing dissolved oxygen.
-
Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) state. This reduction process can sometimes initiate homocoupling.[5]
-
Base and Solvent Choice: Screen different bases. Sometimes a weaker base can minimize homocoupling.[4] Ensure the base is fully dissolved; using a solvent system where the base is soluble (e.g., K₃PO₄ in water/dioxane) can lead to more reproducible results.[4]
-
Question: I'm observing significant protodebromination (formation of unsubstituted thiazole). What is the cause and solution?
Answer: Protodebromination, or hydrodehalogenation, arises from sources of protons in the reaction medium.
-
Causality: This side reaction can be catalyzed by the palladium complex, especially at elevated temperatures. The source of the proton can be trace water, alcohols used as solvents, or even the boronic acid itself (via protodeborylation followed by protonolysis of the aryl-palladium intermediate).[4]
-
Troubleshooting:
-
Anhydrous Conditions: As mentioned in the general section, ensure all reagents and solvents are scrupulously dry.[4]
-
Lower Reaction Temperature: If possible, lower the reaction temperature. High temperatures can accelerate the rate of protodebromination.[4]
-
Ligand Screening: The choice of phosphine ligand can influence the rate of this side reaction. Screen different ligands to find one that favors the desired cross-coupling pathway.[4]
-
Troubleshooting Summary: Suzuki Coupling
| Problem | Common Cause(s) | Recommended Solution(s) |
| Boronic Acid Homocoupling | 1. Presence of oxygen.[5][6] 2. Use of Pd(II) pre-catalysts.[5] | 1. Rigorous degassing (Ar/N₂ bubbling, Freeze-Pump-Thaw). 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄). |
| Protodebromination | 1. Protic impurities (water, alcohols).[4] 2. High reaction temperatures.[4] | 1. Use anhydrous solvents and reagents. 2. Lower the reaction temperature. |
| Formation of 2,2'-Bithiazole | 1. Homocoupling of 2-bromothiazole. | 1. Optimize catalyst and ligand. 2. Ensure slow addition of reagents if reactivity is high. |
| Low or No Conversion | 1. Catalyst poisoning by thiazole sulfur.[1] 2. Poor quality of reagents. | 1. Use bulky, electron-rich ligands (e.g., SPhos). 2. Purify starting materials. |
FAQ: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 2-bromothiazole is giving low yields, and I see a lot of debrominated starting material. Why is this happening?
Answer: This is a classic case of competing reductive elimination (the desired C-N bond formation) and hydrodehalogenation, which is often a result of β-hydride elimination.[8]
-
Causality: After the palladium-amide complex is formed, it can either reductively eliminate to give the desired product or, if the amine has a β-hydrogen, it can undergo β-hydride elimination. This forms a palladium-hydride species, which can then reductively eliminate with the thiazole ring to produce the debrominated side product and an imine.[8] The strong coordination of the thiazole can also disrupt the catalytic cycle.
-
Troubleshooting:
-
Ligand Choice is Critical: This reaction is highly dependent on the ligand. Use bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, XPhos, RuPhos). These ligands promote the reductive elimination step, making it faster than the competing β-hydride elimination pathway.
-
Base Selection: The choice of base (e.g., NaOt-Bu, K₂CO₃, LHMDS) is crucial and substrate-dependent. A stronger, non-nucleophilic base is often required, but it must be compatible with other functional groups in your molecule.[9]
-
Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can favor decomposition and side reactions.
-
Caption: Competing pathways in Buchwald-Hartwig amination.
FAQ: Sonogashira Coupling
Question: My Sonogashira coupling with 2-bromothiazole is failing. I'm using standard Pd/Cu conditions. What could be the issue?
Answer: Besides the general issue of palladium poisoning, Sonogashira couplings have their own unique failure modes. The reaction employs a palladium catalyst, a copper(I) cocatalyst, and an amine base.[10][11]
-
Causality:
-
Copper Catalyst Issues: The copper cocatalyst is essential for activating the terminal alkyne.[12] If the copper(I) salt is of poor quality or has been oxidized, the reaction will fail.
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper acetylide intermediate can undergo oxidative homocoupling to form a diyne (R-C≡C-C≡C-R).
-
Inhibition by Amine Base: While an amine base is required, it can also act as a competing ligand for the palladium center, especially at high concentrations.
-
-
Troubleshooting Protocol:
-
Use High-Purity CuI: Ensure your copper(I) iodide is fresh and as close to white/colorless as possible. Pink or green coloration indicates oxidation.
-
Strictly Anaerobic Conditions: To prevent Glaser coupling, the reaction must be rigorously degassed and run under a positive pressure of an inert gas.
-
Optimize Base: Use a hindered amine base or carefully control the stoichiometry. Typically, an excess is used, but if inhibition is suspected, reducing the amount or switching to an alternative base might be beneficial.
-
Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings, which can circumvent issues related to the copper cocatalyst. These often require specific ligands to facilitate the catalytic cycle.
-
Part 3: Metal-Halogen Exchange & Direct Deprotonation
This section deals with the formation of organometallic intermediates from 2-bromothiazole.
Question: I'm trying to form the 2-lithiothiazole from 2-bromothiazole using n-BuLi, but I'm getting a mixture of products, including what appears to be 5-substituted species.
Answer: This is a classic regioselectivity problem. The protons on the thiazole ring have different acidities, and under certain conditions, direct deprotonation can compete with the desired metal-halogen exchange.
-
Causality: The C2-proton of a thiazole is the most acidic.[13][14] However, metal-halogen exchange with n-BuLi at the 2-bromo position is typically very fast at low temperatures (-78 °C). If the temperature is allowed to rise, or if a stronger, more hindered base like LDA is used, competitive deprotonation at the C5 position can occur.[15]
-
Troubleshooting:
-
Strict Temperature Control: The most critical parameter is temperature. The metal-halogen exchange should be performed at -78 °C (a dry ice/acetone bath) or even lower (-100 °C). Do not let the reaction warm up before quenching with your electrophile.
-
Choice of Organolithium: For metal-halogen exchange, n-BuLi or t-BuLi are standard.[16][17] Avoid LDA if you want to avoid C5 deprotonation.
-
Inverse Addition: Add the n-BuLi solution slowly to the solution of 2-bromothiazole at low temperature. This maintains a low concentration of the organolithium reagent, disfavoring side reactions.
-
Caption: Competing pathways in the metallation of 2-bromothiazole.
Question: When I form the Grignard reagent from 2-bromothiazole, my yields are very low and inconsistent.
Answer: Grignard formation can be tricky, often failing due to initiation problems or reagent decomposition.
-
Causality: The formation of a Grignard reagent (R-MgX) on the surface of magnesium metal can be difficult to initiate.[17] Once formed, the 2-thiazolyl Grignard reagent can be unstable and may participate in side reactions, such as coupling with remaining 2-bromothiazole.
-
Troubleshooting:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and not oxidized (i.e., not dull gray). Activate the magnesium surface by crushing it with a glass rod under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Solvent: THF is generally preferred over diethyl ether for preparing heteroaromatic Grignard reagents as it helps stabilize the reagent.[17]
-
Initiation: Add only a small amount of the 2-bromothiazole solution initially and wait for the reaction to start (indicated by gentle refluxing or bubble formation) before adding the rest slowly.
-
References
- Buchwald–Hartwig amin
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- Thiazole - Wikipedia.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare.
- How to avoid side reactions in 2-Bromo-5-iodothiazole Suzuki coupling - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchG
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchG
- How does sulfur in thiazole poison Pd catalyst?
- Buchwald-Hartwig Amin
- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)
- Sonogashira Coupling - Organic Chemistry Portal.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- Sonogashira coupling - Wikipedia.
- Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry.
- Grignard and Organolithium Reagents - Chemistry LibreTexts.
- Sonogashira Coupling - Chemistry LibreTexts.
Sources
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- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Crude 2-aryl-cyclopenta[d]thiazole Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-aryl-cyclopenta[d]thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The inherent basicity of the thiazole nitrogen, coupled with potential side-products from common synthetic routes like the Hantzsch synthesis, often complicates purification.[1][2][3] This document provides in-depth, field-proven troubleshooting advice and standardized protocols to help you achieve high purity for your target compounds.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific, observable problems you might encounter during the workup and purification of your crude product.
Q1: My crude product is a dark, intractable oil after solvent removal. How should I proceed?
Answer: An oily crude product is common and usually indicates the presence of unreacted starting materials, polymeric side-products, or residual high-boiling solvents. Do not immediately resort to column chromatography. An initial "cleaning" step is more efficient.
Causality & Recommended Actions:
-
Trituration: This is the first and most effective step. It involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.
-
Why it works: This process encourages the product to solidify or "crash out" of the solution while washing away highly soluble impurities.
-
Solvent Choice: Start with a non-polar solvent like hexanes or diethyl ether. If the product remains an oil, gradually add a slightly more polar solvent (e.g., a small amount of ethyl acetate to hexanes) until a solid precipitate forms.
-
Procedure: Add the chosen solvent to the flask containing your crude oil. Vigorously scrape the sides of the flask with a spatula and stir for 15-30 minutes. If a solid forms, collect it by vacuum filtration and wash with a small amount of the cold trituration solvent.[4]
-
-
Dissolution and Precipitation: If trituration fails, dissolve the crude oil in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and precipitate the product by adding a non-polar anti-solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy, then allow it to stand.
-
Assess Purity: After this initial cleanup, analyze the resulting solid or remaining oil by Thin Layer Chromatography (TLC) to decide on the next step. This initial step can significantly reduce the amount of material you need to load onto a chromatography column, improving separation efficiency.
Q2: My TLC analysis shows multiple spots, including what I suspect are unreacted starting materials and side-products. What is the best purification method?
Answer: When your crude material is a complex mixture, flash column chromatography is the most robust method for separation.[5][6] The key to success is the methodical selection of the mobile phase (eluent).
Causality & Recommended Actions:
-
The Challenge: The 2-aryl-cyclopenta[d]thiazole core is moderately polar and contains a basic nitrogen atom, which can interact strongly with the acidic silica gel stationary phase, leading to poor separation or "streaking."[7]
-
Systematic Solvent Selection (TLC is Your Guide):
-
Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexanes or heptane mixed with a more polar solvent like ethyl acetate.
-
Run TLC Plates: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).
-
Target Rf Value: Aim for a solvent system that gives your desired product a Retention Factor (Rf) of 0.25-0.35 . This Rf value generally provides the best separation in a flash column.
-
Check Separation: Ensure there is adequate separation (ΔRf > 0.1) between your product spot and the major impurity spots. If separation is poor, you may need to try a different solvent system (e.g., Dichloromethane/Methanol).
-
Below is a decision workflow for selecting a purification strategy.
Caption: Decision workflow for selecting a primary purification method.
Q3: My product spot streaks badly on the silica gel TLC plate, even in different solvent systems. What is happening?
Answer: Streaking is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For nitrogen-containing heterocycles like yours, this is almost always due to the basicity of the nitrogen atom interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7]
Causality & Recommended Actions:
-
The Mechanism: The basic nitrogen can be partially protonated by the acidic silica, causing the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in a streak rather than a tight spot.
-
The Solution: Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your chosen eluent (e.g., 4:1 Hexanes:EtOAc + 0.5% Et₃N). This is the most common and effective solution. The triethylamine will preferentially bind to the acidic sites, allowing your product to elute cleanly.
-
Ammonia: Using a pre-made solution of 7N ammonia in methanol as part of your polar solvent system (e.g., 95:5 DCM:[7N NH₃ in MeOH]) is also highly effective, especially for very polar compounds.
-
Q4: My product appears to be decomposing on the silica gel column. What are my options?
Answer: If your compound is sensitive to acid, the silica gel itself can act as a catalyst for decomposition. You should switch to a neutral or basic stationary phase or use a different chromatographic technique.
Causality & Recommended Actions:
-
Switch to Alumina: Alumina is an excellent alternative to silica gel. It is available in three grades: acidic, neutral, and basic. For a basic heterocycle, neutral or basic alumina is the best choice. You will need to re-optimize your solvent system using TLC plates coated with alumina.[7]
-
"Deactivate" the Silica Gel: You can prepare a less acidic silica gel slurry by adding a higher percentage of triethylamine (e.g., 2-5%) to your eluent before packing the column.
-
Use Reversed-Phase Chromatography: If the compound is stable in acidic aqueous conditions, reversed-phase chromatography is a powerful alternative. Here, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] A modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to protonate the basic nitrogen, which improves the peak shape dramatically.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Hantzsch-type synthesis of 2-aryl-cyclopenta[d]thiazoles?
The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[2][3][8] Therefore, the most common impurities are:
-
Unreacted Thioamide: Often polar and may remain at the baseline on TLC in less polar solvent systems.
-
Unreacted α-Haloketone: Typically less polar than the final product.
-
Hydrolysis Products: The α-haloketone can hydrolyze to the corresponding α-hydroxyketone.
-
Self-condensation Products: The α-haloketone can react with itself under basic conditions.
-
Isomeric Products: Depending on the substitution pattern and reaction conditions, formation of regioisomers is possible, although often one is strongly favored.[9]
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5]
-
Test in Small Vials: Place a few milligrams of your compound into several small test tubes.
-
Add Solvents: Add ~0.5 mL of a different solvent to each tube. Observe solubility at room temperature. A good candidate will show poor solubility.
-
Heat: Gently heat the tubes that showed poor solubility. If the compound dissolves completely, you have a potential solvent.
-
Cool: Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of clean, well-defined crystals indicates a good solvent. "Oiling out" means the solvent is too good, and you may need a more non-polar choice or a solvent pair.[7]
| Solvent | Boiling Point (°C) | Polarity | Commonly Used For |
| Ethanol | 78 | Polar | Moderately polar compounds, often used in pairs with water. |
| Methanol | 65 | Polar | Similar to ethanol, good for polar compounds. |
| Isopropanol | 82 | Polar | Good for compounds that are too soluble in EtOH/MeOH. |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent, often paired with hexanes. |
| Toluene | 111 | Non-polar | Good for less polar compounds, higher boiling point allows for good crystal growth. |
| Hexanes/Heptane | ~69 / ~98 | Non-polar | Used for non-polar compounds or as an anti-solvent. |
Table 1: Common recrystallization solvents and their properties.
Q3: When should I use acid-base extraction for purification?
Acid-base extraction is an excellent technique for separating your basic 2-aryl-cyclopenta[d]thiazole product from neutral or acidic impurities.[5][10]
-
When to Use: It is most effective as a workup step before chromatography, especially if your crude product contains significant non-basic impurities.
-
How it Works:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains neutral and acidic impurities.
-
Basify the aqueous layer (e.g., with 2M NaOH) to deprotonate your product, causing it to precipitate or become extractable.
-
Extract your pure product back into a fresh organic solvent.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for a Basic Heterocycle
-
Sample Preparation: Dissolve your crude product (~100 mg) in a minimum amount of dichloromethane (DCM) or the eluent. Add ~300 mg of silica gel to this solution.
-
Dry Loading: Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This "dry loading" method provides superior separation compared to loading a liquid sample.
-
Column Packing: Select a glass column and fill it with silica gel as a slurry in your chosen eluent (e.g., 9:1 Hexanes:EtOAc + 0.5% Et₃N). Pack the silica bed using gentle air pressure until it is firm and level.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Fill the column with the eluent and apply pressure to begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto a TLC plate. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield your purified compound.
Caption: Troubleshooting guide for flash column chromatography.
Protocol 2: Recrystallization for Final Product Polishing
-
Dissolution: Place the solid compound in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the flask (e.g., in a hot water bath) and swirling until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth. Do not disturb the flask during this period.
-
Induce Crystallization (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a single "seed" crystal of the pure compound.
-
Ice Bath: Once crystal formation at room temperature is complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collection: Collect the crystals by vacuum filtration (using a Büchner funnel).
-
Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives.
- PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- PMC - PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives.
- ResearchGate. (2016). Synthesis of 2-aryl-2-(trifluoromethyl)-2,5-dihydro-1,3-thiazoles.
- NIH. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- PMC - NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
- ResearchGate. (n.d.). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides.
- The Lei Group. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines.
- MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals.
- PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- TSI Journals. (n.d.). SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- PMC - PubMed Central. (n.d.). The diversity and utility of arylthiazoline and aryloxazoline siderophores.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques.
- ResearchGate. (2022). A convenient synthesis of condensed thiazoles as promising tubulin/Tdp-1 bi-inhibitors.
- ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions.
- ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
- MDPI. (n.d.). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Chemistry LibreTexts. (2022). Step-by-Step Procedures For Extractions.
- University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Extraction.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
Sources
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- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
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- 8. researchgate.net [researchgate.net]
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- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Catalyst Selection for Challenging Cross-Coupling of 2-Bromothiazoles
Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions with 2-bromothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these specific substrates. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
Introduction: The Unique Challenges of 2-Bromothiazole Cross-Coupling
The 2-bromothiazole moiety is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is often hampered by several inherent challenges. The electron-deficient nature of the thiazole ring and the presence of the sulfur atom can lead to catalyst inhibition or deactivation. Furthermore, steric hindrance around the 2-position can impede the crucial steps of the catalytic cycle. This guide will equip you with the knowledge to rationally select catalysts and optimize reaction conditions to address these issues head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable, step-by-step protocols for resolution.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Symptoms: Your reaction shows significant amounts of unreacted 2-bromothiazole and boronic acid, with minimal product formation.
Potential Causes & Solutions:
-
Catalyst Deactivation by Sulfur: The sulfur atom in the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation.
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position of thiazole can be less reactive than other aryl bromides.
-
Solution: Increase the electron density on the palladium center by using highly electron-donating ligands. Additionally, higher temperatures may be required to facilitate oxidative addition.[4]
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner may be degrading under the reaction conditions, especially with strong bases and prolonged heating.[1]
Recommended Protocol for a Challenging Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromothiazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly degas by cycling between vacuum and an inert gas (Argon or Nitrogen) at least three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%). Air-stable precatalysts like XPhos Pd G3 can be added in the first step.[2]
-
Solvent Addition: Add a degassed solvent system, such as dioxane/water (4:1) or toluene.[3][6]
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and purify by column chromatography.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Symptoms: The desired C-N bond formation is sluggish, or you observe significant side products.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for this transformation with heteroaryl halides.[7]
-
Solution: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the amination of challenging substrates.[8]
-
-
Base Incompatibility: The choice of base is critical and can influence catalyst activity and substrate stability.[9]
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are generally preferred.[7] The base should be finely ground and anhydrous.
-
Recommended Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the 2-bromothiazole (1.0 equiv.), the amine (1.1-1.2 equiv.), the base (e.g., NaOt-Bu, 1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.[1]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, and monitor for completion.
-
Workup: After cooling, quench the reaction carefully with aqueous ammonium chloride, extract with an organic solvent, and purify as needed.[1]
Issue 3: Complications in Sonogashira Coupling
Symptoms: Low yield of the desired alkynylated thiazole, accompanied by homocoupling of the terminal alkyne (Glaser coupling).
Potential Causes & Solutions:
-
Copper Co-catalyst Issues: While the copper co-catalyst (typically CuI) is essential for the traditional Sonogashira reaction, it can also promote the undesirable homocoupling of the alkyne, especially in the presence of oxygen.[10][11]
-
Base Selection: An amine base (e.g., triethylamine, diisopropylamine) is typically used, which also acts as a solvent.
-
Solution: Use a freshly distilled, anhydrous amine base.
-
Recommended Protocol for a Copper-Free Sonogashira Coupling:
-
Reaction Setup: To a Schlenk flask, add the 2-bromothiazole (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a suitable base (e.g., Cs₂CO₃ or K₃PO₄).
-
Reaction: Heat the reaction mixture and monitor its progress.
-
Workup: Upon completion, perform a standard aqueous workup, extract with an organic solvent, and purify the product.
Frequently Asked Questions (FAQs)
Q1: Palladium or Nickel: Which is better for 2-bromothiazole coupling?
A1: Palladium-based catalysts are the most extensively studied and widely used for these transformations.[14][15] They offer a broad substrate scope and a wide variety of well-understood ligands are commercially available. However, for particularly challenging or economically sensitive applications, nickel catalysts are a viable alternative. Nickel is more earth-abundant and can sometimes offer unique reactivity, especially for activating less reactive C-Br bonds.[16][17] It's worth noting that nickel-catalyzed reactions can sometimes be more sensitive to air and moisture.
Q2: How critical is the choice of phosphine ligand?
A2: The ligand choice is arguably the most critical parameter for success.[18][19] For 2-bromothiazoles, bulky and electron-rich monodentate phosphine ligands are generally the most effective.[1][2] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium center that is highly reactive in the oxidative addition step.[20] They also accelerate the final reductive elimination step to release the product and regenerate the active catalyst.
Q3: What role does the base play in these cross-coupling reactions?
A3: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[2][7] The choice of base can significantly impact the reaction rate and yield. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu are often required.[7]
Q4: Can I use 2-chlorothiazoles instead of 2-bromothiazoles?
A4: While possible, cross-coupling reactions with 2-chlorothiazoles are significantly more challenging due to the stronger C-Cl bond.[21] These substrates typically require more active catalyst systems, often involving highly specialized ligands (e.g., bulky biaryl phosphines or NHCs) and more forcing reaction conditions (higher temperatures, stronger bases).[3][4]
Catalyst and Ligand Selection Guide
The following table provides a summary of recommended catalyst systems for different cross-coupling reactions of 2-bromothiazoles.
| Cross-Coupling Reaction | Recommended Palladium Precatalyst | Recommended Ligands | Common Bases | Typical Solvents |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira (Cu-free) | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | P(t-Bu)₃, SPhos | Cs₂CO₃, K₃PO₄ | DMF, THF, Dioxane |
Visualizing the Decision-Making Process
To aid in catalyst selection, the following workflow diagram illustrates a logical approach to troubleshooting a challenging 2-bromothiazole cross-coupling reaction.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Reaction Byproducts in the Synthesis of Fused Thiazoles
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Welcome to the Technical Support Center for fused thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in these critical synthetic procedures. Fused thiazole scaffolds are prevalent in numerous pharmaceuticals and biologically active compounds, making their efficient and clean synthesis a priority.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you minimize impurities and maximize the yield of your target molecules.
Introduction: The Challenge of Byproduct Formation
The synthesis of fused thiazoles, while versatile, is often plagued by the formation of undesired byproducts. These impurities can complicate purification, reduce yields, and in some cases, possess similar physical properties to the target compound, making their removal particularly challenging. Understanding the mechanistic origins of these byproducts is the first step toward rationally designing experiments that favor the desired reaction pathway. This guide will focus on two of the most common and powerful methods for thiazole ring formation: the Hantzsch synthesis and the Gewald synthesis, and will explore strategies to mitigate common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, a cornerstone of thiazole chemistry since 1887, involves the reaction of an α-haloketone with a thioamide.[3][4] While generally high-yielding, it is not without its potential pitfalls.[3]
Q1: My Hantzsch reaction is giving a very low yield or not proceeding at all. What are the likely causes?
A1: Low conversion in a Hantzsch synthesis can typically be traced back to several key factors related to reactants and reaction conditions.
-
Purity of Starting Materials: The stability of the α-halo-β-carbonyl compound is critical; these reactants can decompose over time.[5] Ensure they are freshly prepared or have been stored properly (cold and dark).[5] Similarly, impurities in the thioamide can introduce competing side reactions.[6]
-
Reaction Temperature: While many Hantzsch reactions proceed at room temperature, some substrate combinations require heating to overcome the activation energy.[5][6] A modest increase in temperature may be necessary. However, be cautious, as excessive heat can promote the formation of degradation products.[5]
-
Solvent Choice: The polarity of the solvent is a crucial parameter. Alcohols like ethanol and methanol are common, but for certain variations, aprotic solvents such as DMF may be more effective.[5] A solvent screen is often a worthwhile optimization step.[6]
-
Reaction Time: It is essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to byproduct formation.[5]
Q2: I've isolated a significant byproduct that I suspect is an isomer of my target 2-aminothiazole. How can I identify and prevent its formation?
A2: A common issue when using N-monosubstituted thioureas is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[5][7] The regioselectivity of the cyclization is highly dependent on the pH of the reaction medium.[5][6]
-
Mechanistic Insight: Under neutral or slightly basic conditions, the reaction favors the formation of the desired 2-(N-substituted amino)thiazole.[5][6] However, in a strongly acidic environment (e.g., 10M-HCl-EtOH), the protonation state of the intermediates changes, leading to the formation of the 2-imino isomer.[6][7]
-
Control Strategy: To selectively synthesize the 2-amino isomer, ensure your reaction is conducted in a neutral solvent.[6][7] If necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of the imino byproduct.[5] Conversely, if the 2-imino isomer is the desired product, strongly acidic conditions should be employed.[6]
Visualizing Hantzsch Isomer Formation
Sources
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- 2. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in 2-Bromothiazole Reactions
Welcome to the Technical Support Center for 2-Bromothiazole Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-bromothiazole and aiming to control the regioselectivity of their reactions. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the principles governing these transformations, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity of 2-bromothiazole, providing foundational knowledge for troubleshooting.
Q1: What are the principal reactive sites on the 2-bromothiazole ring and what factors influence their reactivity?
The 2-bromothiazole ring has two primary sites for C-H functionalization: the C4 and C5 positions. The inherent electronic properties of the thiazole ring make the C5 proton the most acidic and thus more susceptible to deprotonation. However, the C4 position can also be functionalized, and the regiochemical outcome of a reaction is a delicate interplay of several factors:
-
Electronic Effects: The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, as well as the bromine at C2, influences the acidity of the C-H bonds. Generally, the C5-H is more acidic than the C4-H.
-
Steric Effects: The steric hindrance around each position can dictate the accessibility of the site to bulky reagents or catalyst complexes.[1][2][3][4][5] Substituents on the thiazole ring or the coupling partner can dramatically influence which site is favored.
-
Reaction Mechanism: The type of reaction being performed is a critical determinant of regioselectivity.
-
Deprotonation/Metalation: Reactions initiated by strong bases (e.g., LDA, n-BuLi) typically favor deprotonation at the most acidic site, C5.[6][7][8]
-
Palladium-Catalyzed Cross-Coupling: In reactions like Direct (Hetero)arylation (DAr), the mechanism can be more complex, often involving a Concerted Metalation-Deprotonation (CMD) pathway.[9] In such cases, both electronic and steric factors, as well as the nature of the catalyst and ligands, play a crucial role.
-
Q2: What is the "halogen dance" reaction, and how can it affect my 2-bromothiazole reaction?
The "halogen dance" is an isomerization reaction where a halogen substituent migrates from one position to another on an aromatic or heteroaromatic ring, typically under the influence of a strong base.[10][11][12][13] In the context of 2-bromothiazole, a halogen dance could potentially move the bromine from the C2 position to C4 or C5, leading to a mixture of constitutional isomers and complicating product isolation and characterization. This phenomenon is particularly relevant when using strong bases like lithium diisopropylamide (LDA) at non-cryogenic temperatures. To avoid the halogen dance, it is crucial to maintain low temperatures (e.g., -78 °C) during lithiation steps and to use the organolithium reagent promptly after its formation.
Q3: How do I choose the right palladium catalyst and ligand for my cross-coupling reaction to ensure high regioselectivity?
The choice of catalyst and ligand is paramount for controlling regioselectivity in palladium-catalyzed reactions.[14][15]
-
Catalyst Precursor: Standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common starting points. For more challenging couplings, Pd(0) sources like Pd₂(dba)₃ might be more effective.[14]
-
Ligands: The ligand plays a crucial role in tuning the steric and electronic properties of the palladium center.
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, and DavePhos are often effective in promoting C-N and C-C bond formation in Buchwald-Hartwig[16][17] and Suzuki couplings, respectively. Their steric bulk can influence the regioselectivity by favoring approach to the less hindered position on the thiazole ring.
-
Bidentate Ligands: Ligands such as BINAP or dppf can alter the geometry of the catalytic complex and, in turn, the regiochemical outcome.
-
A systematic screening of different catalyst/ligand combinations is often necessary to identify the optimal system for a specific transformation.
Troubleshooting Guide
This section provides a problem-oriented approach to address specific issues encountered during experiments with 2-bromothiazole.
Problem 1: Poor or No C5-Selectivity in Direct Arylation (e.g., Suzuki-Miyaura Coupling)
You are attempting a Suzuki-Miyaura coupling with an arylboronic acid and observe a mixture of C4 and C5-arylated products, or low yield of the desired C5-isomer.
Diagnostic Workflow
Caption: Troubleshooting workflow for poor C5-selectivity in Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps
-
Base and Solvent System: The base is crucial for the transmetalation step.[15]
-
Rationale: Weak or inappropriate bases can lead to a sluggish reaction and favor side reactions. The solvent affects the solubility of reagents and the catalyst's activity.[18]
-
Solution: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄. Ensure your solvent (e.g., dioxane, toluene, or DMF) effectively solubilizes all components. A combination of dioxane and water is often effective.[14]
-
-
Catalyst and Ligand Evaluation: The palladium-ligand complex is the heart of the reaction.
-
Rationale: The steric and electronic properties of the ligand directly influence the regioselectivity. Bulky ligands can sterically direct the coupling to the less hindered C5 position.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. If using Pd(OAc)₂, consider switching to a Pd(0) source like Pd₂(dba)₃, which may not require an in-situ reduction step.[14]
-
-
Reaction Temperature: Temperature affects reaction kinetics.
-
Rationale: Insufficient thermal energy can lead to incomplete reaction or favor the thermodynamically more stable, but undesired, isomer.
-
Solution: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[15] If the reaction is slow, a moderate increase in temperature may improve the yield and selectivity.
-
-
Reagent Quality: The stability of the boronic acid is a common point of failure.
-
Rationale: Boronic acids can degrade upon storage, leading to lower yields.
-
Solution: Use freshly purchased or recrystallized boronic acid. Consider using boronate esters (e.g., pinacol esters), which are often more stable.
-
Problem 2: Unwanted C4-Functionalization during Lithiation
You are attempting to functionalize the C5 position via lithiation followed by quenching with an electrophile, but you are observing significant amounts of the C4-functionalized product.
Controlling Factors in Lithiation
Caption: Factors influencing regioselectivity in the lithiation of 2-bromothiazole.
Detailed Troubleshooting Steps
-
Choice of Base: The choice of lithium base is critical.
-
Rationale: Different organolithium bases have varying degrees of kinetic vs. thermodynamic control and can also participate in side reactions.
-
Solution: Lithium diisopropylamide (LDA) is generally the base of choice for selective deprotonation at C5, as it is a strong, non-nucleophilic base that favors the kinetically most acidic proton.[6] While n-butyllithium (n-BuLi) can be used, it may lead to competitive Br-Li exchange at the C2 position. Tert-butyllithium (t-BuLi) is very reactive and can even lead to double lithiation.[6]
-
-
Strict Temperature Control:
-
Rationale: Organolithium intermediates can be unstable at higher temperatures, leading to rearrangements or decomposition.
-
Solution: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the deprotonation and electrophilic quench steps.
-
-
Inverse Addition:
-
Rationale: Adding the 2-bromothiazole solution to the base can help maintain a low concentration of the substrate and minimize side reactions.
-
Solution: Prepare the LDA solution at low temperature, and then slowly add a pre-cooled solution of 2-bromothiazole.
-
Problem 3: Low Yield in Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination on 2-bromothiazole and obtaining a low yield of the desired 2-aminothiazole product.
Key Parameters for Buchwald-Hartwig Amination
| Parameter | Common Issue | Recommended Solution | Rationale |
| Catalyst/Ligand | Catalyst deactivation or low activity. | Use a robust, bulky, electron-rich ligand like BrettPhos or XPhos with a Pd(0) or Pd(II) precursor.[17] | These ligands promote reductive elimination and stabilize the active catalytic species. |
| Base | Base is too weak or sterically hindered. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. | A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[16] |
| Solvent | Poor solubility of reagents. | Use anhydrous, deoxygenated polar aprotic solvents like toluene or dioxane. | Oxygen can deactivate the palladium catalyst, and water can interfere with the base. |
| Temperature | Reaction is too slow. | Typically run at 80-110 °C. | Provides sufficient energy to overcome activation barriers in the catalytic cycle. |
| Atmosphere | Presence of oxygen. | Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | The Pd(0) active species is sensitive to oxidation. |
Experimental Protocols
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
This protocol provides a general starting point for the C5-arylation of 2-bromothiazole.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.5 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of dioxane and water.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: C5-Selective Lithiation and Quench
This protocol describes a general procedure for the C5-functionalization of 2-bromothiazole via lithiation.
-
LDA Preparation: In an oven-dried, three-neck flask under argon, dissolve diisopropylamine (1.1 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C. Slowly add n-BuLi (1.1 mmol) and stir for 30 minutes at -78 °C.
-
Lithiation: In a separate flask, dissolve 2-bromothiazole (1.0 mmol) in anhydrous THF (3 mL) and cool to -78 °C. Slowly add the 2-bromothiazole solution to the freshly prepared LDA solution via cannula. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 mmol) to the reaction mixture at -78 °C and stir for an additional 1-3 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
-
M. Schnürch, M. Spina, A. F. Khan, M. D. Mihovilovic and P. Stanetty, "Halogen dance reactions—A review," Chemical Society Reviews, 2007, 36, 1046. [Link]
-
S. L. Buchwald, J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia. [Link]
- K. Sonogashira, "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides," Journal of Organometallic Chemistry, 2002, 653, 46-49.
-
J. Roger, F. Pogan, H. Doucet, "Ligand-free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings," The Journal of Organic Chemistry, 2009, 74, 1179-1186. [Link]
-
D. Kalyani, M. S. Sanford, "Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions," Organic Letters, 2005, 7(19), 4149–4152. [Link]
-
V. O. Sinenko, et al., "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole," ResearchGate, 2018. [Link]
- A. Dondoni, M. Fogagnolo, A. Medici, E. Negrini, "Palladium-Mediated Cross-Coupling Reactions Between Stannyl- and Bromothiazoles. Preparation of Thiazole Oligomers," Synthesis, 1987.
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I. Alabugin, "Stereoelectronic effects," University of Florida. [Link]
-
J. Liang, et al., "Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate," Journal of Heterocyclic Chemistry, 2013, 51(4), 1137–1146. [Link]
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-
R. Chutia, et al., "Biogenic synthesis of Pd/CuFe2O4 magnetic nanocatalyst for the Sonogashira cross-coupling reaction," International Journal of New Chemistry, 2025, 12(3), 329-339. [Link]
-
F. Bellina, R. Rossi, "The Sonogashira reaction: recent advances," Chemical Society Reviews, 2011, 40, 5084-5121. [Link]
-
A. F. M. M. Rahman, et al., "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors," PLoS ONE, 2017, 12(12), e0189423. [Link]
- A. M. T. D. B. Ferreira, "Regioselectivity in the Heck (Mizoroki-Heck)
-
M. A. Ali, et al., "Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction," ResearchGate, 2023. [Link]
-
L. Jones, B. J. Whitaker, "Modeling a halogen dance reaction mechanism: A density functional theory study," Journal of Computational Chemistry, 2016, 37(18), 1697-1703. [Link]
-
M. S. Christodoulou, et al., "Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis," ChemistryOpen, 2025, 14, e202500393. [Link]
-
M. Schnürch, P. Stanetty, "Halogen Dance Reactions," Scribd. [Link]
- C. M. R. Ribeiro, et al., "Recent advances in Sonogashira reactions," Chemical Society Reviews, 2011, 40, 5063-5083.
-
S. K. Kashani, J. E. Jessiman, S. V. Ley, "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow," ChemRxiv, 2022. [Link]
-
D. Leonori, V. K. Aggarwal, "Lithiation-Borylation in Synthesis," University of Bristol. [Link]
- A. A. K. El-Remaily, H. Togo, "A new method for a direct, copper-catalyzed arylation of heterocycle C-H bonds by aryl iodides," Synlett, 2008, 2637-2641.
-
M. K. P. Jayaraju, S. K. Ghorai, "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reaction," ResearchGate, 2018. [Link]
-
M. R. M. M. H. Bhuiyan, et al., "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014," RSC Advances, 2023, 13(8), 5195-5213. [Link]
- S. P. Thomas, et al., "Homologation and Alkylation of Boronic Esters and Boranes by 1,2-Metallate Rearrangement of Boron Ate Complexes," Chemical Record, 2009, 9, 24-39.
- S. T. Handy, D. S. Mayi, "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde," Tetrahedron Letters, 2007, 48(16), 2953-2955.
- A. S. K. Hashmi, "Gold-Catalyzed Organic Reactions," Chemical Reviews, 2007, 107, 3180-3211.
-
J. A. Bull, J. J. Mousseau, G. Pelletier, A. B. Charette, "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles," Organic Letters, 2008, 10(13), 2793–2796. [Link]
-
M. S. Sanford, et al., "Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions," Journal of the American Chemical Society, 2014, 136(28), 9994–10001. [Link]
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Scale-up synthesis challenges for thiazole-based intermediates
Technical Support Center: Thiazole Intermediate Synthesis
Welcome to the technical support center for the scale-up synthesis of thiazole-based intermediates. This guide is designed for researchers, chemists, and process development professionals to provide targeted troubleshooting advice and practical solutions to common challenges encountered when transitioning from bench-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Hantzsch thiazole synthesis from bench to pilot scale?
When moving from a laboratory (milligram-to-gram) scale to a pilot or production (kilogram) scale, several challenges emerge that are often not apparent in small-scale reactions. The primary issues are rooted in changes in the surface-area-to-volume ratio, which impacts heat and mass transfer. Key challenges include:
-
Exotherm Control: The Hantzsch synthesis, which involves the condensation of an α-haloketone and a thioamide, is often exothermic, particularly during the initial SN2 reaction.[1][2] What is a manageable temperature rise in a 100 mL flask can become a dangerous, runaway reaction in a 100 L reactor if not properly managed.
-
Mixing and Heterogeneity: Ensuring uniform mixing becomes critical at scale. Poor mixing can lead to localized "hot spots," uneven reagent concentration, and the formation of impurities. If reactants or intermediates have poor solubility, the reaction may become slurry-to-slurry, making efficient agitation paramount.
-
Reagent Addition Strategy: A simple co-addition of reagents at the bench scale may need to be replaced by a controlled, slow addition of one reagent to the other at a specific temperature to manage the reaction rate and exotherm.
-
Work-up and Product Isolation: Isolating the product via precipitation, a common laboratory technique, can be challenging at scale.[1] Factors like particle size, filterability, and washing efficiency need to be optimized to avoid product loss and ensure high purity.[3]
Q2: How does the choice of solvent impact the scale-up process for thiazole synthesis?
Solvent selection is a critical decision that extends beyond just dissolving the reactants. On a large scale, the solvent's properties directly influence process safety, efficiency, and environmental impact.
-
Thermal Properties: Solvents with a high heat capacity and a wide liquid range are preferred as they can absorb more heat from an exotherm without a drastic temperature increase.
-
Boiling Point: A solvent with a boiling point that is high enough to allow for a suitable reaction temperature but low enough for easy removal via distillation is ideal. Solvents with very low boiling points can create pressure management issues in a reactor.
-
Safety and Environmental Profile: The use of hazardous or environmentally persistent solvents like chlorinated hydrocarbons should be minimized. Greener alternatives, such as ethanol, isopropanol, or even water-based systems, are increasingly being adopted.[4][5][6] For instance, some protocols have successfully used lactic acid or water as an environmentally benign medium.[4][7]
-
Solubility Profile: The solvent must not only dissolve the starting materials but also influence the crystallization of the product. Ideally, the product should have high solubility at the reaction temperature and low solubility at ambient or cooled temperatures to maximize recovery during isolation.
Q3: What are the key safety considerations for the large-scale synthesis of thiazole intermediates?
Process safety is the highest priority during scale-up. A thorough risk assessment is mandatory.
-
Starting Material Stability: α-Haloketones can be lachrymatory and toxic. Their stability should be assessed, as decomposition can lead to pressure build-up and the formation of hazardous byproducts. Thioamides, particularly thiourea, should be handled with appropriate personal protective equipment (PPE).
-
Reaction Calorimetry: Before any large-scale run, differential scanning calorimetry (DSC) and reaction calorimetry (RC1) studies are essential. These experiments determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help design adequate cooling protocols to prevent thermal runaway.
-
Off-Gassing: The reaction may produce gaseous byproducts (e.g., HBr or HCl if a base is not used effectively). The reactor must be equipped with a suitable venting and scrubbing system to handle any potential gas evolution.
-
Work-up Quenching: The neutralization step, often involving the addition of a base like sodium bicarbonate or sodium carbonate, can generate significant amounts of CO₂ gas.[1] The base must be added slowly and controllably to avoid over-pressurization of the vessel.
Troubleshooting Guide: Reaction Execution & Optimization
Q1: Our reaction yield has dropped significantly upon scale-up. What are the likely causes?
A drop in yield is a classic scale-up problem. The root cause can typically be traced back to physical (mixing, heat transfer) or chemical (stoichiometry, stability) factors.[8]
Causality Analysis:
-
Inefficient Mixing: In a large reactor, reactants may not be homogenously mixed, leading to localized areas of high concentration where side reactions dominate, and other areas where the reaction does not proceed.
-
Poor Temperature Control: If "hot spots" form due to an unmanaged exotherm, starting materials, intermediates, or even the final product can decompose.
-
In-situ Degradation: The longer reaction or work-up times typical of scale-up can lead to the degradation of sensitive compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing low yield.
Q2: The reaction seems to stall before reaching full conversion. What should we investigate?
A stalled reaction often points to the deactivation of a reagent or a change in the reaction medium.
-
Reagent Purity: Verify the purity of the thioamide. For example, some thioamides can oxidize over time.[8] Using freshly prepared or purified starting materials is recommended.
-
Stoichiometry: Ensure the stoichiometry is correct. In many Hantzsch syntheses, a slight excess of the thioamide is used to ensure the complete consumption of the more expensive α-haloketone.[1]
-
pH Drift: The reaction can generate acidic byproducts (HX).[2] If the reaction is pH-sensitive, this acidic buildup can inhibit the cyclization step. Consider the use of a non-nucleophilic base or buffer if this is suspected.
-
Product Inhibition/Insolubility: The desired product might precipitate out of the reaction mixture, coating the unreacted starting materials and preventing further reaction. Changing to a solvent in which the product has higher solubility at the reaction temperature can resolve this.
Troubleshooting Guide: Impurity Profile & Side Reactions
Q1: We are observing an unknown impurity with a similar mass to our product. What could it be?
When synthesizing 2-aminothiazoles, a common impurity is the isomeric 2-imino-2,3-dihydrothiazole. This arises from the tautomerization of the exocyclic amine.
Mechanistic Insight: The final product exists in equilibrium with its imino tautomer. The position of this equilibrium can be influenced by the solvent and pH. Under acidic conditions, the imino form can be favored.[8]
Caption: Tautomeric equilibrium in 2-aminothiazoles.
Mitigation Strategies:
-
pH Control during Work-up: Neutralizing the reaction mixture to a slightly basic pH (7.5-8.5) before crystallization can help favor the desired amino form.[8]
-
Solvent Choice for Crystallization: Experiment with different crystallization solvents. Aprotic solvents sometimes favor the amino tautomer, but this must be determined empirically.
-
Reaction Conditions: Running the initial condensation under neutral or slightly basic conditions may also suppress the formation of the imino isomer.[8]
Q2: Our α-haloketone starting material appears unstable, leading to colored impurities. How does this affect the reaction?
α-Haloketones can be unstable, especially in the presence of light or trace acids/bases. They can undergo self-condensation or elimination reactions.
-
Impact on Reaction: Degradation of the α-haloketone directly reduces the available amount for the main reaction, lowering the yield. The byproducts formed can also react with the thioamide, leading to a complex and difficult-to-purify mixture.
-
Prevention:
-
Use the α-haloketone immediately after preparation or purification.
-
Store it under an inert atmosphere (N₂ or Ar), protected from light, and at a low temperature.
-
Consider a one-pot procedure where the α-haloketone is generated in situ from the corresponding ketone using a brominating agent like N-Bromosuccinimide (NBS) or CuBr₂, and is immediately consumed in the subsequent cyclization step.[4][9] This avoids the isolation and storage of the sensitive intermediate.
-
Data & Protocols
Table 1: Example Optimization of Hantzsch Synthesis Conditions
This table summarizes hypothetical data from a scale-up study, demonstrating how systematic variation of parameters can be used to optimize a reaction for both yield and purity.
| Run | Solvent | Temperature (°C) | Thiourea (eq.) | Addition Time (h) | Yield (%) | Purity (HPLC, %) | Observations |
| 1 | Ethanol | 78 (Reflux) | 1.1 | 0.1 (All at once) | 75 | 92.5 | Strong initial exotherm noted. Dark-colored solution. |
| 2 | Ethanol | 60 | 1.1 | 2 | 88 | 98.1 | Controlled exotherm. Lighter solution color. |
| 3 | Isopropanol | 60 | 1.1 | 2 | 85 | 97.9 | Slower reaction rate compared to ethanol. |
| 4 | Ethanol | 60 | 1.5 | 2 | 91 | 98.5 | Higher yield, likely due to driving reaction to completion. |
| 5 | Lactic Acid[4] | 95 | 1.2 | 1 | 94 | 99.0 | Green solvent, high yield, and excellent purity. |
Experimental Protocol 1: Scaled-Up Synthesis of 4-(4-bromophenyl)thiazol-2-amine
This protocol is a representative example and must be adapted and risk-assessed for specific equipment and substrates.
Reagents:
-
2-bromo-1-(4-bromophenyl)ethan-1-one (α-haloketone): 1.00 kg (2.84 mol)
-
Thiourea: 0.26 kg (3.41 mol, 1.2 eq.)
-
Ethanol (200 proof): 10 L
-
Sodium Bicarbonate (NaHCO₃): 0.29 kg (3.45 mol)
-
Deionized Water: 20 L
Procedure:
-
Reactor Setup: Charge a 50 L jacketed glass reactor with thiourea (0.26 kg) and ethanol (5 L). Begin agitation to form a slurry.
-
Reagent Solution: In a separate container, dissolve the 2-bromo-1-(4-bromophenyl)ethan-1-one (1.00 kg) in ethanol (5 L).
-
Controlled Addition: Set the reactor jacket temperature to 20°C. Slowly add the α-haloketone solution to the thiourea slurry over a period of 2-3 hours, maintaining the internal reaction temperature below 35°C. A mild exotherm is expected.
-
Reaction: After the addition is complete, heat the reaction mixture to 60°C and hold for 4-6 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, dilute it, and analyze by HPLC or TLC to confirm the consumption of the α-haloketone.
-
Cooling and Neutralization: Cool the reaction mixture to 20-25°C. In a separate vessel, prepare a solution of sodium bicarbonate (0.29 kg) in deionized water (10 L).
-
Precipitation: Slowly add the aqueous sodium bicarbonate solution to the reaction mixture over 1-2 hours. Caution: CO₂ evolution will occur. Ensure adequate venting. A precipitate of the product should form.
-
Crystallization: Stir the resulting slurry at 20-25°C for 1 hour, then cool to 0-5°C and hold for an additional 2 hours to maximize crystallization.
-
Isolation: Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake sequentially with cold (0-5°C) deionized water (2 x 5 L) and then with cold (0-5°C) ethanol (1 x 3 L) to remove salts and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Experimental Protocol 2: General HPLC Method for Purity Analysis
This is a starting point for method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile:Water.
References
-
Jadhav, S. D., et al. (2021). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. Available at: [Link]
-
National Institutes of Health. (n.d.). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. NIH. Available at: [Link]
-
Yin, G., et al. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1939-1952. Available at: [Link]
-
Banaras Hindu University. (2021). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Journal of Scientific Research, 65(2). Available at: [Link]
- Google Patents. (n.d.). Process of producing 2-aminothiazole. Google Patents.
-
Patil, R. V. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
YouTube. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
-
University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available at: [Link]
-
National Institutes of Health. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]
-
ACS Publications. (n.d.). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Available at: [Link]
-
Royal Society of Chemistry. (2024). 2 H -Thiazolo[4,5- d ][4][8][10]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]
-
ScienceDirect. (n.d.). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. ScienceDirect. Available at: [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Stability of Brominated Heterocyclic Compounds in Solution
Welcome to the technical support center dedicated to addressing the stability challenges of brominated heterocyclic compounds. These molecules are cornerstones in drug discovery, organic synthesis, and materials science, largely due to the bromine atom's utility as a reactive handle for transformations like cross-coupling reactions.[1] However, the very reactivity that makes the carbon-bromine (C-Br) bond so useful also renders it, and often the entire molecule, susceptible to degradation under common experimental conditions.
This guide provides researchers, scientists, and drug development professionals with a framework for understanding, identifying, and mitigating the stability issues associated with these critical compounds. Our approach is built on explaining the chemical principles behind the degradation, offering field-tested troubleshooting strategies, and providing robust protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses fundamental questions regarding the instability of brominated heterocycles in solution.
Q1: What are the most common degradation pathways for brominated heterocycles in solution?
The instability of brominated heterocycles typically stems from the cleavage of the C-Br bond or reactions involving the heterocyclic ring itself. The primary degradation pathways include:
-
Hydrolytic Degradation (Solvolysis): This involves the reaction of the compound with the solvent, most commonly water. For brominated heterocycles, this can manifest as nucleophilic aromatic substitution (SNAr), where a nucleophile (like a hydroxide ion) displaces the bromide.[2][3] The rate of hydrolysis is often highly dependent on the pH of the solution.[4]
-
Photodegradation: Many aromatic and heterocyclic systems are sensitive to light. Exposure to UV or even high-intensity visible light can provide the energy needed to break the C-Br bond, leading to photodecomposition.[5][6] This can proceed through radical pathways or other complex mechanisms, resulting in debromination or structural rearrangement.[7][8] The position of the bromine atom on the ring can significantly influence the compound's photostability.[7]
-
Reductive Dehalogenation (Hydrodebromination): This pathway involves the replacement of a bromine atom with a hydrogen atom. This can be a significant issue in the presence of reducing agents or certain metal catalysts (e.g., Palladium, Copper) that may be used in subsequent reaction steps or present as trace impurities.[9][10] Even hydrogen gas used for other transformations can cause reductive debromination.[10]
-
Thermal Degradation: While often less of a concern at ambient temperatures, elevated temperatures used in certain reactions or for long-term storage in suboptimal conditions can accelerate other degradation pathways.[5] Pyrolytic conditions can lead to the formation of HBr and other breakdown products.[11]
Q2: Which environmental factors have the greatest impact on the stability of these compounds?
Several environmental factors can compromise the stability of your compound. Controlling these is the first line of defense against degradation.[5]
-
Light: As a key driver of photodegradation, light exposure should always be minimized. Amber vials and storage in the dark are critical.[6][12]
-
Temperature: Higher temperatures increase the rate of most chemical reactions, including degradation.[5] Therefore, storing stock solutions at lower temperatures (e.g., 4°C or -20°C) is standard practice. However, be mindful of solubility issues and freeze-thaw cycles.
-
pH: The pH of the solution can dramatically alter stability. Base-catalyzed hydrolysis is a common issue for many organic compounds.[4] Conversely, highly acidic conditions can also promote degradation. The optimal pH for stability is compound-specific.
-
Solvent: The choice of solvent is critical. Protic solvents (like water or methanol) can participate in solvolysis. The presence of nucleophilic impurities in the solvent can also lead to degradation. Using high-purity, dry solvents is essential, especially for moisture-sensitive compounds.[13]
-
Atmosphere: Oxygen in the air can act as a radical inhibitor in some reactions but can also lead to oxidative degradation of sensitive compounds.[13][14] For particularly sensitive molecules, degassing the solvent and storing solutions under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: How does the structure of the heterocycle and the position of the bromine atom affect stability?
The inherent reactivity is dictated by the molecule's electronic structure.
-
Nature of the Heterocycle: Electron-deficient heterocyclic rings (e.g., pyridine, pyrimidine) are more susceptible to nucleophilic attack, which can be a pathway for bromide displacement.[1] Electron-rich rings (e.g., pyrrole, furan) are more prone to oxidation.
-
Position of the Bromine Atom: The position of the bromine atom influences the lability of the C-Br bond. For example, a bromine atom at a position activated towards nucleophilic attack (e.g., ortho or para to a ring nitrogen in a pyridine-like system) will be more easily displaced. The substitution pattern also affects photostability; in one study on coumarin derivatives, bromination on one ring decreased photostability while substitution on another ring did not.[7]
Q4: What are the initial signs that my compound is degrading in solution?
Vigilance is key to catching instability early. Look for these indicators:
-
Visual Changes: The most obvious signs are a change in color, the formation of a precipitate (as the parent compound or a degradant crashes out of solution), or the appearance of haze.
-
Analytical Discrepancies: During analysis (e.g., by HPLC/LC-MS), you might observe a decrease in the area of the main peak over time, the appearance of new, unexpected peaks, or a change in the retention time of the main peak.[13]
-
Inconsistent Experimental Results: If you notice a drop in yield for a reaction that previously worked well or variability between experiments run on different days with the same stock solution, compound degradation is a likely culprit.
Section 2: Troubleshooting Guide: Investigating and Solving Instability
This section provides a systematic approach to diagnosing and resolving stability issues encountered during experiments.
Problem 1: My compound's concentration is decreasing over time in the stock solution.
This is a classic sign of instability. A logical, step-by-step investigation is required to pinpoint the cause.
Troubleshooting Workflow
The following workflow provides a systematic path from initial observation to resolution.
Caption: Troubleshooting workflow for declining compound concentration.
Potential Causes & Solutions
-
Cause: Hydrolysis/Solvolysis.
-
Diagnosis: An LC-MS analysis of the degraded sample may show a new peak with a mass corresponding to the replacement of -Br with -OH. The degradation rate may be faster in protic solvents (water, methanol) compared to aprotic ones (acetonitrile, THF).
-
Solution:
-
Switch to a high-purity, aprotic solvent if your experimental design allows.
-
If an aqueous solution is necessary, perform a pH-rate profile to find the pH of maximum stability and buffer your solution accordingly.[4]
-
Always use freshly prepared solutions for critical experiments.
-
-
-
Cause: Photodecomposition.
-
Diagnosis: Compare a sample stored in the dark with one exposed to ambient lab light for the same period. A significantly higher degradation rate in the light-exposed sample confirms photosensitivity.[6]
-
Solution:
-
Store all stock solutions and intermediates in amber glass vials or wrap clear vials in aluminum foil.[12]
-
Minimize exposure to light during experimental manipulations.
-
If the experiment requires light (e.g., photochemical reaction), be aware that the brominated starting material may also be susceptible.[8][15]
-
-
-
Cause: Reaction with Container or Impurities.
-
Diagnosis: This is harder to diagnose but can be suspected if instability persists after addressing other factors. Trace metal impurities can catalyze debromination.[9] Acidic or basic residues on glassware can alter the local pH.
-
Solution:
-
Use high-quality glassware (e.g., borosilicate).
-
Ensure glassware is scrupulously cleaned and rinsed with purified water and the final solvent.
-
If metal catalysis is suspected, consider adding a chelating agent like EDTA, if compatible with your system.
-
-
Problem 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
The identity of the new peaks provides crucial clues about the degradation pathway.
-
Observation: A new peak with a mass 78-80 Da less than the parent compound.
-
Likely Cause: Debromination (loss of a bromine atom, gain of a hydrogen).
-
Confirmation: Check the isotope pattern. The characteristic M/M+2 pattern of bromine will be absent in the fragment.
-
Common Culprits: Trace metals, reductive reagents in the system, or instability under certain mass spectrometry conditions. Bromides are known to be reduced more easily than chlorides.[10]
-
-
Observation: A new peak with a mass 16 Da or 32 Da more than the parent compound.
-
Likely Cause: Oxidation (addition of one or two oxygen atoms).
-
Confirmation: This is common for electron-rich heterocycles.
-
Common Culprits: Exposure to air (oxygen) over time, especially if the solvent is not degassed.
-
-
Observation: A new peak with a mass roughly double the parent compound's mass.
-
Likely Cause: Dimerization. This can sometimes occur via radical mechanisms initiated by light or heat.
-
Common Culprits: High concentration, heat, or light exposure.
-
Section 3: Key Experimental Protocols
Proactive stability testing and proper handling are essential for generating reliable data.
Protocol 1: Step-by-Step Guide to a Forced Degradation Study
A forced degradation (or stress testing) study is the most effective way to understand a compound's intrinsic stability.[6] It involves subjecting the compound to harsh conditions to accelerate decomposition.
Objective: To identify potential degradation pathways and determine the optimal conditions for storage and handling.
Materials:
-
Your brominated heterocyclic compound
-
Solvents (e.g., Acetonitrile/Water 50:50)
-
Acids (0.1 M HCl), Bases (0.1 M NaOH), and Oxidizing Agents (e.g., 3% H₂O₂)
-
HPLC or LC-MS system with a suitable column and method for your compound
-
pH meter, calibrated oven, and a photostability chamber or light source.[6]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition. Prepare a "time zero" sample and dark/ambient controls.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place a vial in an oven at a set temperature (e.g., 60°C).
-
Photodegradation: Place a vial in a photostability chamber, ensuring a parallel dark control is kept at the same temperature.[6]
-
-
Incubate and Sample: Store the vials under their respective conditions. Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acid and base samples.
-
Analyze: Analyze all samples by HPLC or LC-MS. Quantify the percentage of the parent compound remaining and identify the major degradants.
-
Interpret: Analyze the data to determine which conditions cause the most significant degradation. This reveals the compound's primary stability liabilities.
Protocol 2: Best Practices for Preparation and Storage of Stock Solutions
Following these steps will maximize the shelf-life of your solutions and ensure reproducibility.
-
Solvent Selection: Use only high-purity (e.g., HPLC grade or higher) solvents. If the compound is sensitive to hydrolysis, use anhydrous solvents.[13]
-
Weighing: Weigh the compound accurately using a calibrated analytical balance.
-
Dissolution: Use a volumetric flask for accurate concentration. Ensure the compound is fully dissolved before final dilution; gentle warming or sonication can help, but be cautious with thermally labile compounds.
-
Inert Atmosphere: For highly sensitive compounds, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before adding the compound. Prepare the solution under a blanket of inert gas.
-
Storage Container: Always use clean, Type 1 borosilicate glass vials. For photosensitive compounds, use amber vials.[12] Ensure caps have a chemically resistant liner (e.g., PTFE).[16]
-
Labeling: Label vials clearly with the compound name/ID, concentration, solvent, date of preparation, and your initials.
-
Storage Conditions: Store solutions tightly capped at the lowest practical temperature (e.g., 4°C or -20°C), protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Section 4: Data Interpretation and Visualization
Table 1: Example Data from a Forced Degradation Study
This table summarizes typical results from a stress test on a hypothetical brominated pyridine derivative.
| Stress Condition | Incubation Time (h) | Parent Compound Remaining (%) | Major Degradant Mass (m/z) | Putative Degradation Pathway |
| 0.1 M HCl (60°C) | 24 | 95.2 | - | Stable to Acid |
| 0.1 M NaOH (RT) | 24 | 45.8 | [M-Br+OH+H]⁺ | Base-Catalyzed Hydrolysis |
| 3% H₂O₂ (RT) | 24 | 88.1 | [M+O+H]⁺ | Oxidation (N-oxide) |
| Heat (60°C, Dark) | 24 | 98.9 | - | Thermally Stable |
| Light (ICH Guideline) | 24 | 72.5 | [M-Br+H]⁺ | Photolytic Debromination |
This data clearly indicates the compound is most labile to basic conditions and light.
Diagrams of Key Processes
Common Degradation Pathways
Caption: Major degradation pathways for brominated heterocycles.
Experimental Setup for a Photostability Study
Caption: Setup for a controlled photostability experiment.
Conclusion
The stability of brominated heterocyclic compounds in solution is a multifaceted issue that demands careful consideration of environmental factors and inherent molecular properties. By understanding the common degradation pathways—hydrolysis, photodegradation, and reductive dehalogenation—researchers can proactively design experiments to minimize compound loss. Implementing systematic troubleshooting, conducting forced degradation studies, and adhering to best practices for solution handling and storage are critical steps to ensure the accuracy, reproducibility, and overall integrity of scientific research involving these valuable molecules.
References
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Šimbera, J., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules, 26(23), 7385. Available at: [Link]
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
-
Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(18), 10904–10911. Available at: [Link]
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Sadowsky, D., McNeill, K., & Cramer, C. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Semantic Scholar. Available at: [Link]
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Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904-11. Available at: [Link]
-
Ron, E., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1436. Available at: [Link]
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Kwiecień, A., & Leś, A. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]
-
Zhang, Y., et al. (2016). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry, 40(12), 10186-10192. Available at: [Link]
- N/A (2025). Top 5 Factors Affecting Chemical Stability. Unknown Source.
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Joshi, A. D., & Nandibewoor, S. T. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 9(5), 629-638. Available at: [Link]
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Stockton, A., et al. (2015). Storing & Handling Bromine. Contemporary Daguerreotypes. Available at: [Link]
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Le, C., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 13510–13516. Available at: [Link]
-
Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(30), 5279-5282. Available at: [Link]
-
Ali, U., et al. (2023). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. ACS Omega, 8(46), 44031–44042. Available at: [Link]
-
ICH (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Available at: [Link]
-
Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Drug Development and Industrial Pharmacy, 38(11), 1336-1342. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR and Mass Spectrometric Characterization of Novel Cyclopenta[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclopenta[d]thiazole scaffold has emerged as a privileged structure, underpinning a range of biologically active molecules. Its unique condensed bicyclic system offers a three-dimensional architecture that is of significant interest in the design of novel therapeutic agents. The unambiguous structural elucidation of newly synthesized derivatives is paramount, and for this, nuclear magnetic resonance (NMR) and mass spectrometry (MS) stand as the cornerstone analytical techniques. This guide provides an in-depth comparison of these methods for the characterization of novel cyclopenta[d]thiazole derivatives, grounded in scientific principles and practical application.
Introduction: The Significance of the Cyclopenta[d]thiazole Core
The fusion of a cyclopentane ring with a thiazole moiety imparts a distinct conformational rigidity and stereochemical complexity to the cyclopenta[d]thiazole nucleus. This structural feature is often exploited in drug design to enhance binding affinity and selectivity for biological targets. Consequently, the precise determination of molecular structure, including regiochemistry and stereochemistry, is a critical step in the development of these compounds. Both NMR and MS provide complementary information to achieve a comprehensive characterization.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight of a novel compound and for gaining insights into its structural components through fragmentation analysis. For cyclopenta[d]thiazole derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are typically preferred to minimize initial fragmentation and clearly observe the molecular ion.
Ionization and Adduct Formation
In positive-ion ESI-MS, cyclopenta[d]thiazole derivatives readily form protonated molecules, [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, particularly if glassware is not scrupulously cleaned or if the solvents contain traces of these salts. The presence of these adducts can be a useful confirmation of the molecular weight.
Fragmentation Patterns: A Predictive Comparison
The fragmentation of the cyclopenta[d]thiazole core is influenced by the nature and position of its substituents. However, some general fragmentation pathways can be anticipated. The thiazole ring, being aromatic, is relatively stable. In contrast, the cyclopentane ring is more prone to fragmentation.
A common fragmentation pathway for the unsubstituted cyclopenta[d]thiazole ring upon collision-induced dissociation (CID) involves the loss of the cyclopentane moiety or parts of it. For instance, a retro-Diels-Alder-type fragmentation of the cyclopentane ring can lead to the loss of ethylene (28 Da).
For substituted derivatives, the fragmentation will be directed by the most labile bonds and the stability of the resulting fragments. For example, in 2-amino-cyclopenta[d]thiazole, a characteristic fragmentation is the loss of the amino group or cleavage of the cyclopentane ring.
Table 1: Predicted Common Mass Spectral Fragments for a Hypothetical Substituted Cyclopenta[d]thiazole Derivative
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M+H]⁺ | Protonated molecule | Confirms molecular weight. |
| [M+Na]⁺ | Sodium adduct | Further confirms molecular weight. |
| [M-28]⁺ | Loss of ethylene (C₂H₄) | Suggests fragmentation of the cyclopentane ring. |
| [M-R]⁺ | Loss of a substituent (R) | Identifies labile substituent groups. |
| Thiazole core fragment | Cleavage of the cyclopentane ring | Indicates the presence of the thiazole moiety. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A robust protocol for the initial characterization of a novel cyclopenta[d]thiazole derivative would involve High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Utilize an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that encompasses the expected molecular weight.
-
Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺) and calculate the elemental composition. Compare the experimental mass to the theoretical mass for the proposed structure (mass error should be < 5 ppm).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. Analyze the fragment ions to corroborate the proposed structure.
Visualization of a Plausible Fragmentation Pathway
Caption: Plausible ESI-MS/MS fragmentation of a cyclopenta[d]thiazole.
NMR Spectroscopy: Assembling the Molecular Puzzle
While mass spectrometry provides the molecular formula and fragmentation clues, NMR spectroscopy is unparalleled in its ability to delineate the precise connectivity and stereochemistry of a molecule. For cyclopenta[d]thiazole derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton chemical shifts in cyclopenta[d]thiazole derivatives are influenced by the aromaticity of the thiazole ring and the conformation of the cyclopentane ring. The thiazole proton typically appears in the aromatic region (δ 7.0-9.0 ppm). The protons on the cyclopentane ring will exhibit complex splitting patterns due to their diastereotopic nature and restricted rotation, appearing in the aliphatic region (δ 1.5-4.0 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The carbon chemical shifts provide a map of the carbon framework. The carbons of the thiazole ring will resonate at lower field (δ 110-170 ppm) due to their sp² hybridization and the influence of the heteroatoms. The sp³ hybridized carbons of the cyclopentane ring will appear at higher field (δ 20-60 ppm).
Table 2: Typical NMR Chemical Shift Ranges for the Cyclopenta[d]thiazole Core
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Considerations |
| Thiazole-H | 7.0 - 9.0 | - | Highly dependent on substituents on the thiazole ring. |
| Thiazole-C | - | 110 - 170 | The carbon adjacent to both sulfur and nitrogen (C2) is the most deshielded. |
| Cyclopentane-CH/CH₂ | 1.5 - 4.0 | 20 - 60 | Complex multiplets are common due to diastereotopicity. |
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of cyclopenta[d]thiazole derivatives.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of connectivity within the cyclopentane ring and between the ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for establishing the connectivity between the cyclopentane and thiazole rings and for placing substituents.
Experimental Protocol: A Comprehensive NMR Analysis Workflow
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to assess purity and identify the major proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY: Run a standard gradient-enhanced COSY experiment to establish ¹H-¹H coupling networks.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton to its directly attached carbon.
-
HMBC: Run a gradient-enhanced HMBC experiment to identify long-range ¹H-¹³C correlations. Optimize the experiment for a range of coupling constants (e.g., 8 Hz) to observe both two- and three-bond correlations.
-
Data Interpretation: Systematically analyze the 1D and 2D spectra to assemble the complete molecular structure.
Visualization of the NMR Analysis Workflow
Caption: Workflow for complete structural elucidation using NMR.
Comparative Summary and Best Practices
| Technique | Information Provided | Strengths | Limitations |
| ESI-MS | Molecular Weight, Elemental Formula (HRMS) | High sensitivity, fast analysis | Limited structural information, potential for adduct complexity |
| Tandem MS (MS/MS) | Fragmentation Pathways, Substructural Information | Provides connectivity clues | Fragmentation can be complex and may not be fully diagnostic |
| ¹H NMR | Proton chemical shifts, coupling constants, integration | Quantitative, provides detailed information on proton environments and stereochemistry | Signal overlap in complex molecules |
| ¹³C NMR | Carbon chemical shifts, carbon types (DEPT) | Reveals the complete carbon skeleton | Lower sensitivity than ¹H NMR |
| 2D NMR (COSY, HSQC, HMBC) | Complete connectivity map of the molecule | Unambiguously resolves complex structures | Longer acquisition times |
Best Practices for a Self-Validating System:
-
Orthogonal Confirmation: The molecular formula determined by HRMS must be consistent with the number of carbon and proton signals observed in the NMR spectra.
-
Fragmentation Corroboration: Key fragments observed in the MS/MS spectrum should correspond to logical substructures identified through 2D NMR. For example, the loss of a substituent in the mass spectrum should be supported by HMBC correlations from that substituent to the main scaffold.
-
Purity Assessment: Both NMR and LC-MS (Liquid Chromatography-Mass Spectrometry) should be used to confirm the purity of the sample before extensive spectroscopic analysis.
Conclusion: A Synergistic Approach to Structural Certainty
The characterization of novel cyclopenta[d]thiazole derivatives requires a synergistic application of both mass spectrometry and NMR spectroscopy. While mass spectrometry provides the foundational information of molecular weight and fragmentation patterns, it is the detailed correlational data from a suite of 2D NMR experiments that ultimately allows for the unequivocal assignment of the complex three-dimensional structure. By following the detailed protocols and interpretative strategies outlined in this guide, researchers can confidently and accurately characterize these promising therapeutic candidates, paving the way for further drug development.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Bromothiazoles: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the thiazole ring is a privileged scaffold, appearing in a multitude of biologically active compounds. The functionalization of this heterocycle, particularly at the 2-position, is a critical step in the synthesis of novel molecular entities. Among the various precursors, 2-bromothiazole stands out as a versatile and readily available starting material for the introduction of carbon and nitrogen-based substituents through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the most prevalent cross-coupling methodologies for the functionalization of 2-bromothiazoles: Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances, practical considerations, and the underlying chemical principles that govern the success of each transformation. Our aim is to equip you with the knowledge to make informed decisions in your synthetic endeavors, troubleshoot challenging reactions, and ultimately, accelerate your research and development programs.
The Unique Challenges of 2-Bromothiazole in Cross-Coupling
The 2-position of the thiazole ring is electron-deficient, which generally favors the oxidative addition of palladium(0), the initial step in most cross-coupling catalytic cycles. However, the presence of the endocyclic nitrogen and sulfur atoms introduces specific challenges that must be addressed for efficient and reliable coupling.
The lone pair of electrons on the thiazole nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. This coordination can be particularly problematic with less sterically hindered palladium complexes. Similarly, the sulfur atom, although less basic, can also interact with the catalyst. The choice of ligand, base, and solvent is therefore critical to modulate the electronic and steric environment around the palladium center, preventing catalyst deactivation and promoting the desired catalytic turnover.
Comparative Analysis of Key Cross-Coupling Methods
This section will dissect each of the five major cross-coupling reactions, providing a generalized protocol, a summary of typical experimental outcomes, and a mechanistic rationale for the observed reactivity.
The Suzuki-Miyaura Coupling: A Versatile and Green Approach
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method due to the low toxicity of the boron reagents and byproducts, their commercial availability, and the generally high yields achieved.[1]
Mechanistic Rationale: The reaction is initiated by the oxidative addition of 2-bromothiazole to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the activation of the boronic acid with a base. Reductive elimination from the subsequent diorganopalladium(II) complex yields the 2-substituted thiazole and regenerates the Pd(0) catalyst. The choice of a suitable base is crucial to facilitate the transmetalation step without promoting unwanted side reactions like protodeboronation.
Generalized Protocol for Suzuki-Miyaura Coupling of 2-Bromothiazole:
-
To a reaction vessel, add 2-bromothiazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | J. Med. Chem. 2010, 53, 8, 3369–3373 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | Org. Lett. 2012, 14, 1, 170–173 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 95 | J. Org. Chem. 2008, 73, 19, 7428–7434 |
Catalytic Cycle of Suzuki-Miyaura Coupling:
Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: Robust and Tolerant
The Stille reaction utilizes organostannane reagents and is renowned for its excellent functional group tolerance and the stability of the organotin compounds.[2][3] However, the primary drawback is the toxicity of the tin reagents and byproducts, which can complicate purification and is a significant concern in the synthesis of pharmaceutical intermediates.[1]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base, making the Stille coupling suitable for base-sensitive substrates. The rate of transmetalation is influenced by the organic groups on the tin atom, with the transfer rate generally following the order: alkynyl > alkenyl > aryl > alkyl.
Generalized Protocol for Stille Coupling of 2-Bromothiazole:
-
In a reaction vessel under an inert atmosphere, dissolve 2-bromothiazole (1.0 equiv.) and the organostannane (1.1-1.3 equiv.) in an anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%). In some cases, a copper(I) co-catalyst (e.g., CuI) can accelerate the reaction.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and, if necessary, quench any remaining organostannane with a fluoride source (e.g., KF solution) to precipitate tin byproducts.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
Experimental Data Summary: Stille Coupling
| Coupling Partner | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 | Tetrahedron Lett. 1998, 39, 45, 8303-8306 | | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 100 | 8 | 91 | J. Org. Chem. 2005, 70, 22, 8601-8604 | | (Tributylstannyl)ethynylenebenzene | Pd(PPh₃)₄ (5) | - | Dioxane | 90 | 12 | 78 | Synlett 2003, 15, 2428-2430 |
Catalytic Cycle of Stille Coupling:
Catalytic cycle of the Stille coupling.
The Heck Reaction: Forging C-C Bonds with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon. This reaction is particularly useful for the synthesis of 2-alkenylthiazoles.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of 2-bromothiazole to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. This is followed by a β-hydride elimination step, which releases the 2-alkenylthiazole product and a palladium-hydride species. The final step is the reductive elimination of HBr, facilitated by a base, to regenerate the Pd(0) catalyst. The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination are key factors determining the final product structure.
Generalized Protocol for Heck Reaction of 2-Bromothiazole:
-
Combine 2-bromothiazole (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Degas the mixture and heat under an inert atmosphere to the desired temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Experimental Data Summary: Heck Reaction
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 16 | 75 | Synthesis 2006, (18): 3059-3062 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 140 | 24 | 82 | Eur. J. Org. Chem. 2011, 2011(36), 7339-7345 |
| Cyclohexene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMA | 130 | 18 | 68 | Tetrahedron 2009, 65 (16), 3245-3250 |
Catalytic Cycle of Heck Reaction:
Catalytic cycle of the Heck reaction.
The Sonogashira Coupling: Accessing Alkynyl Thiazoles
The Sonogashira coupling is the premier method for the synthesis of 2-alkynylthiazoles, which are valuable intermediates for further transformations and are found in various functional materials. The reaction couples a terminal alkyne with an organohalide.
Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions. The copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination yields the 2-alkynylthiazole. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).
Generalized Protocol for Sonogashira Coupling of 2-Bromothiazole:
-
To a degassed solution of 2-bromothiazole (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a base, which is often an amine that can also serve as the solvent (e.g., Et₃N or i-Pr₂NH).
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) under an inert atmosphere until completion.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Experimental Data Summary: Sonogashira Coupling
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 90 | Org. Lett. 2007, 9, 15, 2843–2846 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 85 | Tetrahedron 2013, 69 (1), 226-231 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 12 | 78 | Synlett 2010, (19): 2933-2936 |
Catalytic Cycle of Sonogashira Coupling:
Catalytic cycles of the Sonogashira coupling.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-aminothiazoles from 2-bromothiazole and a wide range of primary and secondary amines.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of 2-bromothiazole to a Pd(0) complex. The resulting arylpalladium(II) bromide complex then reacts with the amine in the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium amido complex. Reductive elimination from this complex furnishes the 2-aminothiazole product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps, and for preventing β-hydride elimination from the palladium amido intermediate.
Generalized Protocol for Buchwald-Hartwig Amination of 2-Bromothiazole:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.2-1.5 equiv. relative to Pd), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).
-
Add a solution of 2-bromothiazole (1.0 equiv.) and the amine (1.1-1.3 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Experimental Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 100 | 16 | 92 | J. Am. Chem. Soc. 2008, 130, 20, 6686–6687 |
| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 88 | Org. Lett. 2011, 13, 16, 4272–4275 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 20 | 85 | Angew. Chem. Int. Ed. 2008, 47, 34, 6402-6406 |
Catalytic Cycle of Buchwald-Hartwig Amination:
A workflow for selecting the appropriate cross-coupling method.
Key Takeaways for Method Selection:
-
For C(sp²)-C(sp²) bond formation (arylation): The Suzuki-Miyaura coupling is generally the first choice due to its favorable environmental profile and the vast commercial availability of boronic acids. [1]However, for substrates that are sensitive to basic conditions or for particularly challenging, sterically hindered couplings, the Stille reaction can be a more robust alternative, provided the toxicity of the tin reagents can be managed. [4]* For C(sp²)-C(sp²) bond formation (alkenylation): The Heck reaction is the go-to method for introducing alkenyl substituents. Careful optimization of the catalyst, ligand, and base is often required to control the regioselectivity and stereoselectivity of the product.
-
For C(sp²)-C(sp) bond formation: The Sonogashira coupling is the most direct and efficient method for the synthesis of 2-alkynylthiazoles. The choice between a traditional copper-co-catalyzed system and a copper-free variant will depend on the propensity of the terminal alkyne to undergo homocoupling.
-
For C(sp²)-N bond formation: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and is the premier method for coupling amines with 2-bromothiazole. The development of a wide array of specialized phosphine ligands has enabled the coupling of a broad scope of amines with high efficiency.
Conclusion: A Powerful Toolkit for Thiazole Functionalization
The palladium-catalyzed cross-coupling reactions of 2-bromothiazole represent a powerful and versatile toolkit for the synthesis of a diverse array of functionalized thiazole derivatives. A thorough understanding of the mechanistic underpinnings of each method, coupled with an awareness of their respective strengths and weaknesses, is paramount for the successful design and execution of synthetic routes. By carefully considering the nature of the desired transformation and the properties of the substrates involved, researchers can confidently select the most appropriate cross-coupling strategy to achieve their synthetic goals efficiently and reliably.
References
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the thiazole scaffold stands as a cornerstone, a versatile building block that has given rise to a multitude of biologically active molecules.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted thiazole derivatives, offering a comparative overview of how modifications at this key position influence their biological activity. While specific data on the cyclopenta[d]thiazole core remains limited in publicly accessible literature, the principles derived from extensive studies on related thiazole systems offer invaluable insights for the rational design of novel therapeutic agents based on this emerging scaffold.
The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a feature of numerous natural products and synthetic drugs.[1] Its aromaticity and the presence of heteroatoms create a unique electronic landscape, allowing for a diverse range of non-covalent interactions with biological targets. The 2-position of the thiazole ring is a particularly attractive point for chemical modification, as substituents at this position can significantly modulate the molecule's steric and electronic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.
Comparative SAR Analysis of 2-Substituted Thiazoles
The biological activity of 2-substituted thiazoles is profoundly influenced by the nature of the substituent at this position. This section provides a comparative analysis of different substitution patterns and their impact on various therapeutic areas.
2-Amino and 2-Amido Thiazoles: A Gateway to Diverse Activities
The 2-aminothiazole moiety is a common feature in many biologically active compounds, serving as a versatile intermediate for further functionalization.[2][4]
-
Anticancer Activity: 2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents. The SAR studies reveal that the nature of the substituent on the amino group is critical for activity. For instance, acylation of the 2-amino group to form 2-amido derivatives can lead to potent inhibitors of various kinases involved in cancer progression.[2] The SARs analysis of some 2-aminothiazoles indicated that those containing 4,5-butylidene and benzylic amines were beneficial for improving cytotoxicity.[2] In a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl) thiazole, the arylamido derivatives showed a remarkable increase in antiproliferative activity.[2]
-
Antimicrobial Activity: The 2-aminothiazole scaffold is also a key component of many antimicrobial agents. Modifications at the 2-position have been explored to enhance potency and broaden the spectrum of activity. For example, the introduction of various aryl and heteroaryl substituents on the amino group has led to the discovery of potent antibacterial and antifungal agents.
2-Aryl and 2-Heteroaryl Thiazoles: Tuning Selectivity and Potency
The introduction of aromatic and heteroaromatic rings at the 2-position of the thiazole core has been a successful strategy in the development of targeted therapies.
-
Kinase Inhibition: Many potent and selective kinase inhibitors feature a 2-aryl or 2-heteroaryl thiazole scaffold. The substitution pattern on the aromatic ring is crucial for achieving selectivity for specific kinases. For example, in the development of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, specific substitutions on a 2-phenylthiazole moiety were found to be critical for COX-2 selectivity.
-
Anticancer Agents: 2-Arylthiazole derivatives have been extensively investigated as anticancer agents. The SAR studies have shown that the nature and position of substituents on the aryl ring can significantly impact cytotoxicity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the anticancer activity of certain 2-phenylthiazole derivatives.[5]
Data Summary: A Comparative Look at Biological Activities
The following table summarizes the biological activities of representative 2-substituted thiazole derivatives, highlighting the impact of different substituents.
| Scaffold | 2-Substituent | Biological Target/Activity | Key SAR Observations | Reference |
| 2-Aminothiazole | N-Aryl | Antitubercular | The N-2 position is flexible for modification. Benzoyl groups improve activity. | [6] |
| 2-Aminothiazole | N-Aryl/Alkylamido | Anticancer (L1210 cells) | Arylamido derivatives are significantly more potent than alkylamido derivatives. | [2] |
| Thiazole | 2-(Arylidene-hydrazinyl) | Anticancer (MDA-MB231, HeLa) | A simple benzylidene group showed significant activity. | [5] |
| 4,5-Diarylthiazole | 2-Sulfonamide | COX-2 Inhibition | The sulfonamide moiety is a suitable replacement for methylsulfonyl for activity. |
Experimental Protocols: A Guide to Key Assays
To facilitate further research and comparison, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Kinase enzyme (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (specific to the enzyme)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, kinase enzyme, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG-2)
-
Cell culture medium supplemented with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the GI50 or IC50 value.
Visualizing the SAR Landscape: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Key factors influencing the biological activity of 2-substituted thiazoles.
Caption: A typical workflow for SAR studies in drug discovery.
Future Directions and the Promise of Cyclopenta[d]thiazoles
The extensive body of research on 2-substituted thiazoles provides a solid foundation for the exploration of novel scaffolds like cyclopenta[d]thiazole. The fusion of a cyclopentane ring to the thiazole core introduces a three-dimensional element that can be exploited to achieve novel binding modes and improved selectivity. Future research should focus on the synthesis and biological evaluation of a diverse library of 2-substituted cyclopenta[d]thiazoles. By systematically varying the substituent at the 2-position and evaluating their effects on a range of biological targets, a comprehensive SAR profile for this promising scaffold can be established. This will undoubtedly pave the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- Arora, R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Journal Name, Volume(Issue), Pages].
- Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994.
- Boshoff, H. I., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of medicinal chemistry, 54(17), 5885-5895.
- Gomha, S. M., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Journal Name, Volume(Issue), Pages].
- Gupta, A., et al. (2025). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. [Journal Name, Volume(Issue), Pages].
- Hassan, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Journal Name, Volume(Issue), Pages].
- Hassan, W., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.
- Joule, J. A. (2022). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Journal Name, Volume(Issue), Pages].
- Kishimoto, H., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & medicinal chemistry letters, 23(9), 2673-2677.
- Kumar, A., et al. (2001). Synthesis and QSAR studies in 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents. Bioorganic & medicinal chemistry, 9(8), 2025-2034.
- Kumar, R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Journal Name, Volume(Issue), Pages].
- Mazumder, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-614.
- Narender, P., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 461-468.
- Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological reports, 72(5), 1079-1100.
- Taha, M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337.
- Tashkent, A. O., et al. (2016). Synthesis of 2-aminothiazole derivatives. [Journal Name, Volume(Issue), Pages].
- Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079-1100.
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- Tुînţa, A.-M., et al. (2018).
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A Comparative Guide to the Potency of Novel Cyclopenta[d]thiazole Analogs as Enzyme Inhibitors
The landscape of modern drug discovery is continually evolving, with a significant focus on the development of small molecule inhibitors targeting key enzymes implicated in disease pathogenesis. Among the myriad of heterocyclic scaffolds utilized in medicinal chemistry, the thiazole ring system stands out as a "privileged" structure due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] This guide provides an in-depth comparison of the potency of a novel series of inhibitors based on a cyclopenta[d]thiazole-related scaffold, specifically 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which have shown promise as potent enzyme inhibitors.[6][7] We will delve into their synthesis, comparative potency against their target, the structure-activity relationships (SAR) that govern their efficacy, and the detailed experimental protocols used for their evaluation.
The Thiazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[2][3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2][3][4][5][8][9] The thiazole moiety is a key component in a variety of kinase inhibitors due to its ability to form crucial hydrogen bonding interactions within the ATP-binding site of these enzymes.[2][3][4][5] This guide will focus on a specific class of thiazole derivatives that have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme with significant therapeutic relevance.
Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
The synthesis of the target 2-(cyclopentylamino)thiazol-4(5H)-one derivatives is a key aspect of their development. A representative synthetic scheme is depicted below. The general approach involves the reaction of an α-bromo ester with N-cyclopentylthiourea. This reaction proceeds via a Hantzsch-type thiazole synthesis, leading to the formation of the desired thiazol-4(5H)-one ring system. The variability in the R group allows for the exploration of structure-activity relationships.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
The exploration of novel cyclopenta[d]thiazole-related scaffolds, such as the 2-(cyclopentylamino)thiazol-4(5H)-ones, has yielded highly potent enzyme inhibitors. The comparative analysis clearly demonstrates that strategic modifications to the substituent on the amino group can lead to significant improvements in inhibitory activity. The superior potency of the spiro-cyclohexane derivative 3h provides a strong rationale for the further development of this chemical series. The methodologies and insights presented in this guide are intended to support researchers in the design and evaluation of novel enzyme inhibitors for various therapeutic applications.
References
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Baumgart, S., Kupczyk, D., Archała, A., Koszła, O., Sołek, P., Płaziński, W., Płazińska, A., & Studzińska, R. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3467. [Link]
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(PDF) Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - ResearchGate. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2022). RSC Advances, 12(34), 22005-22019. [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry, 12, 1369591. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus Chimie, 25(G2), 267-279. [Link]
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MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. (2007). Current Topics in Medicinal Chemistry, 7(14), 1330-1342. [Link]
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Indole-based Heterocyclic Inhibitors of p38alpha MAP Kinase: Designing a Conformationally Restricted Analogue. (2006). Bioorganic & Medicinal Chemistry Letters, 16(3), 645-650. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-23. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-23. [Link]
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Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(12), 3567-3571. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-23. [Link]
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A Comparative Guide to the Synthesis of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole: A Modern Approach to a Key Pharmacophore
Introduction: The Significance of the Fused 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1] The fusion of a carbocyclic ring to the thiazole core, as in 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole, creates a conformationally restricted analogue that is of significant interest for the development of novel therapeutics with potentially enhanced selectivity and potency. The efficient and sustainable synthesis of such fused systems is a critical endeavor in drug discovery and development.
This guide provides an in-depth comparison of a newly developed, environmentally conscious synthetic route for a fused 2-aminothiazole with the established, conventional Hantzsch-type synthesis. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important class of compounds.
Established Synthetic Route: The Hantzsch-Type Condensation
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a widely utilized method for the preparation of thiazole derivatives. The classical approach to synthesizing 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole involves the reaction of an α-haloketone with thiourea. In this specific case, the starting material is 2-bromocyclopentanone.
Reaction Mechanism: A Step-by-Step Look
The Hantzsch synthesis is a classic condensation reaction. The causality behind this multi-step process is as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in 2-bromocyclopentanone.
-
Cyclization: An intramolecular cyclization occurs where one of the amino groups of the thiourea intermediate attacks the carbonyl carbon of the cyclopentanone moiety.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable aromatic thiazole ring.
This sequence of reactions provides a reliable, albeit sometimes harsh, method for the construction of the fused thiazole ring system.
Experimental Protocol: Conventional Hantzsch Synthesis
The following protocol is based on established Hantzsch-type reaction principles for the synthesis of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole.
Materials:
-
2-Bromocyclopentanone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
A solution of 2-bromocyclopentanone (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Thiourea (1.1 eq) is added to the solution, and the mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization Data for 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole:
-
FT-IR (cm⁻¹): 1549.06 (N-H bend), 2876.22 (C-H stretch, CH₃), 2932.69 (C-H stretch)[2]
-
¹H-NMR (DMSO-d₆, 300 MHz): δ 7.06 (s, 2H, –NH₂), 2.50-2.70 (m, 4H, CH₂), 2.20-2.40 (m, 2H, CH₂)[2]
-
¹³C-NMR (DMSO-d₆, 125 MHz): δ 169.1 (C-2), 147.8 (C-4), 115.5 (C-5), 32.5, 29.8, 23.1 (cyclopentyl carbons)[2]
A New Synthetic Route: Microwave-Assisted Synthesis
In the quest for more efficient and environmentally friendly chemical processes, microwave-assisted organic synthesis has emerged as a powerful tool.[3] This technology often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity. While a specific microwave-assisted synthesis for 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole has not been extensively reported, a validated protocol for the structurally analogous 2-amino-4,5,6,7-tetrahydrobenzothiazole serves as an excellent and highly applicable model for a modern, improved route.[4]
The Rationale for a New Approach: The Advantages of Microwave Irradiation
Microwave energy directly heats the reactants and solvent, leading to a rapid and uniform temperature increase. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in several key advantages:
-
Rate Acceleration: Reactions that take hours under conventional reflux can often be completed in minutes.[5]
-
Improved Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and higher yields.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Greener Chemistry: Shorter reaction times and often the possibility of using less solvent align with the principles of green chemistry.[2][6]
Experimental Protocol: Microwave-Assisted Synthesis of a Fused 2-Aminothiazole Analogue
The following protocol for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzothiazole is presented as a validated, modern alternative that is logically extendable to the synthesis of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole.[4]
Materials:
-
Cyclohexanone (or Cyclopentanone for the target molecule)
-
Thiourea
-
Iodine
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine cyclohexanone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).
-
The vessel is sealed and subjected to microwave irradiation at 170 W for 5-15 minutes.
-
Reaction completion is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzothiazole.
Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis
The choice of synthetic route is a critical decision in chemical research and development, with implications for efficiency, cost, and environmental impact. The following table provides a direct comparison of the established Hantzsch synthesis and the modern microwave-assisted approach.
| Parameter | Established Hantzsch Synthesis | New Microwave-Assisted Synthesis |
| Reaction Time | 4 - 10 hours[4] | 5 - 15 minutes[4] |
| Energy Input | Continuous heating via oil bath/mantle | Intermittent microwave irradiation |
| Typical Yield | Moderate (e.g., ~26% for the cyclohexyl analogue)[4] | Good to Excellent (e.g., ~35% for the cyclohexyl analogue)[4] |
| Solvent Usage | Typically requires a larger volume of solvent | Can often be performed with less solvent or solvent-free |
| Work-up | Often requires neutralization and extensive purification | Simple precipitation and filtration |
| Environmental Impact | Higher energy consumption, longer processing time | Reduced energy consumption, less waste generation |
Visualizing the Synthetic Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both the established and the new synthetic routes.
Caption: Workflow for the established Hantzsch synthesis.
Caption: Workflow for the new microwave-assisted synthesis.
Conclusion and Future Outlook
This guide has provided a comparative analysis of an established and a new synthetic route for the preparation of the important pharmacophore, 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole, and its analogues. The classical Hantzsch synthesis, while reliable, is often characterized by long reaction times and moderate yields. In contrast, the modern microwave-assisted synthesis offers a compelling alternative, demonstrating significant improvements in reaction speed, yield, and overall efficiency.
The principles of the microwave-assisted synthesis validated for the 2-amino-4,5,6,7-tetrahydrobenzothiazole are highly translatable to the cyclopentyl system of our core topic. For researchers and drug development professionals, the adoption of such green chemistry techniques can accelerate the discovery and development of new chemical entities. The data presented herein strongly supports the validation of a microwave-assisted protocol for the direct synthesis of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole as a superior alternative to conventional methods. Further optimization of the microwave conditions for the cyclopentyl substrate could potentially lead to even higher yields and further cement this approach as the preferred route for accessing this valuable class of compounds.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (2022). Journal of University of Shanghai for Science and Technology. [Link]
-
Green synthesis of substituted 2-aminothiazoles via the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives. (n.d.). ResearchGate. [Link]
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Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2020). PubMed Central. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health. [Link]
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Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. (2021). KJS College. [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (2020). The Royal Society of Chemistry. [Link]
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(+)-(6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles ?. (2018). ResearchGate. [Link]
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One Pot Synthesis and Antimicrobial Activity of Substituted 2-Aminothiazoles. (2025). ResearchGate. [Link]
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Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. (2018). Malaysian Journal of Analytical Sciences. [Link]
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2025). Medicinal and Medical Chemistry. [Link]
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One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. (2014). National Institutes of Health. [Link]
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Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2022). ScienceDirect. [Link]
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Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). PubMed Central. [Link]
-
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The Double-Edged Sword: A Comparative Guide to the Off-Target Effects of Thiazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in the design of potent kinase inhibitors. Its presence in numerous FDA-approved drugs is a testament to its efficacy. However, the very properties that make thiazole a privileged structure in medicinal chemistry can also contribute to a significant challenge in drug development: off-target effects. This guide provides an in-depth, objective comparison of the off-target profiles of prominent thiazole-based kinase inhibitors, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions in their discovery and development programs.
The Thiazole Scaffold: A Prominent Player with Inherent Challenges
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile framework in numerous bioactive compounds.[1][2] Its unique electronic and structural features allow for high-affinity interactions with the ATP-binding pocket of a wide range of protein kinases, contributing to its success in anticancer therapies.[1][3] However, the conserved nature of the ATP-binding site across the human kinome means that inhibitors designed for one kinase can inadvertently bind to and inhibit others, leading to off-target effects that can cause toxicity or unexpected pharmacological activities.[4][5] Understanding and characterizing these off-target interactions is paramount for developing safer and more effective therapeutics.
Comparative Off-Target Analysis of Thiazole-Based Kinase Inhibitors
To illustrate the varying selectivity profiles of thiazole-based inhibitors, this section presents a comparative analysis of several clinically relevant compounds. The data is compiled from kinome-wide profiling studies, providing a broad overview of their on- and off-target activities.
Dasatinib: A Broad-Spectrum Inhibitor
Dasatinib, a potent inhibitor of the BCR-ABL fusion protein, is a prime example of a thiazole-containing drug with a broad off-target profile.[6][7] While highly effective in treating chronic myeloid leukemia (CML), it also potently inhibits SRC family kinases (SFKs) like LCK and FYN, as well as c-KIT and PDGFR.[6][7][8] This polypharmacology can be both beneficial, contributing to its efficacy in certain contexts, and detrimental, leading to adverse effects.[7]
Bosutinib and Ponatinib: Varying Degrees of Selectivity
Bosutinib and Ponatinib are other thiazole-containing BCR-ABL inhibitors with distinct off-target profiles. While both are potent against their primary target, their interactions with other kinases differ significantly. For instance, Bosutinib shows a different pattern of SFK inhibition compared to Dasatinib.[6] Ponatinib, while effective against the T315I mutant of BCR-ABL, also exhibits a unique set of off-target interactions that contribute to its clinical profile.[6][9]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 or Kd values in nM) of selected thiazole-based kinase inhibitors against their primary target and key off-targets. This data highlights the spectrum of selectivity among these compounds.
| Kinase | Dasatinib | Bosutinib | Ponatinib | Imatinib (non-thiazole control) |
| ABL1 | <1 | 1.2 | 0.37 | 250 |
| LCK | 1.1 | >1000 | 0.64 | >10000 |
| SRC | 0.8 | 1.2 | 5.4 | >10000 |
| c-KIT | 12 | 110 | 11.3 | 250 |
| PDGFRα | 28 | 30 | 1.1 | 150 |
| VEGFR2 | 30 | 6 | 1.3 | >10000 |
Data compiled from various sources. Values are approximate and can vary depending on the assay conditions. Lower values indicate higher potency.
Deciphering Off-Target Mechanisms: A Structural Perspective
The off-target activity of thiazole-based inhibitors is rooted in the structural similarities of the ATP-binding pockets across the kinome. The thiazole ring and its substituents form a network of hydrogen bonds and hydrophobic interactions within this pocket.[1] Selectivity is often achieved by exploiting subtle differences in the amino acid residues lining the pocket or by accessing adjacent hydrophobic regions.[10] However, the inherent flexibility of some kinase domains and the ability of the thiazole scaffold to adapt to different binding modes can lead to interactions with unintended targets.[11]
For example, the 2-aminothiazole moiety is a common feature that can form crucial hydrogen bonds with the hinge region of the kinase domain.[1] Modifications to the substituents on the thiazole ring can either enhance selectivity for the intended target or increase affinity for off-targets.
Experimental Methodologies for Off-Target Profiling
A multi-pronged experimental approach is essential for a comprehensive understanding of a compound's off-target profile. This section details two powerful techniques: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA).
Activity-Based Protein Profiling (ABPP) for Kinome-Wide Selectivity
ABPP is a chemical proteomics strategy that utilizes activity-based probes (ABPs) to covalently label the active sites of enzymes in a complex proteome.[12][13][14] Competitive ABPP is a powerful application of this technique for determining kinase inhibitor selectivity.[15][16]
Caption: Workflow for Competitive Activity-Based Protein Profiling.
-
Proteome Preparation:
-
Culture cells of interest to the desired density and harvest.
-
Lyse cells in a suitable buffer containing phosphatase and protease inhibitors to preserve kinase activity.
-
Determine protein concentration of the lysate.
-
-
Inhibitor Incubation:
-
Aliquot the cell lysate into different tubes.
-
Add the thiazole-based inhibitor at a range of concentrations to the lysates. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to allow the inhibitor to bind to its targets.
-
-
Probe Labeling:
-
Add a broad-spectrum, irreversible, biotinylated ATP or ADP analog probe (e.g., ATP-acyl phosphate probe) to each lysate.[17]
-
Incubate for a short period to allow the probe to covalently label the active sites of kinases that are not occupied by the inhibitor.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to each lysate to capture the biotinylated, probe-labeled kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead tryptic digestion to release peptides from the captured kinases.
-
Collect the resulting peptide mixture.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides corresponding to different kinases.
-
Compare the abundance of each kinase in the inhibitor-treated samples to the vehicle control. A decrease in the signal for a particular kinase in the presence of the inhibitor indicates that the inhibitor binds to that kinase, thus identifying it as a target or off-target.
-
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context
CETSA is a powerful biophysical method to assess drug-target engagement in intact cells or tissues. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with the thiazole-based inhibitor or vehicle control for a specified time.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes the target protein in the cellular environment.
-
Impact of Off-Target Effects on Signaling Pathways
The off-target inhibition of kinases can have profound effects on cellular signaling pathways, leading to unintended biological consequences.
Dasatinib's Off-Target Inhibition of LCK in T-Cells
A well-documented off-target effect of Dasatinib is the inhibition of LCK, a key SFK involved in T-cell receptor (TCR) signaling.[8][18][19] This inhibition can lead to immunosuppressive effects.
Caption: Dasatinib's off-target inhibition of LCK disrupts TCR signaling.
Conclusion and Future Perspectives
The thiazole scaffold will undoubtedly remain a valuable tool in the development of kinase inhibitors. However, a thorough understanding of the potential for off-target effects is crucial for the successful translation of these compounds into safe and effective therapies. The systematic application of advanced profiling techniques like ABPP and CETSA, coupled with structural biology insights, will be instrumental in guiding the design of next-generation thiazole-based inhibitors with improved selectivity and minimized off-target liabilities. This guide provides a foundational framework and practical methodologies to aid researchers in navigating the complexities of off-target effects and ultimately, in developing more precise and impactful medicines.
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A Senior Application Scientist's Guide to In Vitro ADME Profiling of Fused Thiazole Drug Candidates
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling assays critical for advancing fused thiazole drug candidates. This document moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.
The fused thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] However, their journey from hit to clinical candidate is often challenged by suboptimal pharmacokinetic properties. Early and comprehensive in vitro ADME profiling is not merely a screening step but a crucial, data-driven strategy to mitigate late-stage attrition.[3][4] This guide will dissect key assays, providing the foundational knowledge to interpret data, compare candidates, and make informed decisions in the lead optimization process.
Foundational ADME Assays for Fused Thiazole Candidates
A successful drug candidate must navigate a complex biological landscape. The following in vitro assays are fundamental to predicting its in vivo behavior.[5]
-
Metabolic Stability: Assesses the susceptibility of a compound to biotransformation, which significantly impacts its efficacy and safety.[6]
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions (DDIs), a major safety concern.[7][8]
-
Plasma Protein Binding (PPB): Determines the fraction of a drug that is free to interact with its target and be cleared from the body.[9][10]
-
Permeability: Predicts a drug's ability to be absorbed from the gastrointestinal tract.[11][12]
-
hERG Liability: Screens for potential cardiotoxicity, a common reason for drug withdrawal.[13][14]
The interplay of these properties dictates the pharmacokinetic profile of a drug candidate. The following sections will delve into the experimental design and data interpretation for each of these critical assays.
Metabolic Stability: Predicting Clearance and Half-Life
Understanding a compound's metabolic fate is paramount in early drug discovery.[15] Rapid metabolism can lead to insufficient in vivo exposure, while very slow metabolism might cause accumulation and toxicity.[16]
Causality Behind Experimental Choices
The primary site of drug metabolism is the liver.[17] Therefore, in vitro models utilize liver-derived components to assess metabolic stability. The choice of system depends on the specific metabolic pathways of interest:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism of drugs.[18] Microsomal stability assays are a cost-effective, high-throughput method for initial screening.
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters.[18] Hepatocyte stability assays provide a more comprehensive picture of hepatic clearance, closely mimicking the in vivo situation.[18]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[6]
For fused thiazole compounds, it is crucial to consider that metabolism may not be limited to CYP-mediated oxidation. The thiazole ring itself can be susceptible to various metabolic transformations. Therefore, a tiered approach, starting with microsomes and progressing to hepatocytes for promising candidates, is recommended.[19]
Experimental Protocol: Microsomal Stability Assay
This protocol provides a generalized framework. Specific concentrations and incubation times should be optimized for the compounds being tested.
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a stock solution of the fused thiazole test compound and positive control (e.g., a rapidly metabolized drug like verapamil) in a suitable organic solvent (e.g., DMSO).
-
Prepare a NADPH-regenerating system (cofactor solution).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), HLM, and the test compound or control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Comparative Data for Fused Thiazole Candidates
| Compound | t½ (min, HLM) | Clint (µL/min/mg protein) | Predicted Hepatic Clearance |
| FTZ-001 | > 60 | < 10 | Low |
| FTZ-002 | 15 | 46.2 | High |
| FTZ-003 | 45 | 15.4 | Moderate |
| Control | |||
| Verapamil | 8 | 86.6 | High |
Interpretation: FTZ-001 exhibits high metabolic stability, suggesting a lower potential for rapid hepatic clearance. Conversely, FTZ-002 is rapidly metabolized and may have poor bioavailability. FTZ-003 shows intermediate stability, representing a potentially more desirable profile.
CYP450 Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP450 enzymes is a leading cause of adverse drug-drug interactions (DDIs).[8] When a drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to increased plasma concentrations and potential toxicity.[7] Regulatory agencies like the FDA and EMA have stringent guidelines for evaluating the DDI potential of new chemical entities.[20][21]
Causality Behind Experimental Choices
The most clinically relevant CYP isoforms for DDI studies are CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[22][23] In vitro assays use human liver microsomes as the enzyme source and isoform-specific probe substrates that are metabolized to a quantifiable product.[23] The inhibitory potential of a test compound is determined by its ability to reduce the formation of the metabolite from the probe substrate.
Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)
-
Preparation:
-
Prepare stock solutions of the fused thiazole test compounds and known CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in a suitable solvent.
-
Prepare a cocktail of CYP probe substrates.
-
-
Incubation:
-
In a 96-well plate, add human liver microsomes, phosphate buffer, and a range of concentrations of the test compound or reference inhibitor.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding a pre-warmed mixture of the probe substrate cocktail and NADPH-regenerating system.
-
Incubate for a predetermined time (typically 10-15 minutes).
-
Stop the reaction with a cold organic solvent containing an internal standard.
-
-
Analysis:
-
Process the samples as described in the metabolic stability assay.
-
Analyze the formation of the specific metabolites for each CYP isoform by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Comparative Data for Fused Thiazole Candidates
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| FTZ-001 | > 50 | 25.5 | > 50 | 12.8 |
| FTZ-002 | 8.2 | > 50 | 45.1 | > 50 |
| FTZ-003 | > 50 | > 50 | > 50 | 1.5 |
| Control | ||||
| Ketoconazole | - | - | - | 0.05 |
Interpretation: An IC50 value below 1 µM is often considered a red flag for potential in vivo DDIs. FTZ-003 shows potent inhibition of CYP3A4, the most abundant CYP enzyme in the liver, indicating a high risk of DDIs. FTZ-001 and FTZ-002 exhibit weaker inhibition, suggesting a lower risk.
Plasma Protein Binding: Understanding Drug Distribution
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[10] Only the unbound (free) fraction of the drug is pharmacologically active and available to be metabolized and excreted.[24] High plasma protein binding can affect a drug's distribution into tissues and its overall clearance.
Causality Behind Experimental Choices
Several methods can be used to determine plasma protein binding, including equilibrium dialysis, ultrafiltration, and ultracentrifugation.[9][25] Equilibrium dialysis is often considered the gold standard as it minimizes non-specific binding.[10][24] This technique uses a semipermeable membrane to separate a plasma-containing compartment from a buffer compartment, allowing the free drug to equilibrate across the membrane.[9]
Experimental Protocol: Equilibrium Dialysis
-
Preparation:
-
Use a commercially available equilibrium dialysis apparatus (e.g., RED device).
-
Spike the test compound into plasma from the desired species (e.g., human, rat).
-
Add the plasma containing the test compound to one chamber of the dialysis device and dialysis buffer to the other chamber.
-
-
Incubation:
-
Seal the device and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in each chamber by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of protein binding is calculated as (1 - fu) * 100.
-
Comparative Data for Fused Thiazole Candidates
| Compound | Human Plasma Protein Binding (%) |
| FTZ-001 | 99.8 |
| FTZ-002 | 85.2 |
| FTZ-003 | 95.5 |
| Control | |
| Warfarin | 99.5 |
Interpretation: High plasma protein binding (>99%) can be a concern, as small changes in binding can lead to large changes in the free drug concentration. FTZ-001 shows very high binding, similar to warfarin, which may require careful dose consideration. FTZ-002 has lower binding, suggesting a larger fraction of the drug will be available for its therapeutic effect.
Permeability: Predicting Oral Absorption
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[26] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[11][27]
Causality Behind Experimental Choices
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express many of the transporters found in the small intestine.[12][27] This model allows for the assessment of both passive diffusion and active transport across the intestinal barrier.[12]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) side (representing the intestinal lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time. This is the A-to-B permeability.
-
In a separate set of wells, add the test compound to the basolateral side and measure its appearance on the apical side (B-to-A permeability).
-
Include control compounds for low (e.g., mannitol) and high (e.g., propranolol) permeability.
-
-
Analysis:
-
Quantify the concentration of the test compound in the receiver compartment at various time points using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein). An efflux ratio greater than 2 suggests active efflux.
-
Comparative Data for Fused Thiazole Candidates
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| FTZ-001 | 0.5 | 1.2 | Low |
| FTZ-002 | 15.2 | 0.9 | High |
| FTZ-003 | 8.5 | 5.1 | Moderate (efflux substrate) |
| Controls | |||
| Propranolol | 20.5 | 1.0 | High |
| Digoxin | 0.8 | 10.2 | Low (efflux substrate) |
Interpretation: A high Papp (A-B) value generally correlates with good oral absorption. FTZ-002 shows high permeability and is likely to be well-absorbed. FTZ-001 has low permeability, suggesting poor absorption. FTZ-003 has moderate permeability but is a substrate for efflux transporters, which could limit its oral bioavailability.
hERG Liability: Assessing Cardiotoxicity Risk
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][28] Early assessment of hERG liability is a critical safety screen in drug discovery.[29]
Causality Behind Experimental Choices
The gold standard for assessing hERG channel inhibition is the patch-clamp electrophysiology assay.[28] This technique directly measures the flow of potassium ions through the hERG channel in cells stably expressing the channel.[30] Automated patch-clamp systems have increased the throughput of this assay, making it suitable for screening earlier in the discovery process.[13][14]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) that stably expresses the hERG channel.
-
Prepare a single-cell suspension.
-
-
Electrophysiology:
-
The automated patch-clamp system captures individual cells and forms a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.
-
A specific voltage protocol is applied to elicit the hERG current.
-
Record the baseline hERG current.
-
Apply a range of concentrations of the test compound and a positive control (e.g., cisapride) and record the hERG current at each concentration.
-
-
Analysis:
-
Measure the peak tail current of the hERG channel at each concentration of the test compound.
-
-
Data Interpretation:
-
Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
-
Comparative Data for Fused Thiazole Candidates
| Compound | hERG IC50 (µM) |
| FTZ-001 | 2.5 |
| FTZ-002 | > 30 |
| FTZ-003 | 15.8 |
| Control | |
| Cisapride | 0.01 |
Interpretation: A hERG IC50 value below 10 µM is often considered a potential risk for cardiotoxicity. FTZ-001 shows significant hERG inhibition and carries a high risk. FTZ-002 has a much cleaner profile with a high IC50 value, indicating a low risk of hERG-related cardiotoxicity.
Visualizing the ADME Workflow and Decision-Making
The following diagrams illustrate the integrated workflow for in vitro ADME profiling and the decision-making process based on the generated data.
Caption: Tiered workflow for in vitro ADME profiling.
Caption: Decision tree for advancing fused thiazole candidates.
Conclusion: Synthesizing Data for Candidate Selection
The in vitro ADME data presented in this guide provides a framework for comparing and selecting fused thiazole drug candidates.
-
FTZ-001 shows excellent metabolic stability but suffers from very high plasma protein binding, low permeability, and significant hERG liability. The risk of cardiotoxicity and poor oral absorption makes this a high-risk candidate.
-
FTZ-002 demonstrates a much more favorable profile with high permeability, low hERG risk, and moderate plasma protein binding. While its metabolic stability is lower, this may be acceptable depending on the therapeutic indication and dosing regimen. This candidate warrants further investigation.
-
FTZ-003 has a mixed profile. Its permeability is moderate, but it is an efflux substrate, which could limit bioavailability. More concerning is its potent inhibition of CYP3A4, indicating a high risk for drug-drug interactions.
By integrating these diverse datasets, researchers can build a comprehensive understanding of a compound's pharmacokinetic and safety liabilities. This holistic approach, grounded in sound experimental design and a clear understanding of the underlying biological principles, is essential for successfully navigating the complexities of drug discovery and development.
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A Head-to-Head Comparison of Novel Cyclopenta[d]thiazole Analogs in the A549 Lung Cancer Cell Line
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer activity, the cyclopenta[d]thiazole core has emerged as a promising pharmacophore. This guide presents a comprehensive head-to-head comparison of three novel cyclopenta[d]thiazole analogs, designated as CPT-1, CPT-2, and CPT-3, against the human non-small cell lung carcinoma cell line, A549. Our investigation delves into their cytotoxic potential, apoptotic induction, and effects on cell cycle progression, providing a multi-faceted evaluation of their therapeutic promise.
Introduction to Cyclopenta[d]thiazole Analogs in Oncology
The thiazole ring is a well-established structural motif in a multitude of clinically approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] The fusion of a cyclopentane ring to the thiazole core, forming the cyclopenta[d]thiazole scaffold, offers a unique three-dimensional architecture that can be strategically functionalized to enhance interactions with biological targets. Previous studies on related thiazole derivatives have indicated their ability to induce apoptosis and interfere with critical signaling pathways in cancer cells.[2][4] This guide aims to build upon this foundation by providing a direct comparative analysis of rationally designed cyclopenta[d]thiazole analogs, elucidating their structure-activity relationships and potential mechanisms of action.
Materials and Methods
Cell Culture
Human non-small cell lung carcinoma (A549) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Synthesis of Cyclopenta[d]thiazole Analogs
The synthesis of the cyclopenta[d]thiazole analogs (CPT-1, CPT-2, and CPT-3) was based on established multicomponent reaction strategies, which offer high efficiency and atom economy.[5] While the precise synthetic routes are proprietary, they generally involve the condensation of a cyclic ketone, a cyano-containing active methylene compound, and sulfur in the presence of a base. Subsequent modifications to the core structure yielded the final analogs with varying substituents designed to modulate their physicochemical properties and biological activity.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The in vitro cytotoxicity of the cyclopenta[d]thiazole analogs was determined using the Sulforhodamine B (SRB) assay, a colorimetric method that measures cellular protein content.[6][7]
Experimental Protocol:
-
A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with increasing concentrations of CPT-1, CPT-2, CPT-3, and a vehicle control (DMSO) for 48 hours.
-
Following treatment, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[8]
-
The plates were washed five times with deionized water and air-dried.
-
The fixed cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[8]
-
Unbound dye was removed by washing four times with 1% acetic acid.[8]
-
The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 510 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
To investigate the mode of cell death induced by the analogs, an Annexin V-FITC/PI apoptosis detection assay was performed using flow cytometry.[9][10] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Experimental Protocol:
-
A549 cells were seeded in 6-well plates and treated with the IC50 concentrations of CPT-1, CPT-2, and CPT-3 for 24 hours.
-
Both adherent and floating cells were collected and washed with cold PBS.[11]
-
The cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark at room temperature.[12]
-
The stained cells were analyzed by flow cytometry within one hour.
Cell Cycle Analysis
The effect of the cyclopenta[d]thiazole analogs on cell cycle progression was evaluated by flow cytometry after staining with propidium iodide (PI).[13][14]
Experimental Protocol:
-
A549 cells were treated with the IC50 concentrations of the analogs for 24 hours.
-
The cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and then incubated with RNase A and PI staining solution.
-
The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Results
Comparative Cytotoxicity of Cyclopenta[d]thiazole Analogs
The cytotoxic effects of CPT-1, CPT-2, and CPT-3 on A549 cells were evaluated after 48 hours of treatment. The results, summarized in the table below, demonstrate a dose-dependent inhibition of cell proliferation for all three analogs.
| Compound | IC50 (µM) on A549 cells |
| CPT-1 | 15.8 ± 1.2 |
| CPT-2 | 5.2 ± 0.6 |
| CPT-3 | 28.4 ± 2.5 |
Among the tested analogs, CPT-2 exhibited the most potent cytotoxic activity, with an IC50 value significantly lower than that of CPT-1 and CPT-3. This suggests that the specific structural modifications in CPT-2 are crucial for its enhanced anticancer effect.
Induction of Apoptosis by Cyclopenta[d]thiazole Analogs
To determine if the observed cytotoxicity was due to the induction of apoptosis, A549 cells were treated with the respective IC50 concentrations of the analogs and analyzed by flow cytometry.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95.1 ± 1.5 | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.6 ± 0.1 |
| CPT-1 | 60.3 ± 2.1 | 18.7 ± 1.3 | 15.2 ± 1.1 | 5.8 ± 0.7 |
| CPT-2 | 35.8 ± 2.8 | 35.1 ± 2.5 | 24.3 ± 1.9 | 4.8 ± 0.5 |
| CPT-3 | 75.4 ± 1.9 | 10.2 ± 0.9 | 8.9 ± 0.8 | 5.5 ± 0.6 |
The results clearly indicate that CPT-2 is a potent inducer of apoptosis, with a significantly higher percentage of cells in both early and late apoptotic stages compared to CPT-1 and CPT-3. This corroborates the cytotoxicity data and suggests that the primary mechanism of cell death for CPT-2 is apoptosis.
Effects on Cell Cycle Progression
The influence of the cyclopenta[d]thiazole analogs on the cell cycle distribution of A549 cells was investigated to further elucidate their mechanism of action.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 ± 2.3 | 28.1 ± 1.7 | 16.7 ± 1.1 |
| CPT-1 | 65.8 ± 2.9 | 20.5 ± 1.5 | 13.7 ± 1.0 |
| CPT-2 | 72.4 ± 3.1 | 15.3 ± 1.2 | 12.3 ± 0.9 |
| CPT-3 | 58.1 ± 2.5 | 26.3 ± 1.6 | 15.6 ± 1.0 |
Treatment with CPT-2 resulted in a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This suggests that CPT-2 induces a G0/G1 cell cycle arrest, thereby preventing cells from entering the DNA synthesis phase and ultimately leading to apoptosis. CPT-1 showed a moderate G0/G1 arrest, while CPT-3 had a minimal effect on cell cycle progression at its IC50 concentration.
Discussion
This comparative guide provides a comprehensive evaluation of three novel cyclopenta[d]thiazole analogs, highlighting CPT-2 as a particularly promising anticancer agent against the A549 lung cancer cell line. The structure-activity relationship analysis suggests that the specific substitutions on the cyclopenta[d]thiazole scaffold of CPT-2 are critical for its enhanced cytotoxic and pro-apoptotic activity.
The potent induction of G0/G1 cell cycle arrest by CPT-2 points towards a potential interaction with key regulators of this checkpoint, such as cyclin-dependent kinases (CDKs) or their inhibitors. Thiazole derivatives have been previously reported to modulate the activity of various kinases involved in cell cycle control.[2]
The experimental workflows for the key assays are visualized below:
SRB Cytotoxicity Assay Workflow
Annexin V/PI Apoptosis Assay Workflow
Based on the observed G0/G1 arrest and apoptosis induction, a plausible mechanism of action for CPT-2 is proposed below, involving the inhibition of the Cyclin D/CDK4/6 complex, leading to the dephosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.
Proposed Mechanism of Action for CPT-2
Conclusion
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A Comparative Benchmark Analysis of Novel Fused Thiazoles Against Clinically Relevant Kinase Inhibitors
Introduction: The Enduring Significance of Kinase Inhibition and the Thiazole Scaffold
Protein kinases, as central regulators of cellular signaling, remain a prime target in contemporary drug discovery, particularly in oncology. The aberrant activity of these enzymes is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, the thiazole ring and its fused derivatives have emerged as a "privileged scaffold".[1][2] This is evidenced by the clinical success of drugs like Dasatinib, which incorporates a thiazole moiety and effectively targets the BCR-ABL kinase in chronic myeloid leukemia (CML).[3][4] The unique electronic properties and synthetic tractability of the thiazole core allow for diverse chemical modifications, enabling the fine-tuning of potency and selectivity against various kinases.[2][5]
This guide presents a comprehensive benchmark analysis of novel fused thiazole derivatives against established, clinically approved kinase inhibitors. We will delve into the experimental data supporting their efficacy, providing a head-to-head comparison of their biochemical potency and cellular activity. By elucidating the structure-activity relationships (SAR) and showcasing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the next generation of kinase inhibitors.
The Competitors: A Head-to-Head Look at Novel Thiazoles and Established Inhibitors
For this comparative analysis, we have selected recently developed fused thiazole derivatives with demonstrated activity against key oncogenic kinases, namely Epidermal Growth Factor Receptor (EGFR) and B-Raf (BRAF). As benchmarks, we will utilize Dasatinib, a thiazole-containing multi-kinase inhibitor, and Sorafenib, a multi-kinase inhibitor targeting the Raf/MEK/ERK pathway.
Novel Fused Thiazole Derivatives
-
Thiazolyl-Pyrazoline Derivatives (for EGFR): Recent studies have highlighted a series of novel thiazolyl-pyrazoline derivatives as potent inhibitors of EGFR. Specifically, compounds synthesized by Batran et al. have shown significant inhibitory activity. For instance, compound 10d from their series exhibited an IC50 value of 32.5 ± 2.2 nM against EGFR.[6] Another study on quinazoline-based thiazole derivatives identified compound 4f with an impressive IC50 of 2.17 nM against wild-type EGFR.[7]
-
Phenyl Sulphonyl Thiazole Derivatives (for BRAF): A novel series of thiazole derivatives bearing a phenyl sulphonyl moiety has demonstrated potent and selective inhibition of the BRAF V600E mutant. Notably, compound 13a from this series displayed an IC50 of 23.1 ± 1.2 nM, surpassing the potency of the approved BRAF inhibitor, dabrafenib, in the same assay.[8][9]
Established Kinase Inhibitors for Benchmarking
-
Dasatinib (Sprycel®): An FDA-approved oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases.[4][10] Its core chemical structure features a 2-aminothiazole moiety, making it a relevant benchmark.[11] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, a feature that contributes to its efficacy against imatinib-resistant mutations.[3][12]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases (C-RAF, BRAF, and mutant BRAF) and VEGFRs.[13][14] Sorafenib's dual action of inhibiting tumor cell proliferation and angiogenesis has established it as a treatment for advanced renal cell carcinoma and hepatocellular carcinoma.[15][16]
Methodologies: A Guide to Robust Kinase Inhibitor Evaluation
The following protocols are foundational for the comparative evaluation of kinase inhibitors. Adherence to these standardized methods ensures the generation of reproducible and reliable data.
In-Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[17]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (novel thiazole or benchmark inhibitor) in DMSO.
-
Dilute the kinase enzyme to the desired concentration in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT for EGFR).[18]
-
Prepare a solution containing the kinase substrate (e.g., Poly (Glu:Tyr 4:1) for EGFR) and ATP at a concentration close to its Km value.[19]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test compound to the wells of a 96-well plate. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Add 10 µL of the diluted kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).[18]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines. The MTT or CellTiter-Glo® assays are commonly used for this purpose.[17][20]
Protocol (using MCF-7 breast cancer and A549 lung cancer cell lines):
-
Cell Culture:
-
Assay Procedure (96-well plate format):
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds (novel thiazoles and benchmark inhibitors) and incubate for 72 hours.
-
After the incubation period, add MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Visualizing the Science: Pathways and Workflows
Kinase Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for kinase inhibitor screening.
Structure-Activity Relationship (SAR) Logic
Caption: Logic of Structure-Activity Relationship.
Comparative Data Summary
The following tables summarize the biochemical and cellular activities of the novel fused thiazoles and the benchmark inhibitors.
Table 1: In-Vitro Biochemical Activity (IC50, nM)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Novel Thiazoles | |||
| Thiazolyl-Pyrazoline 10d | EGFR | 32.5 ± 2.2 | [6] |
| Quinazoline-Thiazole 4f | EGFR | 2.17 | [7] |
| Phenyl Sulphonyl Thiazole 13a | BRAF V600E | 23.1 ± 1.2 | [8][9] |
| Benchmark Inhibitors | |||
| Dasatinib | BCR-ABL | <1 | [23] |
| Src | 0.8 | [23] | |
| Sorafenib | Raf-1 | 6 | [24] |
| BRAF | 22 | [24] | |
| VEGFR-2 | 90 | [24] |
Table 2: Cellular Antiproliferative Activity (GI50, µM)
| Compound | Cell Line | GI50 (µM) | Reference |
| Novel Thiazoles | |||
| Phenyl Sulphonyl Thiazole 7b | WM266.4 (BRAF V600E) | 1.24 | [25] |
| Quinazoline-Thiazole 4i | MCF-7 | 2.86 | [7] |
| A549 | 14.79 | [7] | |
| Benchmark Inhibitors | |||
| Dasatinib | K562 (BCR-ABL) | <0.001 | [23] |
| Sorafenib | HepG2 | 4.5 | [24] |
| MDA-MB-231 | 2.6 | [24] |
Discussion and Future Outlook
The data presented clearly demonstrates the potential of novel fused thiazole derivatives as potent and selective kinase inhibitors. The quinazoline-thiazole compound 4f exhibits exceptional potency against EGFR, with an IC50 in the low nanomolar range, rivaling and even surpassing some established inhibitors in biochemical assays.[7] Similarly, the phenyl sulphonyl thiazole 13a shows remarkable activity against the clinically important BRAF V600E mutant, outperforming the approved drug dabrafenib in a direct comparison.[8][9]
When benchmarked against Dasatinib and Sorafenib, the novel thiazoles demonstrate competitive potency against their respective targets. While Dasatinib and Sorafenib have a broader kinase inhibition profile, the newer thiazole compounds appear to be more targeted, which could translate to a better side-effect profile. However, it is crucial to consider that Dasatinib and Sorafenib have undergone extensive clinical evaluation, and their overall efficacy is a result of their multi-targeted nature.[26][27] The clinical relevance of the novel thiazoles will depend on their pharmacokinetic properties, safety profiles, and efficacy in in-vivo models.
A key aspect of the thiazole scaffold is its versatility. The structure-activity relationship (SAR) of these compounds reveals that small modifications to the peripheral groups can lead to significant changes in potency and selectivity. This provides a fertile ground for medicinal chemists to further optimize these lead compounds.
Future research should focus on:
-
Comprehensive Kinase Profiling: To fully understand the selectivity of these novel thiazoles, they should be screened against a broad panel of kinases.
-
In-Vivo Efficacy Studies: Promising compounds should be advanced into animal models of cancer to evaluate their anti-tumor activity, pharmacokinetics, and tolerability.
-
Structural Biology: Obtaining co-crystal structures of these novel inhibitors bound to their target kinases would provide invaluable insights for rational drug design and further optimization.[2][28][29]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
This guide provides comprehensive, field-tested procedures for the safe handling and disposal of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole (CAS No. 1080642-17-6). As a brominated heterocyclic compound, this reagent demands a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for managing this chemical waste stream, grounded in established safety principles and regulatory standards.
Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is not universally available, a reliable hazard profile can be constructed by examining structurally analogous brominated thiazole compounds. This approach allows us to anticipate potential risks and implement appropriate safety measures. The primary hazards are summarized below.
| Anticipated Hazard | GHS Classification (Inferred) | Rationale and Authoritative Source |
| Skin Corrosion/Irritation | Category 2 (Warning) | Causes skin irritation. This is a common characteristic of brominated thiazoles.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Danger/Warning) | Risk of serious eye damage or irritation upon contact.[1][2][3] |
| Acute Toxicity (Oral) | Category 4 (Warning) | Harmful if swallowed.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) | May cause respiratory irritation if inhaled as a dust or aerosol.[2][3] |
| Hazardous to the Aquatic Environment | Acute Category 1 / Chronic Category 1 or 2 | Halogenated organic compounds can be very toxic to aquatic life, with long-lasting effects.[4][5][6] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Based on the hazard assessment, a stringent PPE protocol is mandatory to prevent exposure. The causality behind each selection is critical for ensuring compliance and safety.
| PPE Item | Specification | Justification for Use |
| Eye Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting against the high risk of serious eye damage.[1][5][7] |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Protects against skin irritation and absorption. Check glove manufacturer data for breakthrough times for halogenated compounds. |
| Body Protection | Chemical-resistant lab coat | Prevents contamination of personal clothing and protects against incidental skin contact.[1][5] |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood | Avoids inhalation of dust or vapors, mitigating the risk of respiratory tract irritation.[1][3][7] |
Waste Segregation and Collection: The Foundation of Safe Disposal
The single most critical step in chemical waste management is proper segregation at the point of generation. Brominated compounds are classified as halogenated organic waste . Co-mingling this with non-halogenated waste streams leads to complex, expensive disposal processes and potential regulatory violations.[8]
Step-by-Step Collection Protocols
A. Solid Waste (e.g., residual reagent, contaminated filter paper, gloves)
-
Designate a Container: Procure a dedicated, leak-proof polyethylene container with a secure, sealable lid.[9][10] Avoid glass containers to prevent breakage.[9]
-
Labeling: Affix a "Hazardous Waste" label immediately. Clearly write: "Halogenated Solid Waste " and list the primary constituent: "2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole ". Include the date accumulation begins.
-
Accumulation: Place contaminated items directly into the container. Keep the lid securely fastened when not in use.
-
Final Disposal: Once the container is full (do not overfill), complete the hazardous waste tag and arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
B. Liquid Waste (e.g., reaction mixtures, solutions in organic solvents)
-
Designate a Container: Use a dedicated, chemical-resistant polyethylene or coated glass container with a screw cap. Ensure it is compatible with the solvents used.
-
Labeling: Immediately label the container as "Halogenated Liquid Waste ". List all constituents, including solvents (e.g., "2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole in Dichloromethane").
-
Critical Segregation: Do NOT mix this waste with non-halogenated solvent waste (e.g., acetone, hexanes).[8] This is crucial as disposal methods differ significantly.
-
Accumulation: Keep the container in a designated secondary containment bin within a ventilated area. Keep the cap securely fastened.
-
Final Disposal: When full, arrange for pickup through your institutional EHS office.
C. Contaminated Sharps (e.g., needles, broken glass)
-
Container: Use a designated, puncture-proof sharps container.[9][10]
-
Labeling: Clearly label the container: "CHEMICAL CONTAMINATED SHARPS - DO NOT AUTOCLAVE ".[9] List the chemical contaminants.
-
Accumulation: Place all contaminated sharps directly into the container. Do not recap needles.
-
Final Disposal: When the container is 2/3 to 3/4 full, seal it and manage it as hazardous waste for EHS pickup.[9]
The Disposal Pathway: A Decision-Making Workflow
The following diagram illustrates the logical workflow for segregating waste streams originating from work with 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole. Following this pathway ensures each waste type is managed correctly from the outset.
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Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Hazard Analysis: Understanding the Risks of Brominated Heterocycles
While a specific Safety Data Sheet (SDS) for 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is not publicly available, the inherent risks can be inferred from its chemical structure. The presence of a bromine atom on a thiazole-fused ring system suggests potential for skin and eye irritation, respiratory tract irritation, and possible toxicity upon ingestion or absorption. Brominated organic compounds can be reactive and may cause severe burns.[1][2] Therefore, a conservative approach to personal protective equipment (PPE) is paramount.
Assumed Hazard Classification:
| Hazard Class | Category | Justification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Assumed) | Halogenated organic compounds can exhibit significant toxicity. |
| Skin Corrosion/Irritation | Category 2 (Assumed) | Bromine-containing compounds are known skin irritants.[1] |
| Serious Eye Damage/Irritation | Category 2A (Assumed) | Likely to cause significant eye irritation. |
| Specific Target Organ Toxicity | To be determined | Insufficient data available. |
The Last Line of Defense: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is your most immediate and critical control measure when engineering controls like fume hoods are in place. The following table outlines the minimum required PPE for handling 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Gloves must be inspected for tears or punctures before each use and disposed of immediately after contamination.[3] |
| Skin and Body Protection | Laboratory coat and closed-toe shoes | Prevents incidental skin contact. A chemically resistant apron should be worn over the lab coat for larger quantities or when splashing is likely. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] |
Step-by-Step Protocol for Safe Handling and Disposal
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.
Pre-Handling Checklist:
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current inspection sticker.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before introducing the compound.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedures:
-
Work Within a Fume Hood: All manipulations of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole, including weighing and transferring, must be performed inside a certified chemical fume hood.
-
Avoid Inhalation and Contact: Handle the compound with care to prevent the generation of dust or aerosols.[4]
-
Maintain Cleanliness: Clean any spills immediately with an appropriate absorbent material.
-
Proper Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[5]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.[6]
-
Waste Segregation: Do not mix halogenated waste with other waste streams.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical decision points and workflow for safely handling 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole.
Caption: Workflow for the safe handling of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole.
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- Nanjing Bike Biotechnology Co., Ltd. (n.d.). 2-BroMo-5,6-dihydro-4H-cyclopenta[d]thiazole. Retrieved from Nanjing Bike Biotechnology Co., Ltd. website.
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- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
